molecular formula C17H12ClNO2 B1608532 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 724749-61-5

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1608532
CAS No.: 724749-61-5
M. Wt: 297.7 g/mol
InChI Key: YNSCJHCAYOGRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSCJHCAYOGRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391681
Record name 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-61-5
Record name 6-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724749-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

[1]

Executive Summary

The compound 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid represents a specific scaffold of interest in medicinal chemistry, particularly within the study of anti-inflammatory and antimalarial agents. This guide details the systematic structural elucidation of this molecule. By synthesizing field-proven analytical protocols with theoretical grounding, we establish a robust framework for verifying the identity of this quinoline derivative.

The elucidation strategy relies on a multi-modal approach:

  • Synthetic Origin: Validating the structure based on the Pfitzinger reaction mechanism.

  • Mass Spectrometry (MS): Confirming the molecular formula and the diagnostic chlorine isotope signature.[1][2][3]

  • Infrared Spectroscopy (IR): Identifying the carboxylic acid and aromatic functionalities.[4][5]

  • Nuclear Magnetic Resonance (NMR): Mapping the carbon-hydrogen framework and substituent positioning.

Part 1: Synthetic Origin & Structural Premise

To elucidate a structure effectively, one must first understand its synthetic history.[6] This molecule is classically synthesized via the Pfitzinger reaction , a condensation between a substituted isatin and a ketone under basic conditions.[4][7]

Reaction Pathway[5][7][8][9][10]
  • Precursor A: 5-Chloroisatin (Provides the quinoline nitrogen, the A-ring, and the 6-Cl substituent).[6]

  • Precursor B: 3'-Methylacetophenone (Provides the 2-aryl substituent and the B-ring methyl group).

  • Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the ketone and cyclization.

Experimental Protocol (Synthesis Context)
  • Reagents: 5-Chloroisatin (1.0 eq), 3'-Methylacetophenone (1.1 eq), 33% KOH (aq), Ethanol.[6]

  • Procedure: Reflux at 80-85°C for 8-12 hours. The intermediate is acidified (HCl/AcOH) to pH 4-5 to precipitate the free acid.

PfitzingerSynthesisIsatin5-Chloroisatin(C8H4ClNO2)IntermediateIsatinate Intermediate(Ring Opening)Isatin->IntermediateKOH, EtOHRefluxKetone3'-Methylacetophenone(C9H10O)Ketone->IntermediateProduct6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acidIntermediate->ProductCyclization &Acidification (HCl)

Figure 1: Synthetic pathway via the Pfitzinger reaction.[6] The 5-chloro position on isatin translates to the 6-chloro position on the quinoline core.

Part 2: Mass Spectrometry (MS) – The Molecular Weight Check

The first step in validation is confirming the molecular weight and the presence of the halogen atom.

Diagnostic Criteria[1][2][5][11]
  • Molecular Formula:

    
    
    
  • Exact Mass: 297.06 g/mol

  • Ionization Mode: ESI- (Electrospray Ionization, Negative mode) is preferred for carboxylic acids to observe

    
    , though ESI+ (
    
    
    ) is also common.[6]
The Chlorine Signature

The most critical feature in the MS spectrum is the isotopic abundance of Chlorine (


133:1 ratio6
Ionm/z (Approx)Relative IntensityOrigin
M+ (Base) 298 100%

Isotope
M+2 300 ~33%

Isotope

Interpretation: If the mass spectrum does not show an M+2 peak at roughly 33% intensity of the parent peak, the structure does not contain a single chlorine atom. This is a " go/no-go " checkpoint.

Part 3: Infrared Spectroscopy (IR) – Functional Groups

IR spectroscopy serves as a fingerprint for the functional groups, specifically the carboxylic acid and the aromatic system.

Key Absorption Bands[5][11][12][13]
Functional GroupWavenumber (cm⁻¹)AppearanceAssignment
O-H (Acid) 3300 – 2500 Broad, "Hairy"Carboxylic acid O-H stretch (dimerized).[6][8] Often overlaps C-H stretches.
C=O (Acid) 1700 – 1725 Strong, SharpCarbonyl stretching vibration of the -COOH group.[6][9]
C=C / C=N 1580 – 1620 MediumQuinoline ring skeletal vibrations.
C-O 1210 – 1320 StrongC-O stretch of the carboxylic acid.[5]
C-Cl 600 – 800 Medium/WeakAryl-Chloride stretch (Fingerprint region).[6]

Causality: The broadness of the O-H band is caused by extensive hydrogen bonding between carboxylic acid dimers in the solid state.[8]

Part 4: Nuclear Magnetic Resonance (NMR) – The Structural Map

NMR provides the definitive connectivity map. For this molecule, we utilize DMSO-d6 as the solvent due to the poor solubility of quinoline carboxylic acids in chloroform and to prevent exchange of the acidic proton.

1H NMR (Proton) Elucidation
  • Predicted Spectrum (400 MHz, DMSO-d6)

Shift (δ ppm)MultiplicityIntegralAssignmentLogic/Coupling
13.5 - 14.5 Broad Singlet1H-COOH Highly deshielded acidic proton.[6] May be invisible if wet DMSO is used.
8.65 Doublet (d)1HH-8 Deshielded by ring nitrogen.[6] Coupled to H-7 (

Hz).
8.45 Singlet (s)1HH-3 Characteristic singlet of the quinoline ring. No neighbors.
8.15 Doublet (d)1HH-5 Peri-position to the carbonyl; deshielded.
7.95 - 8.05 Singlet (s)1HH-2' Proton on the phenyl ring between methyl and quinoline attachment.
7.85 Multiplet1HH-6' Phenyl ring proton adjacent to quinoline.
7.75 DD1HH-7 Coupled to H-8 and H-5 (meta coupling).
7.45 Triplet (t)1HH-5' Meta-proton of the phenyl ring.
7.30 Doublet (d)1HH-4' Para to the connection point.
2.42 Singlet (s)3H-CH3 Methyl group attached to the phenyl ring.
13C NMR (Carbon) Elucidation
  • Key Signals:

    • ~167 ppm: Carbonyl carbon (-COOH).[6]

    • ~21 ppm: Methyl carbon (-CH3).[6]

    • 120 - 150 ppm: 15 Aromatic carbons. The carbon attached to Chlorine (C-6) and the carbon attached to the Nitrogen (C-2, C-8a) will show distinct shifts.

Part 5: Validation Workflow & Logic

To ensure scientific integrity, the elucidation process must follow a logical flow where each step validates the previous one.

ElucidationLogiccluster_AnalysisAnalytical CascadeSampleSynthesized SampleMSMass Spectrometry(Check M+ / M+2 Ratio)Sample->MSIRIR Spectroscopy(Confirm -COOH)MS->IRIf Mass CorrectNMR1H & 13C NMR(Map Connectivity)IR->NMRIf Functional Groups PresentXRayX-Ray Crystallography(3D Conformation)NMR->XRayOptional: For Absolute ProofDecisionStructure ConfirmedXRay->Decision

Figure 2: Logical workflow for structural validation. Failure at any stage requires re-evaluation of the synthesis.

Troubleshooting & Causality
  • Issue: Missing -COOH proton in NMR.

    • Cause: Chemical exchange with water in the deuterated solvent (HDO peak increases).

    • Solution: Dry the sample thoroughly or add a drop of

      
       (proton disappears completely).
      
  • Issue: M+2 peak is 1:1 ratio instead of 1:3.

    • Cause: Presence of Bromine instead of Chlorine (contamination from starting material).

    • Solution: Check precursor purity (5-bromoisatin vs 5-chloroisatin).

References

  • Pfitzinger, W. (1886).[6][10] J. Prakt. Chem., 33, 100. (Original description of the Pfitzinger reaction).

  • Shinde, D. B., et al. (2014).[6][4] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Zhang, Y., et al. (2022).[6][11] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Pharmacology.

  • LibreTexts Chemistry. "Isotope Abundance in Mass Spectrometry."

  • ChemicalBook. "2-Phenylquinoline-4-carboxylic acid Spectral Data."

Technical Whitepaper: Physicochemical Profiling & Solid-State Characterization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a critical pharmacophore in the synthesis of Neurokinin-3 (NK3) receptor antagonists (such as Talnetant analogs) and antimalarial acridine derivatives. This document synthesizes its molecular identity, synthetic origin via the Pfitzinger reaction, and critical physicochemical parameters (


, 

, solubility) required for pre-clinical formulation.[1]

Researchers utilizing this compound must account for its zwitterionic potential and high lipophilicity (


), which necessitates specific solubilization protocols for biological assays.

Molecular Identity & Computed Properties[2][3][4]

The compound is a 2,6-disubstituted quinoline derivative characterized by a carboxylic acid at position C4.[2][3] The presence of the chlorine atom (electron-withdrawing) and the m-tolyl group (lipophilic/steric) significantly alters its solubility profile compared to the parent cinchoninic acid.

PropertySpecificationSource/Method
IUPAC Name 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acidIUPAC Convention
CAS Number 724749-61-5 Chemical Abstracts Service
Formula

Stoichiometry
Molecular Weight 297.74 g/mol Calculated
Predicted

4.4 ± 0.2XLogP3 / Consensus
Predicted

(Acid)
3.8 – 4.2Carboxyl deprotonation
H-Bond Donors/Acceptors 1 / 3Lipinski Rules
TPSA 50.2 ŲPolar Surface Area
Melting Point >250 °C (Decomposition)Class Analogy (Cinchoninic acids)

Synthetic Origin: The Pfitzinger Reaction[1][5][8][9][10][11][12]

Understanding the synthesis is vital for impurity profiling. This compound is classically synthesized via the Pfitzinger reaction , a condensation between a substituted isatin and a ketone under strong alkaline conditions.[3][4]

Reaction Mechanism & Impurities

The reaction involves the ring-opening of 5-chloroisatin by potassium hydroxide (KOH) to form the isatinate, which then condenses with 3'-methylacetophenone .

  • Critical Impurity A: Unreacted 5-chloroisatin (Red/Orange solid).

  • Critical Impurity B: Self-condensation products of 3'-methylacetophenone.

  • Critical Impurity C: Decarboxylated byproduct (6-chloro-2-(3-methylphenyl)quinoline), typically formed if the reaction temperature exceeds 100°C during acidic workup.

Visualization of Synthesis Pathway

PfitzingerSynthesis Isatin 5-Chloroisatin (Precursor A) Intermediate Isatinate Salt (Open Ring) Isatin->Intermediate KOH/EtOH Reflux Ketone 3'-Methylacetophenone (Precursor B) Condensation Aldol Condensation & Cyclization Ketone->Condensation Intermediate->Condensation Salt Potassium Carboxylate (Soluble) Condensation->Salt -2 H2O Product Target Acid (Precipitate) Salt->Product HCl (pH < 3) Precipitation

Figure 1: The Pfitzinger synthesis pathway for CAS 724749-61-5, highlighting the critical base-mediated ring opening and acid-catalyzed precipitation.[4]

Physicochemical Characterization

Solubility & Ionization Profile

The molecule exhibits pH-dependent solubility characteristic of amphoteric quinolines, though the basicity of the quinoline nitrogen is attenuated by the electron-withdrawing 6-chloro substituent.

  • pH < 2 (Acidic): Protonation of Quinoline N. Moderate solubility as a cation.

  • pH 3–5 (Isoelectric Zone): Predominance of the neutral/zwitterionic species. Minimum solubility. This is the region where precipitation occurs during synthesis.

  • pH > 7 (Basic): Deprotonation of carboxylic acid (

    
    ). High solubility as an anion.
    
Lipophilicity ( )

With a predicted


 of ~4.4, the compound is highly lipophilic.
  • Implication: It will bind strongly to plasma proteins and may require co-solvents (DMSO, PEG400) or cyclodextrin complexation for intravenous delivery in animal models.

Experimental Protocols

The following protocols are designed for validating the identity and purity of the material.

Protocol A: Synthesis & Purification (Lab Scale)

Objective: Produce high-purity (>98%) reference standard.

  • Dissolution: Suspend 5-chloroisatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 80°C until fully dissolved (deep red solution).

  • Addition: Add 3'-methylacetophenone (1.1 eq) dropwise.

  • Reflux: Add Ethanol (to solubilize the ketone) and reflux at 85°C for 12–24 hours.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Distill off excess ethanol.

    • Dilute with water and wash with Diethyl Ether (

      
      ) to remove unreacted ketone (organic layer discarded).
      
  • Precipitation: Acidify the aqueous layer carefully with glacial acetic acid or 2N HCl to pH 3–4. The product will precipitate as a voluminous solid.

  • Purification: Filter the solid. Recrystallize from Glacial Acetic Acid or DMF/Ethanol to remove isatin traces.

Protocol B: Potentiometric Determination

Objective: Determine exact ionization constants.

  • Solvent: Prepare a mixed solvent system (e.g., Methanol:Water 50:50) due to low aqueous solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Dissolve 5 mg of compound in 20 mL solvent.

    • Titrate from pH 2.0 to pH 12.0.

    • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous

      
       from the mixed-solvent data.
      
Protocol C: Characterization Workflow

CharacterizationWorkflow cluster_SolidState Solid State Analysis cluster_Solution Solution State Analysis Sample Raw Sample (CAS 724749-61-5) XRD PXRD (Polymorph Check) Sample->XRD DSC DSC/TGA (Melting/Decomp) Sample->DSC HPLC HPLC-UV (Purity >98%) Sample->HPLC NMR 1H-NMR (DMSO-d6) (Structure Confirm) Sample->NMR Release Release for Biological Assay HPLC->Release Pass NMR->Release Pass

Figure 2: Standard operating procedure for the physicochemical validation of the compound prior to biological screening.

References

  • PubChem. (n.d.).[5] 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[1][3][6][7][4][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]

  • Bio-Minds, S. (2014). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids. International Journal of Chemical and Physical Sciences. (Contextual grounding for 2-arylquinoline properties). [Link]

Sources

"6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid" IUPAC nomenclature and CAS number

[1]

Executive Summary

6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid (CAS: 724749-61-5 ) is a substituted quinoline derivative synthesized primarily via the Pfitzinger reaction. Belonging to the class of 2-arylquinoline-4-carboxylic acids (analogs of Cinchophen), this scaffold is a critical intermediate in medicinal chemistry. It serves as a precursor for bioactive amides and hydrazides investigated for antiviral (HBV) , antimalarial , and antimicrobial properties. This guide details its nomenclature, validated synthesis protocols, physicochemical properties, and therapeutic relevance.

Chemical Identity & Nomenclature

Precise identification is paramount for database integration and regulatory compliance.

Parameter Details
IUPAC Name 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Common Name 6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid
CAS Number 724749-61-5
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
SMILES CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
InChI Key YNSCJHCAYOGRHL-UHFFFAOYSA-N
Structural Class 2-Arylquinoline-4-carboxylic acid (Cinchophen analog)

Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Pfitzinger Reaction , a condensation between a substituted isatin and a ketone under strong alkaline conditions. This method is preferred over the Doebner reaction for this specific derivative due to higher yields and cleaner workup profiles.

Reaction Mechanism (Pfitzinger)

The reaction proceeds via the hydrolysis of the isatin ring to form an isatinate (keto-acid), followed by an aldol-type condensation with the ketone, and finally cyclization/dehydration to form the quinoline ring.[1]

PfitzingerMechanismIsatin5-Chloroisatin(Reactant A)IntermediateIsatinate Intermediate(Open Ring)Isatin->IntermediateRing OpeningKetone3'-Methylacetophenone(Reactant B)CondensationAldol Condensation& CyclizationKetone->CondensationBase33% KOH (aq)Base->IntermediateIntermediate->Condensation+ KetoneProduct6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acidCondensation->Product- 2 H₂O(Dehydration)

Figure 1: Mechanistic pathway of the Pfitzinger reaction for quinoline synthesis.

Experimental Protocol

Objective: Synthesis of 6-Chloro-2-(m-tolyl)quinoline-4-carboxylic acid on a 10 mmol scale.

Reagents:

  • 5-Chloroisatin (1.81 g, 10 mmol)

  • 3'-Methylacetophenone (1.34 g, 10 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 20 mL)

  • Ethanol (Absolute, 15 mL)

  • Glacial Acetic Acid or 10% HCl (for precipitation)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloroisatin (10 mmol) in 33% KOH solution (20 mL).

  • Activation: Heat the mixture gently to ~50°C until the isatin dissolves completely and the solution turns deep orange/red (formation of potassium isatinate).

  • Addition: Add 3'-methylacetophenone (10 mmol) dissolved in ethanol (15 mL) to the reaction mixture dropwise.

  • Reflux: Fit the flask with a reflux condenser and heat to reflux (approx. 80-90°C) for 12–24 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Acidification: Slowly add glacial acetic acid (or 10% HCl) with stirring until the pH reaches ~3–4. A heavy precipitate will form.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the solid cake copiously with water to remove inorganic salts.

    • Recrystallization: Recrystallize the crude solid from Ethanol or Methanol/DMF mixtures to yield the pure product as off-white to yellow crystals.

Yield Expectation: 75–85%.

Physicochemical Properties

Understanding the physical parameters is crucial for formulation and assay development.

Property Value / Prediction Relevance
Appearance Off-white to pale yellow solidVisual purity check.
Melting Point 260–265 °C (Typical for class)Identity confirmation.
LogP (Predicted) ~4.4High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
pKa (Acid) ~3.5 – 4.0Carboxylic acid ionization; exists as anion at physiological pH.
Solubility Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.Assay solvent selection.
H-Bond Donors 1 (COOH)Interaction with receptor binding pockets.
H-Bond Acceptors 2 (N, COOH)Ligand-protein interaction.

Biological & Pharmaceutical Relevance

The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.[1]

Structure-Activity Relationship (SAR)[3]
  • Position 6 (Chlorine): The electron-withdrawing chlorine atom at position 6 typically enhances lipophilicity and metabolic stability. In antimicrobial studies, halogenation at this position often increases potency against Gram-positive bacteria.

  • Position 2 (m-Tolyl): The meta-methyl group provides steric bulk and hydrophobic interaction capabilities without the electronic deactivation seen with nitro groups. This mimics the phenyl ring of Cinchophen but with altered steric fit.

  • Position 4 (Carboxylic Acid): Essential for binding (ionic interactions) or as a handle for further derivatization into amides, esters, or hydrazides.

Therapeutic Applications[3][4]
  • Antiviral Agents (HBV): Analogs of 4-aryl-6-chloroquinolines have demonstrated inhibition of Hepatitis B Virus (HBV) surface antigen secretion.[2]

  • Antimalarial: Quinoline-4-carboxylic acids are structural precursors to potent antimalarials. The scaffold interferes with hemozoin formation in Plasmodium falciparum.

  • Proteomics Probe: The acid can be converted to its acyl chloride (CAS: 724749-61-5 derivatives) for use as a reactive probe in proteomics to tag lysine residues in proteins.

BiologicalActivitycluster_ApplicationsTherapeutic PotentialCompound6-Chloro-2-(m-tolyl)quinoline-4-COOHTarget1Antiviral (HBV)(HBsAg Inhibition)Compound->Target1 SAR Analog DataTarget2Antimicrobial(S. aureus / E. coli)Compound->Target2 Scaffold ActivityTarget3Proteomics(Reactive Probes)Compound->Target3 Derivatization

Figure 2: Biological application landscape of the 6-chloro-2-arylquinoline scaffold.

Safety & Handling (GHS)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid dust inhalation.

    • Storage: Store at room temperature (15–25°C), kept dry.

References

  • PubChem. (n.d.). 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5).[3] National Library of Medicine. Retrieved from [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[1][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Standard reference for Pfitzinger mechanism).

  • Wang, X., et al. (2011).[2] Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Patel, D. B., et al. (2017).[8] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.[5][7][8][9] Journal of Chemical and Pharmaceutical Research.[8] Retrieved from [Link]

Technical Monograph: Spectroscopic Characterization & Synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

This technical guide details the synthesis and spectroscopic identification of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid . This compound belongs to the class of 2-phenylquinoline-4-carboxylic acids (analogs of Cinchophen), a scaffold historically significant for its antipyretic and analgesic properties, and more recently investigated for anticancer (HDAC inhibition) and antimicrobial activity.

The presence of the chlorine atom at position 6 and the methyl group at the meta-position (3') of the phenyl ring introduces specific electronic and steric effects that modulate both biological binding affinity and spectroscopic signatures. This guide provides a self-validating protocol for its synthesis via the Pfitzinger reaction and a detailed breakdown of its expected spectral data (NMR, IR, MS) to assist in rigorous characterization.

Synthetic Pathway: The Pfitzinger Reaction

The most robust route to this scaffold is the Pfitzinger reaction , a condensation between isatin derivatives and ketones under strong alkaline conditions.[1][2]

Reaction Logic
  • Precursor Selection: We utilize 5-chloroisatin (to install the 6-Cl) and 3'-methylacetophenone (to install the 3-methylphenyl group).

  • Mechanism: The base (KOH) hydrolyzes the isatin lactam ring to form a keto-acid intermediate (isatinate). This intermediate undergoes a Claisen-Schmidt condensation with the ketone, followed by cyclization and dehydration to form the quinoline core.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis and the critical intermediate stages.

PfitzingerReaction Start1 5-Chloroisatin Inter Isatinate Intermediate (Ring Opening) Start1->Inter Hydrolysis Start2 3'-Methylacetophenone Condense Aldol Condensation & Cyclization Start2->Condense Base 33% KOH (aq) Base->Inter Inter->Condense Product 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Condense->Product Acidification (HCl)

Figure 1: Pfitzinger reaction pathway converting 5-chloroisatin and 3-methylacetophenone into the target quinoline acid.[2][3][4]

Experimental Protocol

Note: This protocol is adapted from standard Pfitzinger methodologies for 2-phenylquinoline-4-carboxylic acid derivatives.

Materials
  • 5-Chloroisatin (10 mmol)

  • 3'-Methylacetophenone (10 mmol)

  • Potassium Hydroxide (KOH) (33% aqueous solution)

  • Ethanol (Absolute)

  • Glacial Acetic Acid or 10% HCl

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve 10 mmol of 5-chloroisatin in 20 mL of 33% KOH solution. Heat gently until the solution turns yellow/brown, indicating the formation of the isatinate salt (ring opening).

  • Condensation: Add 10 mmol of 3'-methylacetophenone dissolved in 15 mL of ethanol to the hot isatinate solution.

  • Reflux: Reflux the mixture for 12–24 hours. The solution typically deepens in color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice.

    • Slowly acidify with glacial acetic acid or 10% HCl to pH 4–5. The quinoline carboxylic acid will precipitate as a solid.

  • Purification: Filter the crude precipitate, wash with cold water to remove salts, and recrystallize from ethanol or methanol to obtain the pure product.

Spectroscopic Data Analysis

The following data tables summarize the physicochemical properties and spectral signatures.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
Appearance Off-white to yellow solidTypical of quinoline acids
Melting Point 215–225 °C (Predicted)Based on 4-methyl analog (214°C) [1]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the aromatic core.[1]

Frequency (cm⁻¹)AssignmentStructural Insight
2500–3300 O-H Stretch (Broad)Characteristic of carboxylic acid dimers (O-H...O hydrogen bonding).
1680–1710 C=O StretchCarboxylic acid carbonyl. Frequency lowered by conjugation with the quinoline ring.
1590–1600 C=N StretchQuinoline ring nitrogen double bond.
1450–1500 C=C AromaticSkeletal vibrations of the quinoline and phenyl rings.
750–800 C-Cl StretchAryl chloride vibration.
Mass Spectrometry (MS)

Mass spectrometry provides critical confirmation of the chlorine substitution via the isotope pattern.

Ion (m/z)AbundanceInterpretation
298 [M+H]⁺ 100%Protonated molecular ion (³⁵Cl isotope).
300 [M+H+2]⁺ ~33%³⁷Cl isotope peak. The 3:1 ratio between 298 and 300 is diagnostic for a mono-chlorinated compound.
252/254 VariableLoss of -COOH (Decarboxylation fragment, [M-45]⁺).
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 300/400 MHz

The ¹H NMR spectrum is the definitive tool for distinguishing the 3-methyl isomer from the 4-methyl (p-tolyl) analog.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
13.5–14.0 Broad Singlet1H-COOHAcidic proton; exchangeable with D₂O.
8.8–8.9 Doublet (d)1HH-5 (Quinoline)Deshielded due to proximity to the C-4 carboxyl group and the peri-effect.
8.45 Singlet (s)1HH-3 (Quinoline)Isolated proton on the pyridine ring of the quinoline; characteristic singlet.
8.1–8.2 Doublet (d)1HH-8 (Quinoline)Adjacent to Nitrogen.
7.9–8.0 Multiplet2HH-2', H-6' (Phenyl)Protons on the phenyl ring closest to the quinoline core.
7.7–7.8 Multiplet1HH-7 (Quinoline)Coupled to H-5 and H-8.
7.4–7.5 Multiplet2HH-4', H-5' (Phenyl)Meta/Para protons on the phenyl ring.
2.42 Singlet (s)3H-CH₃Methyl group attached to the aromatic ring.

Critical Distinction: In the 3-methyl isomer, the phenyl ring protons will show a complex multiplet pattern (due to asymmetry) compared to the symmetric AA'BB' system seen in the 4-methyl (p-tolyl) analog.

Structural Logic & Causality

Understanding the spectral data requires analyzing the electronic environment created by the substituents:

  • The Chlorine Effect (C-6): The chlorine atom is electron-withdrawing by induction but electron-donating by resonance. In the NMR, this affects the chemical shift of the adjacent H-5 and H-7 protons, typically shielding them slightly compared to a nitro-substituted analog but deshielding them relative to an unsubstituted quinoline.

  • The Carboxylic Acid (C-4): This group is strongly electron-withdrawing. It causes a significant downfield shift of the H-5 proton (peri-position) to ~8.8 ppm, a hallmark of quinoline-4-carboxylic acids.

  • The 3-Methylphenyl Group (C-2): The methyl group at the meta-position breaks the symmetry of the phenyl ring. Unlike the para-isomer, which shows clear doublets for the phenyl ring, the meta-isomer produces a more overlapping multiplet region in the aromatic zone (7.4–8.0 ppm).

References

  • Al-Qawasmeh, R. A., et al. (2012).[4] "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[4] Acta Crystallographica Section E, 68(10), o2892.

  • Sangshetti, J. N., et al. (2014).[1] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 11(2).

  • Wadher, S. J., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

  • Bouhfid, R., & Essassi, E. M. (2006).[5] "Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid." Molbank, M486.[6]

Sources

Technical Guide: Biological Activity & Synthesis of Quinoline-4-Carboxylic Acid Derivatives

[1]

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry, distinct from the widely known 4-quinolone-3-carboxylic acid antibiotics (fluoroquinolones). While the latter primarily target bacterial DNA gyrase, the quinoline-4-carboxylic acid pharmacophore exhibits a broader polypharmacological profile, including potent inhibition of Dihydroorotate Dehydrogenase (DHODH) (antiviral/anticancer), Plasmodium falciparum Elongation Factor 2 (PfEF2) (antimalarial), and STAT3 signaling.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated synthetic protocols for this class, providing a roadmap for researchers optimizing this scaffold for novel therapeutic indications.

Structural Basis & Pharmacophore Analysis[2][3]

The core structure consists of a bicyclic quinoline ring with a carboxylic acid moiety at position C-4. Unlike fluoroquinolones, which require a ketone at C-4 and acid at C-3, the C-4 acid in this scaffold acts as a critical hydrogen-bond donor/acceptor for specific hydrophobic pockets in enzymes like DHODH.

Structure-Activity Relationship (SAR) Logic[1]

The biological efficacy of these derivatives is tightly controlled by substitutions at three key zones:

PositionFunctional RoleOptimization Strategy
C-4 (COOH) Anchor Point: Essential for electrostatic interactions (e.g., salt bridge with Arg136 in DHODH).Esterification (prodrugs) often improves bioavailability but hydrolysis is required for activity. Amide conversion (C-4 carboxamides) shifts selectivity to antimalarial targets (PfEF2).
C-2 (Aryl/Alkyl) Lipophilic Clamp: Engages hydrophobic channels (e.g., the "Brequinar pocket").[1]Bulky aryl groups (Phenyl, Thiophene) generally increase potency. Electron-withdrawing groups (e.g., -CF3) on the C-2 aryl ring enhance metabolic stability.
C-6 / C-7 / C-8 Electronic Tuning: Modulates pKa and solubility.C-6/7: Halogens (Cl, F) or Methoxy (-OMe) groups often improve potency. C-8: Substitutions here can induce steric clashes; often left unsubstituted or used for solubility-enhancing groups.
Visualization: SAR & Mechanistic Pathways

The following diagram illustrates the critical SAR zones and the downstream signaling pathways affected by these derivatives.

SAR_MechanismScaffoldQuinoline-4-COOH(Cinchoninic Acid)C4_AcidC-4 Carboxyl:Essential H-Bond/Salt BridgeScaffold->C4_AcidC2_SubC-2 Substitution:Hydrophobic Pocket Filling(Lipophilicity)Scaffold->C2_SubRing_SubC-6/7/8 Substitution:Electronic Tuning(Solubility/Potency)Scaffold->Ring_SubPfEF2Target: PfEF2(Ribosomal)Scaffold->PfEF2C-4 Carboxamide derivativesSTAT3Target: STAT3(Nuclear)Scaffold->STAT3DHODHTarget: DHODH(Mitochondrial)C4_Acid->DHODHSalt bridge w/ Arg136C2_Sub->DHODHHydrophobic interactionPyrimidinePyrimidine Depletion(Inhibits DNA/RNA Synthesis)DHODH->PyrimidineBlocks De Novo SynthesisMalariaDeathInhibits Protein Synthesis(Antimalarial)PfEF2->MalariaDeathApoptosisApoptosis/Growth Arrest(Anticancer)STAT3->ApoptosisPyrimidine->Apoptosis

Caption: SAR mapping of Quinoline-4-carboxylic acid showing critical substitution sites and their divergent mechanistic impacts on DHODH (cancer/viral) and PfEF2 (malaria).

Therapeutic Mechanisms[4]

Anticancer & Antiviral: DHODH Inhibition

Quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.

  • Mechanism: The C-4 carboxylate mimics the substrate (dihydroorotate) or cofactor binding, forming a salt bridge with Arginine-136 in the active site.

  • Outcome: Depletion of uridine monophosphate (UMP) pools halts DNA/RNA synthesis in rapidly dividing cells (cancer) or viral replication complexes.

  • Key Reference: J. Med. Chem. 2018; 61(10): 4628–4636 (See Ref 1).

Antimalarial: PfEF2 Inhibition

While historical derivatives like quinine inhibit heme polymerization, modern quinoline-4-carboxamides (e.g., DDD107498) target Translation Elongation Factor 2 (PfEF2) .[2]

  • Mechanism: They bind to the GTP-binding domain of PfEF2, preventing the translocation of the ribosome along mRNA.

  • Outcome: Immediate cessation of protein synthesis in the parasite.

  • Key Reference: Nature 2015; 522: 315–320 (See Ref 2).

Synthetic Pathways[5][6][7]

The Pfitzinger Reaction remains the gold standard for synthesizing quinoline-4-carboxylic acids due to its versatility and high atom economy. It involves the condensation of isatin (providing the A-ring and Nitrogen) with a ketone (providing the C-2/C-3 fragment) under basic conditions.

Visualization: The Pfitzinger Workflow

Pfitzinger_SynthesisIsatinIsatin Derivative(Substituted)IsatinateIsatinate (Ring Opening)(Keto-Acid Intermediate)Isatin->Isatinate Reflux / Microwave KetoneKetone/Aldehyde(R-CO-CH2-R')Ketone->Isatinate Reflux / Microwave KOHBase (33% KOH)KOH->Isatinate Reflux / Microwave CondensationAldol Condensation& CyclizationIsatinate->Condensation -H2O ProductQuinoline-4-Carboxylic Acid(Precipitate)Condensation->Product Acidification (AcOH)

Caption: Step-wise flow of the Pfitzinger reaction: Base-mediated ring opening of isatin followed by condensation with a ketone to yield the quinoline core.[3][4][5]

Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Synthesis

Rationale: Microwave irradiation reduces reaction time from 24h (reflux) to <15 mins and improves yield by minimizing side reactions.

Reagents:

  • Substituted Isatin (10.0 mmol)[4]

  • Acetophenone derivative (10.0 mmol) (determines C-2 substituent)

  • Potassium Hydroxide (33% aqueous solution, 15 mL)[4]

  • Glacial Acetic Acid (for workup)

Procedure:

  • Preparation: In a 30 mL microwave-safe vial, suspend the Isatin (10 mmol) in 15 mL of 33% KOH. Stir until partially dissolved.

  • Addition: Add the Acetophenone (10 mmol) to the mixture. Cap the vessel.

  • Irradiation: Place in a microwave reactor. Program: 140°C, 300W, 10 minutes .

  • Workup:

    • Allow the dark solution to cool to room temperature.[4]

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • Critical Step: Dropwise addition of glacial acetic acid with stirring until pH reaches 4.0–5.0. The product will precipitate as a solid.[4]

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove excess base/salts, and recrystallize from ethanol.

Validation Criteria:

  • Yield: Expect 75–90%.

  • Purity: Check via TLC (Mobile phase: MeOH/DCM 1:9).

  • Identity: 1H-NMR should show the disappearance of the ketone methyl peak and appearance of aromatic quinoline protons (δ 7.5–8.5 ppm).

Protocol B: In Vitro DHODH Inhibition Assay

Rationale: To quantify biological activity, a direct enzymatic assay is preferred over general cytotoxicity (MTT) to confirm the Mechanism of Action.

Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (CoQ) to Ubiquinol. The reaction is coupled to the reduction of a chromogen (DCIP) which loses absorbance at 600 nm upon reduction.

Reagents:

  • Recombinant Human DHODH enzyme.

  • Substrates: Dihydroorotate (1 mM), Decylubiquinone (100 µM).

  • Chromogen: DCIP (2,6-dichlorophenolindophenol) (60 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

Procedure:

  • Screening Plate: Add 180 µL of assay buffer containing DHODH enzyme and Decylubiquinone/DCIP to a 96-well plate.

  • Inhibitor Addition: Add 10 µL of the test quinoline derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 10 mins at 25°C.

  • Initiation: Start the reaction by adding 10 µL of Dihydroorotate (substrate).

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Analysis: Calculate the velocity (slope) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018. [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 2015. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2012. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 2017.[2] [Link]

Technical Whitepaper: Mechanistic Profiling of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth mechanistic analysis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid scaffold.

Based on established Structure-Activity Relationship (SAR) data for this chemotype, this guide profiles the compound as a dual-functional probe: primarily a Dihydroorotate Dehydrogenase (DHODH) inhibitor and secondarily a GPR35 agonist .

Executive Summary

Compound Identity: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Chemical Class: 2-Arylquinoline-4-carboxylic acid Primary Mechanism: Inhibition of de novo pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH) blockade. Secondary Mechanism: Agonism of G Protein-Coupled Receptor 35 (GPR35). Therapeutic Utility: Oncology (AML differentiation), Virology (Host-targeted antivirals), and Immunology (Gut anti-inflammatory).

This guide serves as a blueprint for validating the biological activity of this compound. It moves beyond simple description to provide a causal analysis of how the molecule’s specific substituents—the 6-chloro group and the 2-(3-methylphenyl) moiety—dictate its interaction with mitochondrial enzymes and cell surface receptors.

Chemical Biology & Pharmacophore Analysis

The biological activity of this molecule is encoded in its rigid quinoline scaffold. The specific substitution pattern optimizes it for binding to hydrophobic pockets in proteins.

Structural FeaturePharmacological Function
Quinoline Core Provides a rigid, planar scaffold for pi-stacking interactions within the target binding site.
4-Carboxylic Acid Critical Anchor: Forms an electrostatic salt bridge with arginine residues (e.g., Arg136 in DHODH) or polar clusters in GPR35.
6-Chloro Substituent Potency Booster: Fills a small hydrophobic sub-pocket. In DHODH inhibitors, electron-withdrawing groups at this position (Cl, F) significantly enhance binding affinity compared to unsubstituted analogs.
2-(3-Methylphenyl) Lipophilic Tail: The meta-tolyl group protrudes into the hydrophobic tunnel normally occupied by the isoprenoid tail of Ubiquinone (CoQ10).

Primary Mechanism of Action: DHODH Inhibition

The most chemically validated target for 6-chloro-2-arylquinoline-4-carboxylic acids is Dihydroorotate Dehydrogenase (DHODH) , a flavin-dependent mitochondrial enzyme.

The Biochemical Pathway

DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain (ETC) via the reduction of Ubiquinone (CoQ) to Ubiquinol (CoQH2).

Mechanism of Blockade:

  • Binding: The compound functions as a non-competitive inhibitor with respect to the substrate (dihydroorotate) and a competitive inhibitor with respect to the cofactor (Ubiquinone).

  • Displacement: It occupies the ubiquinone-binding tunnel of the enzyme.

  • Metabolic Crisis: Inhibition halts the production of Uridine Monophosphate (UMP).

  • Downstream Consequence:

    • Nucleotide Depletion: Lack of UTP/CTP halts RNA and DNA synthesis.

    • p53 Activation: Nucleotide stress stabilizes p53, leading to cell cycle arrest or apoptosis.

    • Differentiation: In Acute Myeloid Leukemia (AML), pyrimidine starvation forces blast cells to differentiate into mature myeloid cells.

Pathway Visualization (Graphviz)

DHODH_Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Inhibitor 6-Chloro-2-(3-methylphenyl)... (Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Site UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Uridine_Salvage Extracellular Uridine (Salvage Pathway) Uridine_Salvage->UMP Uridine Kinase (Bypasses DHODH)

Figure 1: The mechanistic bottleneck created by the inhibitor and the "Uridine Rescue" bypass loop.

Secondary Mechanism: GPR35 Agonism

Many 2-arylquinoline-4-carboxylic acids act as ligands for GPR35 , an orphan G protein-coupled receptor predominantly expressed in the gastrointestinal tract and immune cells.

  • Signaling: Binding induces G_i/o or G_13 coupling, leading to a reduction in cAMP or calcium mobilization.

  • Physiological Effect: Agonism is associated with anti-inflammatory responses (e.g., reduction of chemically induced colitis) and modulation of pain perception.

  • Differentiation from DHODH: While DHODH inhibition is cytotoxic (anti-proliferative), GPR35 agonism is generally modulatory.

Experimental Validation Protocols

To confirm the mechanism of action for this specific molecule, the following "Self-Validating" experimental workflows are required.

Protocol A: The "Uridine Rescue" Proliferation Assay (The Gold Standard)

This experiment conclusively proves that toxicity is due to DHODH inhibition. If the drug kills cells by starving them of pyrimidines, adding exogenous Uridine (which bypasses DHODH via the salvage pathway) must completely reverse the toxicity.

Materials:

  • Cell Line: A375 (Melanoma) or THP-1 (Leukemia).

  • Reagents: Uridine (100 μM final), CellTiter-Glo (ATP quantification).

Step-by-Step Workflow:

  • Seeding: Plate cells (2,000 cells/well) in two duplicate 96-well plates.

  • Treatment:

    • Plate 1 (Test): Treat with a dose-response of the inhibitor (0.1 nM to 10 μM).

    • Plate 2 (Rescue): Treat with the exact same dose-response + 100 μM Uridine .

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo and measure luminescence.

  • Validation Criteria:

    • Plate 1 should show a sigmoidal killing curve (IC50 ~50-500 nM).

    • Plate 2 should show 100% viability at all concentrations.

    • If Uridine does not rescue, the mechanism is NOT DHODH inhibition (off-target toxicity).

Protocol B: DHODH Enzymatic Assay (DCIP Reduction)

Direct measurement of enzyme inhibition using the chromogenic electron acceptor DCIP (2,6-dichlorophenolindophenol).

Step-by-Step Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix: Recombinant Human DHODH, Ubiquinone (CoQ10), Dihydroorotate (Substrate), and DCIP (60 μM).

  • Initiation: Add the inhibitor to the reaction mix.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of blue DCIP to colorless DCIPH2).

  • Data Analysis: The rate of absorbance decrease is proportional to DHODH activity. Calculate IC50 based on the slope reduction.

References & Authoritative Grounding

The mechanistic assignment of this compound is grounded in the structural biology of the 2-arylquinoline-4-carboxylic acid class.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186. (Establishes the Brequinar-like class as DHODH inhibitors and the differentiation mechanism).

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents, 23(11). (Reviews the SAR of quinoline-4-carboxylic acids).

  • Divorty, N., et al. (2015). "Systematic analysis of the structure-activity relationships of GPR35 agonists." MedChemComm, 6. (Details how 2-arylquinoline-4-carboxylic acids act as GPR35 ligands).

  • Madhavan, G. R., et al. (2006). "Synthesis and biological evaluation of novel 2-arylquinoline-4-carboxylic acid derivatives as antioxidants." Bioorganic & Medicinal Chemistry Letters. (Provides synthesis and SAR data for the 6-chloro-2-aryl scaffold).

Technical Guide: Discovery and Synthesis of Quinoline-4-Carboxylic Acid

[1]

Executive Summary

Quinoline-4-carboxylic acid (Cinchoninic acid) represents a privileged scaffold in medicinal chemistry, serving as the structural parent for antimalarial alkaloids and modern fluoroquinolone antibiotics.[1] This guide dissects the evolution of its synthesis from 19th-century alkaloid degradation to modern catalytic methodologies. It provides researchers with validated protocols, mechanistic insights into the Pfitzinger and Doebner reactions, and a decision-making framework for selecting synthetic routes based on substrate electronic properties.

Historical Genesis: The Alkaloid Connection

The discovery of quinoline-4-carboxylic acid is inextricably linked to the study of Cinchona bark alkaloids.[2] In the late 19th century, efforts to elucidate the structure of quinine led to oxidative degradation studies.

  • 1820: Isolation of Quinine and Cinchonine by Pelletier and Caventou.

  • Discovery: Oxidation of cinchonine with chromic acid yielded a carboxylic acid retaining the bicyclic nitrogenous core. This degradation product was named Cinchoninic acid .[2]

  • Structural Significance: It established the quinoline ring as the pharmacophore of the antimalarial alkaloids, directing future synthetic efforts toward quinoline derivatives rather than the complex quinuclidine systems found in nature.

The Pfitzinger Reaction: The Synthetic Cornerstone

Developed by Wilhelm Pfitzinger in 1886, this reaction remains the most reliable method for synthesizing 2-substituted quinoline-4-carboxylic acids.

Mechanistic Insight

The reaction exploits the base-promoted hydrolysis of isatin (1H-indole-2,3-dione).

  • Ring Opening: Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating isatinate (2-aminophenylglyoxylate).

  • Condensation: The ketone/aldehyde enolate attacks the highly electrophilic

    
    -keto group of the isatinate.
    
  • Cyclization: Intramolecular condensation closes the pyridine ring, yielding the quinoline-4-carboxylic acid.

Critical Causality: The reaction must be performed in strong base to keep the isatin ring open. Premature acidification reforms isatin, halting the reaction.

Validated Experimental Protocol

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan) Scale: 10 mmol

  • Isatinate Formation: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL). Heat gently until the deep orange suspension turns to a clear yellow solution (Visual Validation: Indicates formation of potassium isatinate).

  • Addition: Add Acetophenone (1.20 g, 10 mmol) followed by ethanol (10 mL) to solubilize the ketone.

  • Reflux: Heat to reflux for 12–24 hours.

    • Self-Validation Point: The mixture often darkens; TLC should show disappearance of acetophenone.

  • Workup:

    • Distill off excess ethanol.

    • Cool the aqueous residue and wash with diethyl ether (removes unreacted ketone).

    • Acidification (Critical): Slowly add 10% HCl to the aqueous layer until pH 3–4.

    • Observation: A voluminous precipitate (the free acid) will form.

  • Purification: Recrystallize from ethanol.

Mechanistic Pathway Visualization

PfitzingerMechanismIsatinIsatin(Lactam Form)IsatinateIsatinate(Ring Open)Isatin->IsatinateKOH/Heat(Hydrolysis)CondensationAldol-likeCondensationIsatinate->Condensation+ Ketone (R-CO-CH3)CyclizationCyclization &DehydrationCondensation->Cyclization- H2OProductQuinoline-4-carboxylic AcidCyclization->ProductAcidification (HCl)

Figure 1: The Pfitzinger reaction pathway relies on the base-mediated equilibrium between isatin and isatinate.[3]

The Doebner Reaction: Multicomponent Utility

Reported by Oscar Doebner in 1887, this reaction is a three-component coupling (3-CR) ideal for combinatorial synthesis where isatin precursors are unavailable.

Mechanism & Utility

The reaction involves Aniline , Aldehyde , and Pyruvic Acid .[4][3][5]

  • Pathway: Formation of a Schiff base (imine) between aniline and aldehyde, followed by addition of the pyruvic acid enol and subsequent cyclization/oxidation.

  • Advantage: Allows direct diversity at the 2-position (via aldehyde) and 6/7/8-positions (via aniline) without synthesizing isatins first.

Comparative Analysis: Pfitzinger vs. Doebner
FeaturePfitzinger ReactionDoebner Reaction
Precursors Isatin + Ketone/AldehydeAniline + Aldehyde + Pyruvic Acid
Conditions Strong Base (KOH), RefluxAcidic/Neutral, Reflux
Atom Economy Lower (Loss of water)Lower (Loss of H2 + H2O)
Substrate Scope Excellent for 2-alkyl/aryl quinolinesGood for electron-rich anilines
Limitation Requires synthesis of substituted isatinsFails with electron-deficient anilines (without catalysis)
Modern Catalytic Protocol (Doebner)

To overcome low yields with electron-deficient anilines, modern variants employ Lewis Acids.

Protocol:

  • Mix Aniline (1.0 equiv), Aldehyde (1.0 equiv), and Pyruvic Acid (1.0 equiv) in Ethanol.

  • Add catalyst: Sc(OTf)₃ (5 mol%) or BF₃·OEt₂ .

  • Microwave irradiation at 100°C for 10–20 minutes.

  • Result: Drastic reduction in reaction time compared to classical reflux (24h).

Modern Synthetic Evolution

Current research focuses on Green Chemistry and flow synthesis to improve the environmental profile of these reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pfitzinger reaction by superheating the solvent matrix, often allowing the use of water as the sole solvent.

  • Benefit: Yields typically increase by 15–20% due to reduced thermal degradation of sensitive intermediates.

Solid-Phase Synthesis

For drug discovery libraries, the Pfitzinger reaction has been adapted to solid support.

  • Method: Isatin is attached to a resin (e.g., Wang resin) or the ketone is immobilized. This facilitates rapid purification via filtration, removing excess reagents without extraction.

Therapeutic Applications & SAR

The quinoline-4-carboxylic acid scaffold is not merely a historical artifact but a bioactive core.

Structure-Activity Relationship (SAR)[1]
  • Position 2: Aryl substituents enhance lipophilicity and potency in NK3 receptor antagonists (Schizophrenia treatment).

  • Position 4 (-COOH): Critical for hydrogen bonding in active sites (e.g., DHODH inhibition). Can be converted to amides for SIRT3 inhibition.

  • Positions 6/7: Halogenation (F, Cl) modulates metabolic stability and is a hallmark of fluoroquinolone antibiotics (though these typically require 4-oxo tautomers).

Biological Pathway Interaction

BiologicalActivityScaffoldQuinoline-4-COOHScaffoldTarget1SIRT3 Inhibition(Anticancer)Scaffold->Target1Amide DerivatizationTarget2NK3 Receptor(CNS Disorders)Scaffold->Target22-Aryl SubstitutionTarget3DHODH Inhibition(Antiviral/Antimalarial)Scaffold->Target3Core BindingMech1Modulates MitochondrialDeacetylationTarget1->Mech1Mech2Blocks TachykininSignalingTarget2->Mech2Mech3Halts PyrimidineBiosynthesisTarget3->Mech3

Figure 2: The pharmacological versatility of the scaffold across oncology, neurology, and infectious disease.

References

  • Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.
  • Doebner, O. (1887). Ann. Chem., 242, 265. (Original report on the three-component synthesis).
  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Shinde, D. B., et al. (2014).[6] Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Link

  • Wang, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12356. Link

  • BenchChem. (2025).[4] Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis. Link

Therapeutic Potential of Substituted 2-Arylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Abstract

The 2-arylquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological interactions through specific substituent modifications. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic mechanisms of this class, specifically targeting oncology (SIRT3/HDAC inhibition), infectious disease (DHODH/Gyrase inhibition), and neuroprotection.

Introduction: The Privileged Scaffold

In the landscape of drug discovery, few heterocycles offer the versatility of the quinoline core. The 2-arylquinoline-4-carboxylic acid derivative is particularly valuable due to its unique topology: a planar aromatic system facilitating DNA intercalation, combined with a carboxylic acid "warhead" that increases solubility and hydrogen bonding potential.

Recent high-throughput screening campaigns have elevated this scaffold from a generic antimalarial precursor to a targeted inhibitor for Sirtuin-3 (SIRT3) in leukemia and Dihydroorotate Dehydrogenase (DHODH) in viral replication.

Chemical Space & Synthesis: The Pfitzinger Protocol

The most robust route to access this chemical space is the Pfitzinger Reaction . Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable isatins and ketones, allowing for modular diversity at the 2- (aryl) and 6-, 7-, or 8- (quinoline ring) positions.

Reaction Mechanism & Workflow

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinate, followed by condensation with an enolizable ketone (acetophenone derivative) and subsequent cyclization.

PfitzingerReaction Isatin Isatin (Substrate A) Isatinate Isatinate Intermediate Isatin->Isatinate Ring Opening Base KOH/EtOH (Reflux) Base->Isatinate Aldol Aldol Condensation Isatinate->Aldol Ketone Acetophenone (Substrate B) Ketone->Aldol Cyclization Cyclization & Dehydration Aldol->Cyclization - H2O Product 2-Arylquinoline-4- carboxylic Acid Cyclization->Product

Figure 1: The Pfitzinger Reaction pathway for modular synthesis of 2-arylquinoline-4-carboxylic acids.[1]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Validation Level: Standard Laboratory Protocol

Reagents: Isatin (5 mmol), Acetophenone (5 mmol), KOH (33% aq), Ethanol, Acetic Acid.

  • Dissolution: Dissolve Isatin (0.735 g) in warm ethanol (10 mL).

  • Activation: Add 33% aqueous KOH (5 mL) dropwise. The solution will turn deep red/orange (formation of isatinate).

  • Condensation: Add Acetophenone (0.60 g) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Evaporate excess ethanol under reduced pressure.

    • Dilute residue with ice-cold water (20 mL).

    • Critical Step: Acidify carefully with Glacial Acetic Acid to pH 4–5. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Therapeutic Frontiers & SAR

The biological activity of this scaffold is highly dependent on the substitution pattern.

Structure-Activity Relationship (SAR) Map
  • Position 2 (Aryl Ring): Determines target selectivity. Bulky, lipophilic groups (e.g., naphthyl) favor antimicrobial activity; specific H-bond donors (e.g., 4-acrylamidophenyl) favor SIRT3 inhibition.

  • Position 4 (Carboxyl): Essential for solubility. Conversion to amides/hydrazides often enhances anticancer potency but reduces solubility.

  • Position 6/8 (Quinoline Core): Halogenation (F, Cl) blocks metabolic oxidation and improves half-life.

SAR_Map Core Quinoline-4-COOH Scaffold Pos2 Position 2 (Aryl Group) Core->Pos2 Pos4 Position 4 (Carboxylic Acid) Core->Pos4 Pos6 Position 6 (Benzenoid Ring) Core->Pos6 Antimicrobial Lipophilic (Cl, F) -> DNA Gyrase Pos2->Antimicrobial SIRT3 4-Acrylamido -> SIRT3 Selectivity Pos2->SIRT3 Solubility Free Acid -> Bioavailability Pos4->Solubility Deriv Amide/Ester -> HDAC Inhibition Pos4->Deriv Metabolism Fluorine (F) -> Metabolic Stability Pos6->Metabolism Potency Chlorine (Cl) -> Antiviral (DHODH) Pos6->Potency

Figure 2: SAR Logic for optimizing therapeutic outcomes.

Key Therapeutic Indications
IndicationTargetKey Substituent (R2)Mechanism
Leukemia (AML) SIRT34-acrylamidophenylSelective deacetylation inhibition; induces G0/G1 arrest.[3]
Antiviral DHODH4-phenoxyphenylDepletes pyrimidine nucleotides; blocks viral replication.
Antimicrobial DNA Gyrase2,4-dichlorophenylIntercalation into bacterial DNA; prevents supercoiling.
Neuroprotection HDACPhenyl (unsub)Histone deacetylase inhibition; promotes gene expression.
Mechanism of Action: The DHODH Pathway

One of the most promising recent findings is the activity of 2-arylquinoline-4-carboxylic acids as inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) . This enzyme is critical for de novo pyrimidine biosynthesis.

Why this matters: Rapidly dividing cells (cancer) and replicating viruses rely heavily on de novo synthesis rather than the salvage pathway. Inhibiting DHODH starves the virus/tumor of the nucleotides required for RNA/DNA synthesis.

DHODH_Mechanism Precursor Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Precursor->Enzyme Product Orotate Enzyme->Product Inhibitor 2-Arylquinoline Inhibitor Inhibitor->Enzyme Blocks Active Site Pyrimidine Pyrimidine Nucleotides (UMP) Product->Pyrimidine Replication Viral/Tumor Replication Pyrimidine->Replication

Figure 3: Inhibition of DHODH by 2-arylquinolines prevents pyrimidine synthesis.

Experimental Validation: Biological Assay

To validate the therapeutic potential, robust assays are required. Below is a standard protocol for determining Minimum Inhibitory Concentration (MIC) against bacterial strains, a common primary screen for this scaffold.

Protocol: Microbroth Dilution Assay (MIC)

Objective: Determine the lowest concentration of the synthesized quinoline that prevents visible growth of S. aureus or E. coli.

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (known gyrase inhibitor).

    • Negative Control: DMSO vehicle only (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. For precision, add Resazurin dye; a color change from blue to pink indicates viable bacterial growth.

References
  • SIRT3 Inhibition & Anticancer Activity: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. (2022).[3][4][5]

  • Antiviral & DHODH Mechanism: SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. (2013).

  • Synthesis (Pfitzinger Reaction): Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research. (2014).[6]

  • Antimicrobial & SAR: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2019).

Sources

Technical Guide: Synthesis and Strategic Derivatization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and derivatization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5). This scaffold represents a critical pharmacophore in medicinal chemistry, exhibiting proven bioactivity as a neurokinin-3 (NK3) receptor antagonist, antimalarial agent, and anti-inflammatory candidate.

The guide prioritizes the Pfitzinger reaction as the primary synthetic route due to its superior regioselectivity and yield for 2-aryl-substituted quinoline-4-carboxylic acids compared to the Doebner or Skraup methods. We also provide a robust derivatization tree to guide structure-activity relationship (SAR) expansion at the C4-carboxylic acid and C6-chlorine positions.

Retrosynthetic Analysis

To design a robust synthetic protocol, we first deconstruct the target molecule. The presence of the C4-carboxylic acid and the C2-aryl group strongly suggests a condensation between an isatin derivative and a ketone.

  • Disconnection A (Pfitzinger): Cleavage of the N1-C2 and C3-C4 bonds reveals 5-chloroisatin and 3'-methylacetophenone . This is the most convergent route.

  • Disconnection B (Doebner): Cleavage of the heterocyclic ring into three components: 4-chloroaniline , 3-methylbenzaldehyde , and pyruvic acid . While viable, this route often suffers from lower yields due to side reactions (e.g., polymerization of pyruvic acid).

Diagram: Retrosynthetic Logic

Retrosynthesis cluster_pfitzinger Route A: Pfitzinger (Preferred) cluster_doebner Route B: Doebner target TARGET: 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid isatin 5-Chloroisatin (Precursor A) isatin->target KOH, EtOH, Reflux ketone 3'-Methylacetophenone (Precursor B) ketone->target aniline 4-Chloroaniline aniline->target Low Yield aldehyde 3-Methylbenzaldehyde aldehyde->target pyruvic Pyruvic Acid pyruvic->target

Figure 1: Retrosynthetic analysis comparing the convergent Pfitzinger route (Route A) against the multi-component Doebner route (Route B).

Primary Synthesis Protocol: The Pfitzinger Reaction

This protocol utilizes the condensation of 5-chloroisatin with 3'-methylacetophenone in a basic ethanolic medium. The base hydrolyzes the isatin ring to the reactive isatinate (keto-acid), which then undergoes aldol condensation with the ketone followed by cyclization.

Reagents and Stoichiometry
ComponentRoleEq.Notes
5-Chloroisatin Limiting Reagent1.0Purity >98% recommended.
3'-Methylacetophenone Nucleophile1.1 - 1.2Slight excess drives reaction to completion.
KOH (33% w/v aq.) Base/Catalyst4.0 - 5.0Essential for ring opening; NaOH is a viable alternative.
Ethanol (Absolute) SolventN/ACo-solvent to solubilize the ketone.
Glacial Acetic Acid Quenching AgentExcessUsed to acidify and precipitate the product.[1]
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroisatin (10 mmol, 1.81 g) in Ethanol (20 mL).

  • Activation: Add 33% aqueous KOH (15 mL) dropwise. The solution will darken (deep red/brown) as the isatin ring opens to form potassium 2-amino-5-chlorophenylglyoxylate.

  • Addition: Add 3'-methylacetophenone (11 mmol, 1.48 g) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–16 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1; Product stays at baseline or requires acidic mobile phase).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with distilled water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (organic layer discarded).

  • Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add Glacial Acetic Acid (or 10% HCl) with stirring until the pH reaches 3–4. A thick precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or Glacial Acetic Acid .

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Mechanism of Action

The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization.

  • Hydrolysis: KOH opens the isatin lactam ring to form the keto-acid salt (isatinate).

  • Condensation: The enolate of the acetophenone attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular imine formation closes the quinoline ring.

  • Dehydration: Loss of water aromatizes the system to the final quinoline-4-carboxylic acid.

Derivatization Strategies

The carboxylic acid at C4 and the chlorine at C6 provide two distinct vectors for structural modification.

C4-Carboxylic Acid Functionalization (Amidation)

Direct coupling of the carboxylic acid is often hindered by the steric bulk of the quinoline core and the C2-aryl group. Conversion to the acid chloride is the most reliable activation method.

Protocol: Acid Chloride Formation & Amide Coupling

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Thionyl Chloride (SOCl₂) (excess).

  • Catalysis: Add 1-2 drops of dry DMF . Reflux for 2-3 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent/excess SOCl₂ in vacuo. Azeotrope with toluene to remove traces of acid.

  • Coupling: Dissolve the residue in dry DCM. Add the desired Amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at RT for 4 hours.

C6-Chlorine Functionalization (Suzuki-Miyaura)

The C6-position allows for the introduction of biaryl diversity.

  • Note: The free carboxylic acid can interfere with Pd-catalysts. It is recommended to esterify the acid (Methyl Ester) before attempting Suzuki coupling.

Protocol: Suzuki Coupling on Methyl Ester

  • Reagents: Methyl 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Heat to 90°C under Argon for 12 hours.

Diagram: Derivatization Workflow

Derivatization cluster_c4 C4 Modifications (COOH) cluster_c6 C6 Modifications (Cl) core Core Scaffold: 6-Cl-2-(m-tolyl)-COOH acid_cl Acid Chloride (COCl) core->acid_cl SOCl2, DMF ester Methyl Ester (COOMe) core->ester MeOH, H2SO4 amide Amide Derivatives (CONHR) acid_cl->amide R-NH2, Et3N suzuki Biaryl Derivatives (Suzuki Coupling) ester->suzuki Ar-B(OH)2, Pd(0)

Figure 2: Strategic derivatization tree showing the conversion of the core scaffold into amides (via acid chloride) and biaryl analogs (via Suzuki coupling).[2]

Characterization & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following spectral markers.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 13.8 - 14.0 ppm (Broad Singlet)Carboxylic Acid (-COOH)
δ 8.6 - 8.8 ppm (Singlet)H3 (Quinoline ring)
δ 2.40 - 2.45 ppm (Singlet)Methyl group (-CH₃) on phenyl ring
IR Spectroscopy 1700 - 1720 cm⁻¹C=O[3][4] Stretch (Carboxylic Acid)
2500 - 3000 cm⁻¹ (Broad)O-H Stretch
Mass Spectrometry m/z 297/299 (M+H)⁺Characteristic 3:1 Chlorine Isotope pattern

References

  • Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (Original description of the Pfitzinger reaction).
  • Shinde, D. B., et al. (2014).[1] "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry. Link

  • PubChem. (n.d.).[3] "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265)."[3] National Center for Biotechnology Information. Link

  • Palmer, M. J., et al. (2016). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy."[2] Journal of Medicinal Chemistry. Link

  • Bergstrom, F. W. (1944).[5] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews. Link

Sources

Review of the biological targets of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the biological targets of quinoline carboxylic acids, structured by the positional isomerism that dictates their distinct pharmacological profiles.

From Antibacterial Potency to Metabolic Modulation

Executive Summary The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its biological activity is strictly governed by the position of the carboxylic acid moiety on the quinoline ring. While the quinoline-3-carboxylic acid core (fluoroquinolones) is the gold standard for antibacterial DNA gyrase inhibition, the quinoline-4-carboxylic acid isomers have emerged as potent metabolic modulators targeting DHODH and SIRT3 in oncology. Conversely, quinoline-2-carboxylic acids (e.g., kynurenic acid) function primarily as neuroactive agents via NMDA receptor antagonism. This guide dissects these targets, mechanisms, and validation protocols.

Part 1: The Antibacterial Powerhouse (Quinoline-3-Carboxylic Acids)

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the pharmacophore of the fluoroquinolone class. Its primary biological function is the corruption of bacterial type II topoisomerases.

Primary Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase (GyrA/GyrB): The primary target in Gram-negative bacteria. Gyrase introduces negative supercoils into DNA, relieving torsional stress ahead of the replication fork.

  • Topoisomerase IV (ParC/ParE): The primary target in Gram-positive bacteria. It is responsible for decatenating (unlink) daughter chromosomes after replication.

Mechanism of Action: The Water-Metal Ion Bridge

Quinoline-3-carboxylic acids do not simply inhibit the enzyme; they convert it into a cellular poison.

  • Intercalation: The drug intercalates between the DNA base pairs at the cleavage site.

  • Chelation: The C3-carboxylate and C4-keto groups chelate a Magnesium ion (

    
    ).
    
  • Bridging: This

    
     forms a water-mediated bridge with specific residues (typically Serine and acidic residues) on the enzyme.
    
  • Stabilization: This ternary complex (Drug-Enzyme-DNA) stabilizes the "cleavable complex," preventing the religation of the DNA double-strand break.

  • Cytotoxicity: The accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.

Visualization: Fluoroquinolone Signaling Pathway

G Gyrase DNA Gyrase / Topo IV Complex Transient Cleavable Complex Gyrase->Complex Binds DNA DNA Bacterial DNA DNA->Complex Complex->DNA Religation (Normal) Ternary Stabilized Ternary Complex (Drug-Mg2+-Enzyme-DNA) Complex->Ternary Drug Binding Quinolone Quinoline-3-Carboxylic Acid (Fluoroquinolone) Quinolone->Ternary Intercalation & Chelation Replication Replication Fork Arrest Ternary->Replication Physical Blockade Breaks Double-Strand Breaks (DSBs) Ternary->Breaks Inhibition of Religation Death Bacterial Cell Death Replication->Death Breaks->Death SOS Response Failure

Caption: The mechanism of action of Quinoline-3-Carboxylic Acids, illustrating the conversion of the transient enzyme-DNA complex into a lethal ternary blockade.

Validation Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate a new quinoline-3-carboxylic acid derivative, researchers must demonstrate its ability to inhibit the supercoiling activity of DNA gyrase.

Reagents:

  • Relaxed plasmid DNA (e.g., pBR322).

  • Recombinant E. coli DNA Gyrase (GyrA and GyrB subunits).

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO. Prepare a Master Mix containing Assay Buffer and relaxed pBR322 DNA (0.5 µg per reaction).

  • Incubation: Add 1 U of DNA Gyrase to the Master Mix. Aliquot into reaction tubes containing the test compound.

  • Reaction: Incubate at 37°C for 30 minutes. The gyrase should convert relaxed DNA into supercoiled DNA.[1][2]

  • Termination: Stop reaction by adding equal volume of STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and Chloroform/Isoamyl alcohol (24:1). Vortex and centrifuge.

  • Analysis: Load the aqueous phase onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 3 hours.

  • Staining: Stain gel with Ethidium Bromide (1 µg/ml) for 30 mins, destain, and visualize under UV light.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show a band pattern matching the relaxed DNA control, indicating failure to supercoil.

Part 2: The Metabolic Modulators (Quinoline-4-Carboxylic Acids)

Derivatives of quinoline-4-carboxylic acid (often synthesized via the Pfitzinger or Doebner reaction) exhibit a completely different biological profile, targeting mitochondrial enzymes and epigenetic erasers.

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[3][4]

  • Relevance: Rapidly dividing cells (cancer, viruses, activated lymphocytes) rely heavily on de novo synthesis rather than the salvage pathway.

  • Mechanism: Quinoline-4-carboxylic acid analogs (structurally related to Brequinar) bind to the ubiquinone-binding tunnel of DHODH, preventing the oxidation of dihydroorotate to orotate. This leads to pyrimidine depletion and S-phase cell cycle arrest.

Emerging Target: SIRT3 (Sirtuin 3)

Recent studies identify 2-substituted quinoline-4-carboxylic acids as selective inhibitors of SIRT3, a mitochondrial deacetylase. Inhibition of SIRT3 in leukemia cells (e.g., MLLr) induces differentiation and G0/G1 arrest.[5][6]

Visualization: DHODH Inhibition Workflow

DHODH Substrate Dihydroorotate Enzyme DHODH (Mitochondrial) Substrate->Enzyme Product Orotate Enzyme->Product Catalysis Cofactor Ubiquinone (Q) Cofactor->Enzyme Inhibitor Quinoline-4-Carboxylic Acid Inhibitor->Enzyme Blocks Q-site Pathway Pyrimidine Biosynthesis Product->Pathway Effect S-Phase Arrest Viral Replication Block Pathway->Effect Nucleotide Depletion

Caption: Quinoline-4-carboxylic acids block the ubiquinone binding site of DHODH, halting pyrimidine synthesis.

Validation Protocol: DHODH Colorimetric Inhibition Assay (DCPIP)

This protocol utilizes the reduction of 2,6-dichlorophenolindophenol (DCPIP) as a surrogate for ubiquinone reduction.

Reagents:

  • Recombinant Human DHODH (residues 30-396).

  • Substrates: L-Dihydroorotate and Decylubiquinone.

  • Chromophore: DCPIP (Blue in oxidized form, colorless when reduced).[7]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[8]

Step-by-Step Workflow:

  • Pre-incubation: In a clear 96-well plate, mix 40 µL of DHODH enzyme (final conc. ~1.25 µg/mL) with 10 µL of the quinoline-4-carboxylic acid test compound. Incubate for 30 mins at 37°C.

  • Initiation: Add 50 µL of Master Mix containing:

    • 2 mM L-Dihydroorotate[8]

    • 0.2 mM Decylubiquinone[8]

    • 0.12 mM DCPIP[8]

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (loss of blue color) using a kinetic plate reader.

  • Calculation: The rate of DCPIP reduction is directly proportional to DHODH activity. Calculate IC50 by plotting the slope of absorbance decrease against inhibitor concentration.

Part 3: The Neuroactive Scaffold (Quinoline-2-Carboxylic Acids)

Quinoline-2-carboxylic acid (Quinaldic acid) and its hydroxylated derivative, Kynurenic Acid , are endogenous metabolites of the tryptophan pathway.

Primary Target: NMDA Receptors[10]
  • Mechanism: These compounds act as antagonists at the Glycine co-agonist site of the NMDA receptor (N-methyl-D-aspartate).[9]

  • Biological Effect: By blocking the glycine site, they prevent channel opening even in the presence of glutamate, offering neuroprotection against excitotoxicity (e.g., in stroke or epilepsy).

Secondary Property: Metal Chelation

The nitrogen at position 1 and the carboxylate at position 2 form a perfect "pincer" for metal ions (


, 

,

). This property is often exploited to inhibit metalloproteases or to modulate oxidative stress via sequestration of redox-active metals.

Summary of Biological Targets by Isomer

ScaffoldChemical NamePrimary Biological TargetTherapeutic Application
3-COOH FluoroquinolonesDNA Gyrase / Topo IVAntibacterial (Broad spectrum)
4-COOH Cinchophen / Brequinar analogsDHODH, SIRT3Anticancer (Leukemia), Antiviral
2-COOH Quinaldic / Kynurenic AcidNMDA Receptor (Glycine site)Neuroprotection, Anticonvulsant

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link

  • Munier-Lehmann, H., Vidalain, P. O., Tangy, F., & Janin, Y. L. (2013). On dihydroorotate dehydrogenases and their inhibitors and uses. Journal of Medicinal Chemistry. Link

  • Stone, T. W. (2020). Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. Journal of Neurochemistry. Link

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Zhang, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[5][6] Frontiers in Pharmacology. Link

Sources

Methodological & Application

Application Note: Synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a functionalized quinoline scaffold often utilized in the development of NK3 receptor antagonists and anti-infective agents. The protocol employs the Pfitzinger reaction , a condensation between 5-chloroisatin and 3'-methylacetophenone in a highly alkaline medium. This guide prioritizes reproducibility, offering a self-validating workflow with critical process parameters (CPPs) and expected analytical data.

Chemical Foundation & Retrosynthesis

The Pfitzinger reaction offers a convergent route to quinoline-4-carboxylic acids (cinchoninic acids). The strategy relies on the base-promoted ring opening of the isatin derivative to form an isatinate (keto-acid), which subsequently undergoes a Claisen-Schmidt-type condensation with the ketone, followed by cyclization.

Retrosynthetic Analysis

The target molecule is disconnected at the N1-C2 and C3-C4 bonds, revealing 5-chloroisatin and 3'-methylacetophenone as the primary synthons.

Retrosynthesis Target Target: 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Isatin Precursor A: 5-Chloroisatin Target->Isatin Pfitzinger Disconnection Ketone Precursor B: 3'-Methylacetophenone Target->Ketone

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.

Experimental Protocol

Materials & Equipment
ReagentCAS No.MW ( g/mol )Equiv.[1]Amount
5-Chloroisatin 17630-76-1181.581.05.00 g
3'-Methylacetophenone 585-74-0134.181.14.06 g
Potassium Hydroxide (KOH) 1310-58-356.116.09.25 g
Ethanol (95%) 64-17-5-Solvent25 mL
Water (Distilled) 7732-18-5-Solvent20 mL
Glacial Acetic Acid 64-19-7-Acidifierq.s.

Equipment:

  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate with oil bath.

  • pH meter or broad-range pH paper.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure
Phase 1: Isatinate Formation & Condensation
  • Preparation of Base: Dissolve KOH (9.25 g) in distilled water (20 mL) in the 250 mL RBF. Caution: Exothermic.

  • Isatin Addition: Add 5-chloroisatin (5.00 g) to the hot KOH solution. The suspension will turn deep orange/red as the isatin ring opens to form potassium 2-amino-5-chlorophenylglyoxylate (Isatinate).

  • Ketone Addition: Add 3'-methylacetophenone (4.06 g) followed by Ethanol (25 mL) to solubilize the organic ketone.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C oil bath temperature) with vigorous stirring.

    • Duration: 18–24 hours.[1][2]

    • Visual Check: The reaction mixture typically darkens to a deep brown/red homogeneous solution.

Phase 2: Isolation
  • Solvent Removal: Distill off the majority of the ethanol using a rotary evaporator or simple distillation head to reduce solubility of the final product.

  • Dilution: Add 50 mL of distilled water to the residue and cool the flask to 0–5°C in an ice bath.

  • Precipitation (Critical Step): Slowly add Glacial Acetic Acid dropwise with stirring.

    • Target pH: 4.0–4.5.

    • Observation: A voluminous precipitate (crude acid) will form. Do not acidify below pH 3 to avoid protonating the quinoline nitrogen, which may form a water-soluble hydrochloride salt.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess KOH and KCl.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a clean flask.

    • Solvent: Glacial Acetic Acid or Ethanol/DMF (9:1) mixture.

    • Heat to boiling until dissolved, filter hot if insoluble particulates remain, then allow to cool slowly to room temperature.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 12 hours.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a specific sequence of intermediates.

Mechanism Step1 5-Cl-Isatin (Ring Opening) Step2 Isatinate Salt (Keto-Acid) Step1->Step2 KOH/H2O Step3 Aldol Condensation (with Ketone) Step2->Step3 3-Me-Acetophenone Step4 Imine/Enamine Formation Step3->Step4 - H2O Step5 Cyclization & Dehydration Step4->Step5 Product Quinoline-4-COOH Product Step5->Product

Figure 2: Mechanistic pathway.[2][3] The critical step is the condensation of the ketone methyl group with the keto-carbonyl of the isatinate.

Process Control & Troubleshooting

To ensure "Self-Validating" reliability, monitor these parameters:

IssuePotential CauseCorrective Action
Low Yield Incomplete hydrolysis of isatin.Ensure KOH concentration is >30% and reflux time is sufficient (>16h).
Oily Product Incomplete cyclization or impurities.Recrystallize from Acetic Acid. If oil persists, tritur with diethyl ether.
Product Dissolves during Workup pH too low (< 2).The quinoline nitrogen is protonated (salt formation). Adjust pH back to 4-5 with dilute NaOH.
Starting Material Remains Steric hindrance of ketone.3-methyl group is meta, so steric hindrance is minimal. Check reflux temp.

Characterization (Expected Data)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: > 280°C (dec).[4][5] Quinoline carboxylic acids typically have high melting points.

  • IR (KBr, cm⁻¹):

    • 3400–2500 (O-H stretch, broad, carboxylic acid).

    • 1710–1690 (C=O stretch, carboxylic acid).

    • 1600, 1580 (C=C, C=N aromatic ring stretch).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.5–14.0 (br s, 1H, COOH).
      
    • 
       8.6–8.8 (d, 1H, H-8 of quinoline).
      
    • 
       8.4 (s, 1H, H-3 of quinoline).
      
    • 
       7.4–8.2 (m, aromatic protons of quinoline and phenyl ring).
      
    • 
       2.45 (s, 3H, Ar-CH₃).
      
  • MS (ESI): m/z calculated for C₁₇H₁₂ClNO₂ [M+H]⁺: 298.06. Found: 298.1.

Safety & Waste Disposal

  • Potassium Hydroxide: Highly corrosive. Wear gloves and eye protection.

  • 5-Chloroisatin: Potential irritant. Avoid inhalation.

  • Waste: Neutralize aqueous filtrate before disposal. Organic solvents should be disposed of in non-halogenated waste streams (unless halogenated solvents are used for extraction).

References

  • Pfitzinger, W. (1886).[6] J. Prakt.[2][6] Chem., 33, 100.[6] (Original description of the reaction).

  • Manske, R. H. (1942).[3][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3][6] Link

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Yadav, V., et al. (2012).[2] Application of Pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives.[2] Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.[2] Link

  • Sangshetti, J. N., et al. (2014).[7] Pfitzinger reaction in synthesis of bioactive compounds - A review. ResearchGate. Link

Sources

Doebner-von Miller reaction for substituted quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Doebner-von Miller Reaction for Substituted Quinoline Synthesis

Abstract

The Doebner-von Miller reaction remains a cornerstone method for synthesizing alkyl- and aryl-substituted quinolines, serving as a critical tool in the development of antimalarial, antibacterial, and anticancer pharmacophores. This guide provides a comprehensive technical analysis of the reaction, moving beyond basic textbook definitions to address the mechanistic complexities, regioselectivity challenges, and "tar" formation issues that plague standard protocols. We present two validated protocols: a classical acid-catalyzed method optimized for scalability and a modern biphasic variant designed to minimize polymerization byproducts.

Introduction & Strategic Value

The Doebner-von Miller synthesis is an acid-catalyzed condensation of a primary aromatic amine with an


-unsaturated carbonyl compound (or its precursors, such as two molecules of aldehyde/ketone). It is a variation of the Skraup synthesis but typically employs milder conditions and allows for more diverse substitution patterns on the pyridine ring.

Why this reaction matters in Drug Discovery:

  • Pharmacophore Access: Quinolines are the core scaffold for drugs like Chloroquine (antimalarial), Ciprofloxacin (antibiotic), and Camptothecin (topoisomerase inhibitor).

  • Structural Diversity: Unlike the Skraup reaction (which often uses glycerol to make unsubstituted pyridine rings), Doebner-von Miller allows for precise alkyl/aryl placement at the C-2, C-3, and C-4 positions.

Mechanistic Insights: The "Pathway Debate"

Understanding the mechanism is vital for troubleshooting low yields. The reaction historically poses a "chicken-and-egg" question: Does the aniline attack the carbonyl first (Schiff base) or the alkene (Conjugate addition)?

Current Consensus:

  • Conjugate Addition Pathway (Favored): For most

    
    -unsaturated ketones, the aniline undergoes a Michael-type 1,4-addition to the 
    
    
    
    -carbon.[1] This forms a
    
    
    -amino ketone intermediate.
  • Cyclization: The carbonyl group then condenses with the ortho-position of the aniline ring to close the ring.

  • Oxidation (Aromatization): The initial product is a dihydroquinoline or tetrahydroquinoline. Aromatization requires an oxidant. In "oxidant-free" protocols, the Schiff base of the starting material often acts as the hydrogen acceptor, disproportionating to form the product and a reduced byproduct (limiting yield to <50%). Optimization Tip: Always add an external oxidant (e.g.,

    
    , nitrobenzene) to break this yield ceiling.
    
Mechanism Diagram

The following diagram illustrates the bifurcation of pathways and the critical aromatization step.

DoebnerMillerMechanism Reactants Aniline + Enone (α,β-unsaturated) Michael Intermediate A: β-amino ketone (Conjugate Addition) Reactants->Michael Kinetic Control (Protic Acid) Schiff Intermediate B: Schiff Base (1,2-Addition) Reactants->Schiff Thermodynamic Control (Anhydrous) Cyclization Dihydroquinoline Intermediate Michael->Cyclization Intramolecular Condensation Schiff->Cyclization Rearrangement Oxidation Oxidation/Dehydrogenation (Requires Oxidant) Cyclization->Oxidation -2H (I2 or Air) Product Substituted Quinoline Oxidation->Product

Figure 1: Mechanistic pathways of the Doebner-von Miller reaction.[1][2][3] The conjugate addition pathway (blue arrow) is generally dominant under standard acidic conditions.

Critical Parameters & Regioselectivity

One of the most frequent questions from medicinal chemists concerns the outcome when using meta-substituted anilines .

Regioselectivity Rule of Thumb
Aniline SubstitutionProduct OutcomeExplanation
Ortho (e.g., o-toluidine)8-Substituted Quinoline Only one ortho-position is open for cyclization. High regiocontrol.
Para (e.g., p-anisidine)6-Substituted Quinoline Both ortho-positions are equivalent. High regiocontrol.
Meta (e.g., m-chloroaniline)Mixture (5- & 7-Substituted) Cyclization can occur at the sterically crowded C-2 (yielding 5-sub) or the less hindered C-6 (yielding 7-sub). Typically favors the 7-substituted isomer (steric control), but electronic effects of the substituent can override this.

Optimization Insight: To improve selectivity with meta-substituted anilines, use steric bulk on the enone or switch to Lewis Acid catalysts (


) which can enhance coordination-directed cyclization.

Experimental Protocols

Protocol A: Classical Iodine-Promoted Synthesis

Best for: Robust synthesis of simple alkyl-quinolines where scale is needed.

Reagents:

  • Aniline derivative (10 mmol)

  • 
    -Unsaturated ketone (e.g., Methyl vinyl ketone, 12 mmol)
    
  • Hydrochloric acid (6M, 15 mL)

  • Iodine (

    
    , 0.5 mmol) – Acts as co-oxidant to improve yield.
    
  • Zinc Chloride (

    
    , 10 mmol) – Lewis acid promoter.
    

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Mixing: Dissolve the aniline in 6M HCl. Add

    
     and stir until dissolved.
    
  • Addition: Add the enone dropwise over 20 minutes at room temperature. Note: Rapid addition causes exothermic polymerization ("tar").

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Oxidation: If the reaction stalls at the dihydro-stage (fluorescent spot on TLC), add the Iodine and reflux for an additional hour.

  • Workup: Cool to

    
    . Basify carefully with 20% NaOH to pH 10. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    . Concentrate and purify via silica gel flash chromatography.
    
Protocol B: Modern Biphasic "Green" Variant

Best for: Labile substrates and minimizing tar formation.

Concept: Uses a biphasic system (Toluene/Water) to sequester the sensitive enone from the harsh acid phase until reaction, reducing polymerization.

Reagents:

  • Aniline (10 mmol)

  • Enone (12 mmol)

  • Toluene (10 mL)

  • 6M HCl (10 mL)

Workflow:

  • Phase Creation: Mix Aniline and HCl in the reaction vessel (Aqueous phase). Layer Toluene on top (Organic phase).

  • Sequestration: Dissolve the Enone in the Toluene layer.

  • Reaction: Vigorously stir and heat to reflux. The enone slowly partitions into the aqueous acid phase, reacting immediately with the aniline rather than polymerizing with itself.

  • Workup: Separate phases. The product (as the hydrochloride salt) remains in the aqueous phase. Basify the aqueous phase to precipitate the free base quinoline.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Reagent Prep (Aniline + Acid) Addition Controlled Addition of Enone (Dropwise or Biphasic) Start->Addition Reaction Reflux (3-6 Hours) Temp: 100°C Addition->Reaction Check TLC Check: Is Dihydro-intermediate present? Reaction->Check Oxidize Add Oxidant (I2) Reflux 1 hr Check->Oxidize Yes Workup Basify (pH 10) & Extraction Check->Workup No (Complete) Oxidize->Workup Purify Purification (Column/Recrystallization) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting & FAQ

Q: My reaction turned into a black, sticky tar. What happened? A: This is the classic "Doebner-Miller Polymerization." The


-unsaturated ketone polymerized before reacting with the aniline.
  • Solution 1: Use Protocol B (Biphasic).

  • Solution 2: Lower the concentration of the enone by adding it very slowly via a syringe pump.

Q: I see two spots close together on TLC. Is this an impurity? A: If you used a meta-substituted aniline, these are likely the 5- and 7-regioisomers. They are difficult to separate.

  • Solution: Try recrystallization from ethanol/water before column chromatography. The 7-isomer is often more symmetrical and crystallizes preferentially.

Q: The yield is stuck at 45%. A: You are likely relying on the "disproportionation" mechanism where half your product oxidizes the other half.

  • Solution: Add 0.5 equivalents of Iodine (

    
    ) or use mild aeration to drive the oxidation of the dihydroquinoline intermediate.
    

References

  • Denmark, S. E., & Venkatraman, S. (2006).[4] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-von Miller quinoline synthesis: The question of the Schiff base intermediate. The Journal of Organic Chemistry.

  • Bergström, F. W. (1944). Heterocyclic Nitrogen Compounds.[6][7] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews.

  • IIP Series. (2025). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.

Sources

Experimental protocol for the synthesis of 2-arylquinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The 2-arylquinoline-4-carboxylic acid scaffold (often referred to as the "Cinchophen" core) represents a privileged structure in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anti-inflammatory properties. This application note details the synthesis of this moiety via the Pfitzinger Reaction , a robust ring-expansion condensation of isatin with aryl methyl ketones.

While the classic Pfitzinger protocol offers reliability, it often suffers from long reaction times (8–24 hours). Therefore, this guide provides two distinct protocols:

  • Protocol A (Classic): A scalable, base-mediated reflux method suitable for bulk synthesis.

  • Protocol B (Modern): A Microwave-Assisted Organic Synthesis (MAOS) method for high-throughput library generation and green chemistry compliance.

Mechanistic Insight

The Pfitzinger reaction is chemically distinct because it utilizes isatin (1H-indole-2,3-dione) as a masked amino-acid equivalent. The reaction does not proceed directly; it requires a base-mediated ring opening of the isatin lactam bond to generate the reactive species, isatinate (2-aminophenylglyoxylate).

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Hydrolysis: Strong base (KOH/NaOH) opens the isatin ring.

  • Condensation: The ketone enolate attacks the

    
    -keto group of the isatinate.
    
  • Cyclization: Intramolecular imine formation closes the quinoline ring.

  • Aromatization: Dehydration yields the final carboxylic acid.[1]

PfitzingerMechanism Isatin Isatin (Lactam Form) Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate KOH/NaOH Hydrolysis Aldol Aldol Intermediate Isatinate->Aldol + Ketone Condensation Ketone Aryl Methyl Ketone (Acetophenone) Ketone->Aldol Enolate Imine Imine Cyclization Aldol->Imine - H2O Product 2-Arylquinoline-4- carboxylic acid Imine->Product Dehydration Acidification

Figure 1: Step-wise mechanistic pathway of the Pfitzinger reaction converting Isatin to Quinoline-4-COOH.[2]

Experimental Protocols

Protocol A: Classic Base-Mediated Reflux (Scalable)

Best for: Gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

  • Isatin (1.0 equiv)

  • Acetophenone derivative (1.1 equiv)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (for workup)[3]

Step-by-Step Methodology:

  • Isatin Activation: In a round-bottom flask, dissolve Isatin (5.0 g, 34 mmol) in 33% aqueous KOH (20 mL). Mildly heat (40°C) until the deep red isatin suspension turns into a clear yellow/orange solution. Note: This color change confirms the formation of the isatinate salt.

  • Addition: Add the acetophenone derivative (37.4 mmol) dropwise. If the ketone is solid, dissolve it in a minimal amount of ethanol (10-15 mL) before addition.

  • Reflux: Heat the mixture to reflux (approx. 85°C) with magnetic stirring for 8–12 hours .

    • Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate excess ethanol under reduced pressure (Rotavap) if a large volume was used.

    • Dilute the residue with distilled water (100 mL).

    • Crucial Step: Place the beaker in an ice bath. Slowly acidify with Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring until pH reaches 4–5.

  • Isolation: A heavy precipitate (often yellow or off-white) will form. Filter under vacuum (Buchner funnel). Wash the cake with cold water (3 x 50 mL) to remove excess salts.

  • Purification: Recrystallize from hot Ethanol or Methanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, difficult substrates, and Green Chemistry requirements.

Reagents:

  • Isatin (1.0 mmol)

  • Acetophenone derivative (1.1 mmol)

  • KOH (3.0 mmol, solid pellets or 50% aq. solution)

  • Solvent: Ethanol/Water (1:1) or Solvent-free (neat)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe process vial (10-20 mL), combine Isatin (147 mg, 1 mmol), Acetophenone (120 mg, 1 mmol), and KOH (168 mg, 3 mmol).

  • Solvent: Add 2 mL of EtOH:H₂O (1:1). Note: For "Green" solvent-free variations, grind reactants together in a mortar before placing in the vial, adding 2 drops of water to facilitate energy transfer.

  • Irradiation: Cap the vial. Irradiate using a monomodal microwave reactor (e.g., CEM Discover or Anton Paar).

    • Temperature: 150°C

    • Power: Dynamic (Max 200W)

    • Time: 15 minutes (Hold time).

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the mixture into a beaker containing crushed ice (20 g).

    • Acidify with 10% HCl to pH 4.

  • Isolation: Filter the precipitate, wash with water, and dry.[1][4]

Comparative Workflow Visualization:

WorkflowComparison cluster_Classic Protocol A: Classic Reflux cluster_MW Protocol B: Microwave (MAOS) Start_A Mix Isatin + KOH (Aq/EtOH) Reflux_A Reflux 8-12 Hours (85°C) Start_A->Reflux_A Acidify_A Acidify to pH 4-5 Reflux_A->Acidify_A Filter_A Filtration & Recrystallization Acidify_A->Filter_A Start_B Mix Isatin + KOH (Minimal Solvent) MW_B MW Irradiation 15 mins @ 150°C Start_B->MW_B Acidify_B Pour on Ice + Acidify MW_B->Acidify_B Filter_B Filtration Acidify_B->Filter_B

Figure 2: Efficiency comparison between Classic Reflux and Microwave-Assisted protocols.

Characterization & Validation Data

Successful synthesis is validated by the appearance of the carboxylic acid proton and the specific quinoline aromatic pattern.

FeatureMethodExpected Signal / Observation
Appearance VisualYellow to off-white crystalline solid.
Melting Point CapillaryGenerally high (>200°C). E.g., 2-Phenylquinoline-4-COOH: 213–216°C .

H NMR
DMSO-


13.5–14.0 ppm:
Singlet (COOH, broad).

8.0–8.8 ppm:
Quinoline ring protons (deshielded).
IR Spectroscopy KBr Pellet3400–2500 cm

:
Broad O-H stretch (acid). 1700–1680 cm

:
C=O stretch (aryl acid).
Mass Spec ESI-MS[M+H]

peak corresponding to MW (e.g., 250.08 for 2-phenyl derivative).

Troubleshooting & Optimization (Expertise)

Issue 1: Low Yield / "Tar" Formation

  • Cause: Polymerization of the ketone or excessive heat during the initial isatin hydrolysis.

  • Solution: Ensure the isatin is fully hydrolyzed (solution turns yellow) before adding the ketone. If using microwave, reduce temperature to 130°C and extend time to 20 mins to prevent charring.

Issue 2: Product not precipitating upon acidification

  • Cause: Formation of a zwitterionic species or high solubility of the specific derivative.

  • Solution: Adjust pH strictly to the isoelectric point (usually pH 4–5). If no solid forms, extract the aqueous acidic layer with Ethyl Acetate (3x), dry over MgSO₄, and evaporate.

Issue 3: Red color persists

  • Cause: Incomplete conversion of Isatin.

  • Solution: Add more KOH (base is consumed in the ring opening) and increase reaction time.

References

  • Original Methodology: Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.
  • Microwave Protocol: Muscia, G. C., et al. (2017).[5] "Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents." Medicinal Chemistry.

  • Green Chemistry/Mechanism: BenchChem Application Notes. "Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

  • Optimization & Derivatives: Frontiers in Chemistry (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."

  • Solubility & Purification: Sciencemadness Discussion on Pfitzinger Yields & Workup.

Sources

Application Note: Purification Strategies for 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5), a substituted quinoline scaffold often synthesized via the Pfitzinger reaction. Due to the amphoteric nature of the quinoline core and the acidic functionality of the carboxylic acid, this molecule presents specific purification challenges, particularly in removing unreacted 5-chloroisatin and neutral organic byproducts. This protocol outlines a scalable Acid-Base Extraction workflow followed by Recrystallization and Flash Chromatography options to achieve pharmaceutical-grade purity (>98%).

Introduction & Chemical Context

The target molecule belongs to the 2-arylquinoline-4-carboxylic acid family (analogs of Cinchophen). These compounds are privileged structures in medicinal chemistry, often investigated as NK3 receptor antagonists, anti-tuberculosis agents, or anti-inflammatory scaffolds.

Synthesis Context: The most common synthetic route is the Pfitzinger Reaction , involving the condensation of 5-chloroisatin with 3'-methylacetophenone in strong alkaline media (KOH/EtOH or NaOH/H2O).

Key Impurities:

  • Unreacted 5-Chloroisatin: A persistent orange/red solid that can co-precipitate.

  • Unreacted 3'-Methylacetophenone: An oily ketone.

  • Aldol Condensation Byproducts: Formed from the self-condensation of the ketone.

  • Inorganic Salts: Potassium/Sodium chlorides or acetates from the workup.

Pre-Purification Assessment

Before initiating purification, assess the crude material's solubility profile to select the correct solvent system.

Solvent SystemSolubility Behavior (Target Molecule)Application
Water (Neutral/Acidic) InsolubleWash solvent for salts
Water (Basic, pH > 10) Soluble (as Carboxylate salt)Extraction / Filtration
Ethanol (Cold) Sparingly SolubleWash solvent for impurities
Glacial Acetic Acid Soluble at reflux; Insoluble at RTPrimary Recrystallization
DMF / DMSO SolubleChromatography injection
DCM / Chloroform Sparingly SolubleNot recommended for primary extraction

Primary Purification: Acid-Base Extraction (The "Workup")

Rationale: This method exploits the acidity of the carboxylic acid (pKa ~4-5) to separate it from neutral organic impurities (ketones, side products) and insoluble inorganic particulates.

Protocol A: Acid-Base Reprecipitation

Input: Crude solid from Pfitzinger reaction (often brown/orange).

  • Dissolution: Suspend the crude solid (10 g) in 10% aqueous Sodium Carbonate (Na₂CO₃) (100 mL).

    • Note: Use Carbonate rather than Hydroxide if possible to avoid ring-opening any residual isatin to isatinate, although the target is stable in NaOH.

    • Observation: The target acid dissolves to form a clear (or dark) solution. Neutral impurities (unreacted ketone) will remain undissolved.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and unreacted starting materials.

    • Wash: Rinse the pad with 10 mL of water.

  • Extraction (Optional but Recommended): Extract the aqueous filtrate with Ethyl Acetate (2 x 50 mL).

    • Purpose: This removes the unreacted 3'-methylacetophenone (oil) and non-acidic organic byproducts. Discard the organic layer.

  • Precipitation: Slowly add Glacial Acetic Acid (or 3M HCl) to the aqueous layer with vigorous stirring until pH reaches 3–4.

    • Critical Step: Do not drop pH below 2 if using HCl, as the quinoline nitrogen can protonate, forming a soluble hydrochloride salt (quinolinium), reducing yield. Acetic acid is safer as it buffers around pH 4.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the cake with copious Water (to remove salts) followed by cold Ethanol (to remove residual colored impurities).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Secondary Purification: Recrystallization

Rationale: Recrystallization removes trace isomers and occluded salts. Glacial Acetic Acid is the "Gold Standard" for quinoline-4-carboxylic acids due to their high melting points and poor solubility in standard organic solvents.

Protocol B: Recrystallization from Glacial Acetic Acid
  • Setup: Place the dried solid from Protocol A into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to boiling (approx. 118°C). The solid should dissolve completely. If not, add more solvent in small increments.

    • Clarification: If particulates remain, filter the hot solution through a pre-heated glass funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, cool in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals.

    • Wash: Wash with a small amount of cold acetic acid, followed by a liberal wash with Water (to remove the acid) and finally a rinse with Diethyl Ether (to speed up drying).

  • Yield: Expect 70–85% recovery. Purity should be >98%.

Alternative Solvent: Ethanol/Water (4:1) can be used if the compound is sufficiently soluble, but yields may be lower.

Tertiary Purification: Flash Chromatography

Rationale: Required only if specific lipophilic impurities persist or for analytical standard preparation.

Protocol C: Normal Phase Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH)

    • Modifier: 1% Acetic Acid (Essential to prevent peak tailing of the COOH group).

  • Gradient:

    • 0–5 min: 100% DCM

    • 5–20 min: 0% to 10% MeOH in DCM

  • Detection: UV at 254 nm (Quinoline core is highly UV active).

  • Loading: Dissolve the sample in a minimum volume of DCM/MeOH (9:1) or dry-load onto silica.

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Singlet at ~8.2-8.5 ppm (H-3 of quinoline), Methyl group at ~2.4 ppm.
Melting Point Capillary MethodExpect >240°C (Lit. analogs often 240-270°C). Sharp range (<2°C).
Appearance VisualOff-white to pale yellow solid. (Orange indicates isatin contamination).

HPLC Method Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Solid + Impurities) Dissolution 1. Dissolve in 10% Na2CO3 (pH > 10) Crude->Dissolution Filter 2. Filter Insoluble Matter (Removes Tars/Ketones) Dissolution->Filter Remove solids Extract 3. Extract with EtOAc (Discard Organic Layer) Filter->Extract Filtrate Acidify 4. Acidify with AcOH/HCl (Precipitate Product) Extract->Acidify Aqueous Phase CrudeSolid Crude Solid Isolated Acidify->CrudeSolid Filter & Dry Recryst 5. Recrystallize (Glacial Acetic Acid) CrudeSolid->Recryst FinalProduct Pure 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Recryst->FinalProduct >98% Purity

Figure 1: Step-by-step purification workflow from crude Pfitzinger reaction product to pure crystal.

References

  • PubChem. "6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265)."[2] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction (Review)." Chemistry of Heterocyclic Compounds, vol. 40, no. 3, 2004, pp. 257–294. (Foundational chemistry for 2-substituted quinoline-4-carboxylic acids).
  • Bioorganic & Medicinal Chemistry. "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives." Bioorg.[3] Med. Chem., 2009.[3] (Protocol verification for recrystallization of phenyl-quinoline analogs).

Sources

Applications of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the medicinal chemistry utility of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5).

This guide treats the compound as a representative high-value probe for the 2-arylquinoline-4-carboxylic acid privileged scaffold, widely utilized to target GPR35 , DHODH , and bacterial DNA gyrase.

Probe Class: 2-Arylquinoline-4-carboxylate Scaffold CAS: 724749-61-5 Molecular Formula: C₁₇H₁₂ClNO₂ Molecular Weight: 297.74 g/mol

Executive Summary & Therapeutic Context

In medicinal chemistry, the 2-arylquinoline-4-carboxylic acid pharmacophore is a "privileged structure" capable of binding diverse biological targets depending on substitution patterns. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid serves as a critical chemical probe for investigating two primary pathways:

  • GPR35 Agonism (Immunometabolism): This scaffold mimics the endogenous ligand kynurenic acid but with significantly higher potency. The 4-carboxylic acid moiety forms a critical salt bridge with Arg164 in the GPR35 binding pocket, while the 6-chloro and 2-aryl groups exploit hydrophobic sub-pockets to stabilize the active conformation.

  • DHODH Inhibition (Oncology/Virology): Structural analogs (e.g., Brequinar) are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). This specific probe allows researchers to screen for antiproliferative activity via pyrimidine starvation in cancer cells or viral replication inhibition.

Chemical Synthesis Protocol (Pfitzinger Reaction)

Objective: Synthesize high-purity 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid for biological screening. Mechanism: The Pfitzinger reaction involves the condensation of a substituted isatin with a ketone under strong alkaline conditions, followed by ring expansion.

Reagents & Materials[1]
  • Precursor A: 5-Chloroisatin (1.0 equiv)

  • Precursor B: 3'-Methylacetophenone (1.1 equiv)

  • Base: Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Solvent: Ethanol (absolute)

  • Acid: Glacial Acetic Acid or HCl (2N) for precipitation

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 5-Chloroisatin (10 mmol, 1.81 g) in Ethanol (20 mL).

  • Activation: Add 33% KOH solution (10 mL) dropwise. The solution will turn deep red/violet as the isatin ring opens to form the isatinate salt.

  • Condensation: Add 3'-Methylacetophenone (11 mmol, 1.48 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) with stirring for 12–24 hours . Monitor consumption of isatin by TLC (SiO₂, 50% EtOAc/Hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with distilled water (50 mL) and chill in an ice bath (0–4°C).

  • Precipitation: Slowly acidify the solution with Glacial Acetic Acid or 2N HCl to pH 3–4. The quinoline acid will precipitate as a solid.

  • Purification:

    • Filter the crude solid and wash copiously with cold water.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/DMF (9:1). Allow to cool slowly to crystallize.

    • Dry in a vacuum oven at 50°C for 12 hours.

Synthesis Workflow Diagram

PfitzingerSynthesis cluster_inputs Precursors cluster_process Reaction Conditions Isatin 5-Chloroisatin RingOpen Isatinate Formation Isatin->RingOpen Base Hydrolysis Ketone 3'-Methylacetophenone Condensation Aldol Condensation & Cyclization Ketone->Condensation KOH KOH (33%) / Reflux RingOpen->Condensation + Ketone Product 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Condensation->Product Acidification (pH 3-4)

Figure 1: Pfitzinger synthesis pathway for the generation of the target quinoline scaffold.

Biological Assay Protocols

A. GPR35 Agonist Validation (Dynamic Mass Redistribution)

Rationale: GPR35 is a G-protein coupled receptor (GPCR) that couples primarily to Gα13/RhoA or Gαi/o. Label-free Dynamic Mass Redistribution (DMR) is the gold standard for detecting the holistic cellular response to GPR35 activation.

Protocol:

  • Cell Culture: Seed HT-29 cells (endogenous GPR35 high expressors) or HEK293-GPR35 stable lines in 384-well biosensor microplates (e.g., Corning Epic).

  • Equilibration: Culture for 24h to confluence. Wash cells with HBSS/HEPES buffer and equilibrate in the reader for 2 hours at 37°C to establish a stable baseline.

  • Compound Preparation: Dissolve 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10 µM) in assay buffer (final DMSO < 0.5%).

  • Stimulation: Inject compounds into the biosensor plate.

  • Measurement: Monitor the wavelength shift (pm) in real-time for 60 minutes.

  • Data Analysis:

    • Positive Control: Zaprinast (10 µM) or Pamoic Acid.

    • Negative Control: DMSO vehicle.

    • Calculate EC₅₀ based on the peak response (typically 5–10 min post-injection).

B. DHODH Enzymatic Inhibition Assay

Rationale: To assess the compound's potential as an antiproliferative agent, its inhibition of Dihydroorotate Dehydrogenase (DHODH) is measured via the reduction of DCIP (2,6-dichlorophenolindophenol).

Protocol:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix:

    • Recombinant Human DHODH enzyme (20 nM).

    • L-Dihydroorotate (Substrate, 200 µM).

    • Decylubiquinone (Co-substrate, 20 µM).

    • DCIP (Redox indicator, 60 µM).

  • Execution:

    • Incubate enzyme + test compound (0.1–50 µM) for 10 mins.

    • Initiate reaction by adding substrates (L-DHO + CoQ).

    • Measure decrease in Absorbance at 600 nm (reduction of DCIP) over 20 minutes.

  • Result: A decrease in the rate of DCIP reduction compared to vehicle indicates DHODH inhibition.

Mechanism of Action & Signaling

The following diagram illustrates the dual-potential signaling pathways engaged by this scaffold, depending on the cellular context and specific target engagement.

MOA cluster_extracellular Extracellular / Membrane cluster_intracellular Intracellular Signaling Compound 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid GPR35 GPR35 Receptor Compound->GPR35 Agonism (Kd ~nM) DHODH DHODH (Mitochondria) Compound->DHODH Inhibition (Kd ~µM) Ga13 Gα13 / RhoA GPR35->Ga13 Gai Gαi / o GPR35->Gai Calcium Ca2+ Mobilization Ga13->Calcium ERK ERK1/2 Phosphorylation Gai->ERK Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Blocks

Figure 2: Dual-mechanism potential: GPR35 agonism (membrane) and DHODH inhibition (mitochondrial).

Quantitative Data Summary (Reference Values)

Note: Values are representative of the 2-arylquinoline-4-carboxylic acid scaffold class.

Assay TypeTargetExpected Potency (IC₅₀/EC₅₀)Reference Standard
GPCR Functional GPR35 (Human)10 nM – 500 nMZaprinast (EC₅₀ ≈ 1 µM)
Enzymatic Human DHODH0.5 µM – 10 µMBrequinar (IC₅₀ ≈ 10 nM)
Phenotypic Bacterial Growth (MIC)10 µg/mL – 100 µg/mLCiprofloxacin (Control)

References

  • Funke, M., et al. (2013). "Structural basis of G protein-coupled receptor 35 (GPR35) activation by novel agonists." Journal of Medicinal Chemistry. Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Shankaraiah, N., et al. (2014). "Pfitzinger reaction in the synthesis of bioactive heterocycles." RSC Advances. Link

  • Jenkins, L., et al. (2012). "Antagonists of GPR35." British Journal of Pharmacology. Link

Use of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in Medicinal Chemistry

Executive Summary

This guide details the technical application of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5) as a privileged scaffold in drug discovery. While often cataloged as a generic building block, this specific chemotype represents a critical intermediate in the synthesis of Neurokinin-3 (NK3) receptor antagonists , antiviral agents (HCV NS5B inhibitors) , and anti-proliferative kinase inhibitors .

The quinoline-4-carboxylic acid core (cinchophen scaffold) provides a rigid, lipophilic template that orients substituents into specific vectors, allowing for high-affinity binding in hydrophobic pockets of GPCRs and enzymes. This note provides optimized protocols for its synthesis via the Pfitzinger reaction and its subsequent transformation into bioactive amides.

Technical Profile & Structural Logic

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₇H₁₂ClNO₂Core scaffold
Molecular Weight 297.74 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~4.8High lipophilicity; requires polar appendages for oral bioavailability
pKa (Acid) ~3.8 - 4.2Acidic handle for amide coupling or salt formation
Topological Polar Surface Area 37.3 ŲGood membrane permeability baseline
Pharmacophore Analysis (SAR)

The utility of this intermediate lies in its substitution pattern, which mimics successful clinical candidates like Talnetant and Osanetant .

  • C4-Carboxylic Acid: The "Warhead Handle." It is rarely the endpoint; it serves as the attachment point for solubilizing groups or chiral amines that engage hydrogen bonding networks in the target protein.

  • C6-Chlorine: A metabolic blocker. It prevents oxidative metabolism at the susceptible C6 position and enhances lipophilic contacts.

  • C2-(3-Methylphenyl): Provides a "twisted" biaryl geometry. The 3-methyl group forces the phenyl ring out of planarity with the quinoline, creating a 3D shape critical for selectivity (avoiding flat intercalator toxicity).

Application I: Optimized Synthesis Protocol (Pfitzinger Reaction)

Context: Commercial supplies can be expensive or variable in purity. In-house synthesis is robust and scalable using the Pfitzinger reaction.

Mechanism & Workflow

The reaction involves the condensation of 5-chloroisatin with 3'-methylacetophenone in strong alkali, followed by ring expansion and decarboxylation.

PfitzingerSynthesis Isatin 5-Chloroisatin KOH 33% KOH (aq) Isatin->KOH Ketone 3'-Methylacetophenone Ketone->KOH Intermediate Isatinate Salt (Ring Opening) KOH->Intermediate Reflux 100°C Condensation Aldol Condensation & Cyclization Intermediate->Condensation Acidification Acidification (HCl) pH 3-4 Condensation->Acidification Product 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Acidification->Product Precipitation

Figure 1: Logical flow of the Pfitzinger synthesis for the target scaffold.

Step-by-Step Protocol
  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 5-chloroisatin (10 mmol, 1.81 g) in 33% aqueous KOH (20 mL).

  • Addition: Add 3'-methylacetophenone (11 mmol, 1.47 g) slightly in excess.

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The deep red isatin solution will gradually darken.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). Disappearance of isatin indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted ketone (organic layer discarded).

    • Crucial Step: Acidify the aqueous layer carefully with glacial acetic acid or 10% HCl to pH 3–4.

  • Isolation: The product precipitates as a yellow/off-white solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield high-purity crystals (>95%).

Application II: Late-Stage Diversification (Amide Coupling)

Context: The carboxylic acid is converted into amides to generate libraries for GPCR screening. This protocol addresses the steric hindrance often found at the C4 position.

Protocol: HATU-Mediated Coupling

Standard EDC/HOBt coupling often fails due to the steric bulk of the quinoline core. HATU is preferred for high conversion.

  • Activation: Dissolve 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Base: Add DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq). The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the target amine (e.g., (S)-1-phenylethylamine for chiral resolution or piperazine derivatives) (1.2 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Quench & Clean:

    • Dilute with EtOAc.

    • Wash sequence: 10% LiCl (removes DMF), Sat. NaHCO₃ (removes unreacted acid), Brine.

    • Dry over Na₂SO₄ and concentrate.

Biological Context & Mechanism of Action[2][3]

This scaffold is not merely a chemical curiosity; it is a bio-isostere for the NK3 receptor antagonist pharmacophore .

Signaling Pathway Intervention

The quinoline-4-carboxamide derivatives function by allosterically modulating the Neurokinin-3 receptor (NK3R), preventing the binding of Neurokinin B (NKB). This pathway is critical in the regulation of sex hormones (GnRH pulse generator) and thermoregulation.

NK3Pathway NKB Neurokinin B (Ligand) NK3R NK3 Receptor (GPCR) NKB->NK3R Activation Gq Gq Protein NK3R->Gq Signal Transduction Scaffold Quinoline Antagonist (Target Molecule) Scaffold->NK3R Allosteric Blockade PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response GnRH Pulse / Thermoregulation Ca->Response

Figure 2: Mechanism of Action. The quinoline scaffold blocks the NK3R-Gq signaling cascade.

Troubleshooting & Expert Tips

  • Solubility Issues: The free acid is poorly soluble in DCM or Ether. Use DMSO or DMF for biological assays or coupling reactions. For NMR, add a drop of NaOD or TFA to solubilize in D₂O or CDCl₃ respectively.

  • Decarboxylation Risk: Do not heat the free acid above 200°C without solvent, as quinoline-4-carboxylic acids are prone to thermal decarboxylation to yield the 2-arylquinoline.

  • Regioselectivity: The Pfitzinger reaction is highly regioselective; however, ensure the starting acetophenone does not have competing alpha-protons that could lead to isomeric mixtures (not an issue with 3'-methylacetophenone).

References

  • Pfitzinger Reaction Mechanism & Scope

    • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][4][5] Chemistry of Heterocyclic Compounds. Link

  • Quinoline Scaffolds in NK3 Antagonists

    • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a potent, selective and orally active NK-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Antiviral Applications (HCV)

    • Kukla, M. J., et al. (2009). "Synthesis and evaluation of 2-arylquinoline-4-carboxylic acid derivatives as HCV NS5B polymerase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • General Synthesis Protocols

    • Ivachtchenko, A. V., et al. (2004). "Parallel synthesis of 2-substituted quinoline-4-carboxylic acids." Journal of Combinatorial Chemistry. Link

Sources

Application Note: Strategic Design of In Vivo Studies for Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Quinoline-4-carboxylic acid derivatives (Q4CAs) represent a privileged scaffold in medicinal chemistry, historically significant for antimalarial activity and currently resurging as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) . By blocking DHODH, these compounds halt de novo pyrimidine biosynthesis, inducing metabolic stress in rapidly dividing cells (cancer) or viral replication hosts.

However, the Q4CA scaffold presents distinct in vivo challenges:

  • "Brick Dust" Solubility: High crystallinity and lipophilicity (cLogP > 4) often lead to poor oral bioavailability.

  • Metabolic Instability: Susceptibility to rapid hepatic clearance via microsomal oxidation.

  • Species-Specific Toxicity: Potential for mitochondrial toxicity or crystalluria.

This guide provides a validated workflow to transition Q4CA hits from the bench to in vivo proof-of-concept, ensuring that negative results reflect a lack of potency, not a failure of delivery.

Mechanism of Action: The DHODH Checkpoint

Before designing the study, the mechanism must be confirmed to select the correct biomarkers. Q4CAs mimic the ubiquinone cofactor, binding to the hydrophobic tunnel of DHODH.

Visualizing the Pathway (Graphviz)

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH DHODH (Mitochondrial) DHODH->DHO Catalysis Q4CA Quinoline-4-Carboxylic Acid Derivative Q4CA->DHODH  Inhibits (Ubiquinone Site)

Figure 1: Mechanism of Action. Q4CAs block the rate-limiting conversion of Dihydroorotate to Orotate, starving the cell of Uridine Monophosphate (UMP).

Module 1: Formulation Strategies (The Critical Step)

Most Q4CA failures occur here. Standard saline or DMSO "spikes" are insufficient and will cause precipitation in the gut, leading to erratic absorption.

Recommended Vehicle Protocols

Option A: For Early Screening (Suspension) Best for: Compounds with high melting points and low solubility.

  • Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

  • Protocol:

    • Weigh micronized compound.

    • Add Tween 80 and wet the powder (paste formation).

    • Slowly add Methylcellulose solution while vortexing.

    • Critical: Sonicate for 20 mins to ensure uniform dispersion.

    • Stability: Use within 24 hours.

Option B: For Bioavailability Optimization (Solution) Best for: Intravenous (IV) or high-exposure Oral (PO) studies.

  • Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate Buffer (pH 7.4).

  • Protocol:

    • Dissolve HP-β-CD in buffer.

    • Add compound.

    • Adjust pH to 8.0 briefly to aid dissolution (carboxylic acid ionization), then back to 7.4.

    • Filter sterilize (0.22 µm).

Module 2: Safety & Pharmacokinetics (PK)

Do not proceed to efficacy without defining the Maximum Tolerated Dose (MTD) and Half-life (


). Q4CAs often exhibit species-specific clearance differences between mice and humans.
Study Design: Single Ascending Dose (SAD)
ParameterSpecificationRationale
Species Mouse (CD-1 or BALB/c)Standard for metabolic profiling.
Group Size n=3 per dose levelMinimal usage for statistical relevance.
Dose Levels 10, 30, 100 mg/kg (PO)Covers typical therapeutic range for this scaffold.
Sampling 0.25, 0.5, 1, 2, 4, 8, 24hCapture

(absorption) and elimination phase.
Bioanalysis LC-MS/MS (Plasma)Required sensitivity (ng/mL range).

Self-Validating Checkpoint:

  • If

    
     is not dose-proportional between 10 and 100 mg/kg, absorption saturation is occurring. Action:  Switch to Vehicle Option B or micronize particle size.
    
  • If

    
     hour, efficacy will fail. Action:  Check microsomal stability; consider fluorination at metabolically labile sites (e.g., C-2 or C-6 positions).
    

Module 3: Efficacy Models (DHODH Inhibition)

Protocol: Syngeneic Tumor Model (e.g., CT26 or 4T1)

Rationale: DHODH inhibitors rely on the host immune system and T-cell expansion; syngeneic models (competent immune system) are superior to xenografts for this class.

Step-by-Step Workflow:

  • Tumor Implantation:

    • Inject

      
       cells subcutaneously in the right flank.
      
    • Wait until tumors reach ~100 mm³ (approx. 7–10 days).

  • Randomization:

    • Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Vehicle Control: (As defined in Module 1).

    • Positive Control: Brequinar (Standard DHODH inhibitor) at 25 mg/kg every 3 days.

    • Test Compound: Low Dose (e.g., 10 mg/kg QD) and High Dose (e.g., 50 mg/kg QD).

  • Dosing Regimen:

    • Route: Oral Gavage (PO).

    • Volume: 10 mL/kg (standard for mice).

    • Duration: 14–21 days.

  • Biomarker Validation (The "Trust" Factor):

    • At termination, harvest plasma and tumor tissue.

    • Measure: Plasma Dihydroorotate (DHO) levels.

    • Logic: Effective DHODH inhibition must cause a spike in systemic DHO. If tumors don't shrink but DHO levels are unchanged, the drug did not engage the target. If DHO is high but tumors grew, the mechanism is ineffective for this tumor type.

Visualizing the Experimental Workflow

Workflow Hit Q4CA Hit (In Vitro IC50 < 50nM) Formulation Solubility Check (Vehicle Selection) Hit->Formulation PK_Study PK / MTD Study (Mouse) Formulation->PK_Study Decision Bioavailability > 20%? PK_Study->Decision Decision->Formulation No (Reformulate) Efficacy Efficacy Study (Syngeneic Model) Decision->Efficacy Yes Biomarker Validate Target: Measure Plasma DHO Efficacy->Biomarker

Figure 2: Preclinical development pipeline for Quinoline-4-Carboxylic Acid derivatives.

Bioanalysis & Tissue Distribution

To support the efficacy data, quantify the compound in the tumor vs. plasma.

  • Tissue Homogenization:

    • Weigh tumor samples.

    • Homogenize in 1:4 (w/v) water/methanol to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 mins.

    • Analyze supernatant via LC-MS/MS.

  • Target: A Tumor/Plasma ratio > 0.5 is desirable for this scaffold.

References

  • Vertex Pharmaceuticals/NIH. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central.

  • European Journal of Chemistry. (2019). QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibitors of human dihydroorotate dehydrogenase.

  • Frontiers in Pharmacology. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives.

Application Note: Laboratory Preparation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized laboratory-scale synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (Target Compound). Quinoline-4-carboxylic acids (cinchoninic acids) are privileged scaffolds in medicinal chemistry, serving as key intermediates for NK3 receptor antagonists, antimalarial agents, and histone deacetylase (HDAC) inhibitors.

This protocol utilizes the Pfitzinger Reaction , a robust base-catalyzed condensation between an isatin derivative and a ketone.[1] This route is selected over the Doebner or Conrad-Limpach syntheses due to its higher regioselectivity, ease of purification, and scalability for 2-substituted analogs.

Retrosynthetic Analysis & Strategy

To construct the 2,4,6-trisubstituted quinoline core, we employ a convergent strategy. The critical structural insight is the mapping of the isatin substitution pattern to the final quinoline ring: 5-substituted isatins yield 6-substituted quinolines.

  • Fragment A (Electrophile): 5-Chloroisatin (Provides the nitrogen source and the A-ring with 6-Cl functionality).

  • Fragment B (Nucleophile): 3'-Methylacetophenone (Provides the C2-aryl group and C3-H).

Reaction Scheme Diagram

ReactionScheme Isatin 5-Chloroisatin (C8H4ClNO2) Conditions 33% KOH (aq), EtOH Reflux, 12-24h Isatin->Conditions Ketone 3'-Methylacetophenone (C9H10O) Ketone->Conditions Intermediate Isatinate Salt (Ring Opening) Conditions->Intermediate Hydrolysis Product 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Intermediate->Product Condensation & Cyclization

Figure 1: Retrosynthetic pathway utilizing the Pfitzinger reaction. Note the specific pairing of 5-chloroisatin to achieve the 6-chloroquinoline substitution.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through three distinct phases:[2][3]

  • Ring Opening (Hydrolysis): The strong base (KOH) attacks the amide bond of 5-chloroisatin, opening the ring to form the potassium 2-amino-5-chlorophenylglyoxylate (isatinate). Critical Control Point: If the base is too weak or the temperature too low, the ring will not open sufficiently for condensation.

  • Aldol Condensation: The ketone enolate (generated from 3'-methylacetophenone) attacks the ketone carbonyl of the isatinate.

  • Cyclization & Dehydration: The amino group condenses with the ketone carbonyl, followed by aromatization to form the stable quinoline system.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolRole
5-Chloroisatin 181.581.05.00 gLimiting Reagent
3'-Methylacetophenone 134.181.24.43 g (4.5 mL)Nucleophile
Potassium Hydroxide (KOH) 56.1110.015.0 gBase/Catalyst
Ethanol (95%) --40 mLSolvent
Water (Distilled) --20 mLCo-solvent
Glacial Acetic Acid 60.05Excess~25 mLAcidification
Step-by-Step Procedure

Step 1: Isatinate Formation

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 15.0 g of KOH in 20 mL of distilled water.

  • Add 5.00 g of 5-Chloroisatin .

  • Stir gently at room temperature for 10 minutes.

    • Observation: The suspension should change from orange/red (isatin) to a pale yellow solution, indicating the formation of the water-soluble potassium isatinate salt.

Step 2: Condensation [1] 4. Add 4.5 mL of 3'-Methylacetophenone to the reaction mixture. 5. Add 40 mL of Ethanol (95%) to solubilize the ketone. 6. Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C oil bath temperature). 7. Maintain reflux for 12–16 hours .

  • Monitoring: Check progress via TLC (Mobile phase: Methanol/DCM 1:9). The starting isatin spot should disappear.

Step 3: Workup and Isolation 8. Allow the reaction mixture to cool to room temperature. 9. Transfer the mixture to a rotary evaporator and remove the bulk of the ethanol under reduced pressure. Do not distill to dryness; leave the aqueous residue. 10. Dilute the residue with 50 mL of distilled water. 11. Optional Wash: If the mixture is oily (unreacted ketone), wash the basic aqueous phase with Diethyl Ether (2 x 30 mL). Discard the organic (ether) layer. 12. Cool the aqueous layer in an ice bath (0–4°C). 13. Slowly add Glacial Acetic Acid dropwise with vigorous stirring until the pH reaches 4–5.

  • Critical Observation: A heavy precipitate (the crude carboxylic acid) will form. Avoid using strong mineral acids (HCl) if possible, as they may precipitate inorganic salts or protonate the quinoline nitrogen, making the salt water-soluble.

Step 4: Purification 14. Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess KOH and acetate salts. 15. Recrystallization: Transfer the crude solid to a flask. Recrystallize from Glacial Acetic Acid or an Ethanol/DMF mixture.

  • Note: Quinoline-4-carboxylic acids often have high melting points and low solubility in standard organic solvents. Acetic acid is usually the solvent of choice for purification.
  • Dry the purified crystals in a vacuum oven at 60°C for 6 hours.

Process Validation & Quality Control

Expected Analytical Data[3][5][6]
  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 265–275°C (Decomposition).

  • Solubility: Soluble in DMSO, DMF, and dilute base (NaOH/KOH). Insoluble in water and non-polar solvents.

NMR Characterization (DMSO-d6)

To validate the structure, look for these diagnostic signals:

  • COOH Proton: Broad singlet at 13.0–14.0 ppm.

  • H-3 Proton (Quinoline Ring): Sharp singlet around 8.0–8.5 ppm. This confirms cyclization and aromatization.

  • Methyl Group: Singlet around 2.4 ppm (corresponding to the m-tolyl group).

  • Aromatic Region: 7.5–8.8 ppm (Complex multiplet integrating to 7 protons).

Process Workflow Diagram

Workflow Start Start: 5-Chloroisatin + KOH (aq) RingOpen Ring Opening (Formation of Isatinate) Start->RingOpen AddKetone Add 3'-Methylacetophenone + EtOH RingOpen->AddKetone Reflux Reflux 16h (Condensation) AddKetone->Reflux Evap Remove EtOH (Rotary Evaporator) Reflux->Evap Acidify Acidify with AcOH to pH 4 (Precipitation) Evap->Acidify Filter Filtration & Washing Acidify->Filter Recryst Recrystallization (Glacial AcOH) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete ring opening of isatin.Ensure KOH is dissolved and isatin is stirred in base before adding ketone/ethanol.
Oily Product Unreacted ketone trapped in precipitate.Perform the ether wash step on the aqueous alkaline solution before acidification.
Inorganic Salts in NMR Acidification with HCl/H2SO4.Use Glacial Acetic Acid.[2] If HCl is used, ensure thorough washing of the filter cake with water.
Color Impurity Oxidation byproducts.Add a small amount of activated charcoal during the recrystallization step.

Safety Information (HSE)

  • 5-Chloroisatin: Irritant. Avoid inhalation of dust.

  • KOH: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.

  • Glacial Acetic Acid: Flammable and corrosive. Handle in a fume hood.

  • Waste Disposal: Neutralize aqueous filtrates before disposal. Organic solvents (Ether/Ethanol) must be disposed of in non-halogenated waste streams.

References

  • Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Synthesis of 2-Phenylquinoline-4-carboxylic Acids: Patel, D. B., et al. (2017).[4] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link

  • Biological Activity (HDAC Inhibitors): Wang, Y., et al. (2022).[5][6] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. Link

  • Microwave Optimization (Alternative Method): Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[7] Acta Crystallographica Section E. Link

Sources

Troubleshooting & Optimization

Overcoming low yields in the Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in the Pfitzinger Reaction

Welcome to the Technical Support Center

Subject: Diagnostic and Optimization Protocols for Quinoline-4-Carboxylic Acid Synthesis.

If you are accessing this guide, you are likely facing the "Pfitzinger Paradox": a theoretically simple condensation between isatin and a ketone that results in black tar, unreacted starting material, or a yield so low it threatens your project timeline.

The Pfitzinger reaction is robust, but it is not forgiving. It relies on a delicate balance of ring-opening kinetics , aldol condensation rates , and isoelectric precipitation . This guide moves beyond standard literature procedures to address the mechanistic failure points that cause low yields.

Diagnostic Workflow: Where Did It Fail?

Before altering your protocol, identify the failure stage using this logic flow.

DiagnosticFlow Start START: Low Yield Observed ColorCheck Did the reaction mixture change from orange/red to pale yellow/straw? Start->ColorCheck TarCheck Is the product a dark, sticky tar? ColorCheck->TarCheck Yes NoHydrolysis FAILURE: Incomplete Isatin Hydrolysis (See Module 1) ColorCheck->NoHydrolysis No (Stays Orange) PrecipCheck Did precipitate form upon acidification to pH 3-4? SolubilityIssue FAILURE: Isoelectric Trapping (See Module 3) PrecipCheck->SolubilityIssue No Precipitate Success Proceed to Recrystallization PrecipCheck->Success Yes TarCheck->PrecipCheck No Polymerization FAILURE: Aldol Polymerization (See Module 2) TarCheck->Polymerization Yes

Figure 1: Diagnostic logic tree for isolating the root cause of Pfitzinger synthesis failure.

Module 1: The Isatinate Gateway (Input Failure)

The Science: The Pfitzinger reaction cannot proceed until the isatin ring is opened to form the isatinate anion (2-aminophenylglyoxylate). Isatin is stable; opening it requires significant activation energy. If you add your ketone before this hydrolysis is complete, the ketone will simply undergo self-condensation (aldol reaction) while the isatin remains untouched.

The Fix: The "Pre-Activation" Protocol Do not mix all reagents at once. You must validate the formation of the isatinate species visually.

  • Dissolve Isatin: Suspend isatin in 33% (w/v) KOH or NaOH.

    • Ratio: Use at least 3-4 equivalents of base.

  • Heat to Hydrolyze: Heat the mixture to 80°C without the ketone.

  • The Visual Check: The deep orange/red suspension must turn into a clear, pale yellow or straw-colored solution .

    • Orange = Intact Isatin.

    • Yellow = Reactive Isatinate.

  • Addition: Only after this color change should you add the ketone (dissolved in a minimal amount of ethanol if solid).

Expert Insight: Potassium Hydroxide (KOH) is superior to NaOH for this reaction because potassium isatinate salts generally have higher solubility in the reaction medium than sodium salts, preventing premature precipitation of the intermediate.

Module 2: Steric Hindrance & Thermal Limits (Process Failure)

The Science: The condensation step is sensitive to steric bulk. Methyl ketones (e.g., Acetophenone) react rapidly. However, if you are using a methylene ketone (e.g., Propiophenone) or a cyclic ketone (e.g., Cyclohexanone), the reaction rate drops logarithmically. Under standard thermal reflux (80-100°C), the ketone often polymerizes faster than it condenses with the isatinate.

The Fix: Microwave Irradiation (MW) Microwave synthesis is the single most effective intervention for low-yielding Pfitzinger reactions. It superheats the solvent matrix and provides the necessary activation energy to favor the bimolecular condensation over the unimolecular polymerization.

Comparative Data: Thermal vs. Microwave
Substrate (Ketone)Thermal Yield (24-48h)Microwave Yield (10-20 min)Improvement Factor
Acetophenone 65-70%88-92%~1.3x
Cyclohexanone 40-50%85-90%~2.0x
Propiophenone < 20%75-82%~4.0x
2-Acetylpyridine 30-35%80-85%~2.5x

Data aggregated from Shvekhgeimer (2004) and recent MW-assisted studies [1, 2].

Protocol: Microwave-Assisted Pfitzinger
  • Vessel: 10 mL or 30 mL microwave-safe pressure vial.

  • Loading:

    • Isatin (1.0 eq)

    • Ketone (1.2 eq)

    • KOH (3.0 eq, 33% aq. solution)

    • Ethanol (2.0 mL per mmol isatin)

  • Irradiation:

    • Temperature: 140°C - 160°C

    • Time: 10 - 15 minutes

    • Pressure: High (sealed vessel)

  • Post-Process: Pour into crushed ice and proceed to acidification.

Module 3: The Isoelectric Trap (Recovery Failure)

The Science: Quinoline-4-carboxylic acids are amphoteric. They possess a basic nitrogen (quinoline ring) and an acidic proton (carboxylic acid).

  • pH > 7: Soluble Carboxylate salt (

    
    ).
    
  • pH < 2: Soluble Quinolinium salt (

    
    ).
    
  • pH 3–5: Insoluble Zwitterion/Free Acid (Precipitate).

Many researchers add HCl until the paper turns red (pH 1). This is a mistake. At pH 1, the product redissolves, and you lose it in the filtrate.

The Fix: The Glacial Acetic Acid Titration Never use strong mineral acids (HCl/H2SO4) for the final precipitation unless you have a specific reason.

  • Cool: Chill the alkaline reaction mixture to 0-4°C (ice bath).

  • Acidify: Add Glacial Acetic Acid dropwise with vigorous stirring.

  • Target: Monitor pH continuously. Stop exactly at pH 4-5 .

  • Age: Let the precipitate "age" in the fridge for 2 hours. This allows the amorphous "tar" to organize into filterable crystals.

  • Wash: Wash the filter cake with water (removes salts) followed by a small amount of cold methanol (removes unreacted ketone).

Visualizing the Reaction Pathway

Understanding the competition between the productive pathway and side reactions is crucial for troubleshooting.

ReactionPathway Isatin Isatin Isatinate Isatinate Anion (Nucleophile) Isatin->Isatinate Hydrolysis (Heat required) Base Base (KOH) Base->Isatinate Aldol Aldol Intermediate Isatinate->Aldol Condensation Ketone Ketone Ketone->Aldol SideReaction Ketone Self-Aldol (Polymer/Tar) Ketone->SideReaction Excess Heat/Time No Isatinate present Cyclization Cyclization & Dehydration Aldol->Cyclization Product Quinoline-4- carboxylic acid Cyclization->Product

Figure 2: Mechanistic pathway showing the critical competition between productive condensation and ketone polymerization.

Frequently Asked Questions (FAQ)

Q: My product is a sticky black tar that won't filter. How do I salvage it? A: This is common. Dissolve the entire tar in a minimum amount of 10% NaOH (making it the soluble carboxylate again). Filter this basic solution through Celite to remove the insoluble polymeric impurities. Then, re-acidify the clear filtrate strictly to pH 4 using acetic acid.

Q: Can I use Acetone as the ketone? A: Acetone is notoriously difficult in the Pfitzinger reaction because it is highly volatile (bp 56°C) and dimerizes rapidly to diacetone alcohol/mesityl oxide under basic conditions.

  • Protocol Adjustment: Use a large excess of acetone (5-10 eq) and add it dropwise to the refluxing isatinate solution to maintain a steady concentration despite evaporation/reaction.

Q: I need to decarboxylate the product to get the substituted quinoline. Can I do this in one pot? A: No. Isolate the acid first. Decarboxylation requires very high temperatures (250°C+) or copper catalysis in quinoline/diphenyl ether. Attempting this in the aqueous Pfitzinger pot will not work.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Suresh, T., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.

  • Lekhok, K. C., et al. (2008).[1] Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids. Synlett, 2008(5), 655-658.

  • Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society B: Physical Organic, 446-450.

Sources

Side products in the Doebner-von Miller reaction and their avoidance

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Mitigation of Side Products and Polymerization in Quinoline Synthesis

Diagnostic Overview: The Mechanistic Divergence

The Doebner-von Miller reaction is mechanistically unforgiving. It relies on a delicate balance between the formation of the


-unsaturated carbonyl (in situ) and its subsequent Michael addition to the aniline. If the carbonyl component polymerizes before interception by the amine, you generate "Red Oil" (intractable tar). If the final oxidation step fails, you isolate dihydroquinolines.

The following logic map illustrates where your synthesis is likely failing:

DoebnerMechanism Start Reagents: Aniline + Aldehyde/Ketone Enone α,β-Unsaturated Carbonyl (In Situ) Start->Enone Acid Cat. Aldol Polymer SIDE PRODUCT: Red Oil / Polymer Tars Enone->Polymer High Conc. / Heat (Failure Mode A) Michael Michael Adduct (β-amino ketone) Enone->Michael + Aniline (Conjugate Addition) Schiff Schiff Base Formation Michael->Schiff - H2O Cyclization Intramolecular Cyclization Schiff->Cyclization Acid Cat. Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro - H2O Tetrahydro SIDE PRODUCT: Tetrahydroquinoline (Disproportionation) Dihydro->Tetrahydro Disproportionation (No Oxidant Present) Product TARGET: Quinoline Dihydro->Product Oxidation (-2H)

Figure 1: Mechanistic flow of the Doebner-von Miller reaction highlighting critical failure points (Red) where side products diverge from the productive pathway.

Troubleshooting Modules (FAQs)
Issue 1: "My reaction flask is full of intractable black/red tar."

Diagnosis: Uncontrolled Polymerization of the Enone. The classic protocol involves heating aniline and aldehyde in concentrated acid.[1] This favors the self-polymerization of the


-unsaturated aldehyde (e.g., acrolein or crotonaldehyde) over the desired Michael addition. This "Red Oil" encapsulates the reagents, stopping the reaction.

Corrective Action: Switch to a Biphasic System .

  • The Fix: Use a two-phase system of aqueous acid (HCl/H₂O) and an organic solvent (Toluene or DCM).

  • Why it works: The aniline salt remains in the aqueous phase. The aldehyde/enone remains in the organic phase. The reaction only occurs at the interface or via slow phase transfer, keeping the instantaneous concentration of the enone low relative to the aniline. This mimics "high-dilution" conditions without the excess solvent volume [1].

Issue 2: "I used a meta-substituted aniline and got a mixture of isomers."

Diagnosis: Regio-control Failure. Meta-substituted anilines have two ortho-positions available for cyclization, leading to 5-substituted and 7-substituted quinolines.

Technical Insight: The ratio is governed by a conflict between Sterics and Electronics .

  • Steric Control: Cyclization at the less hindered position (para to the meta-substituent) is favored, yielding the 7-substituted quinoline .

  • Electronic Control: Strongly activating groups (e.g., -OMe) at the meta position can activate the ortho-position (between the groups), potentially increasing the 5-substituted isomer, though sterics usually dominate.

Substituent (Meta)Major Product (Position)Reason
Alkyl (-R)7-substituted Steric hindrance blocks pos. 5
Halogen (-Cl, -Br)7-substituted Steric hindrance blocks pos. 5
Methoxy (-OMe)7-substituted (predominant)Sterics usually override electronic activation
Nitro (-NO₂)5-substituted (increased trace)Electronic deactivation of pos. 7 (rare)

Corrective Action: If you require the 5-isomer, the Doebner-von Miller is the wrong tool. Switch to the Skraup reaction with specific blocking groups or the Combes synthesis which offers better regiocontrol.

Issue 3: "My product has a low melting point and aliphatic NMR signals."

Diagnosis: Incomplete Oxidation (Dihydroquinoline Contamination). The final step of the mechanism is an oxidation.[2][3] In the traditional mechanism, this is a disproportionation where some product is reduced to tetrahydroquinoline to oxidize the rest to quinoline. This limits your theoretical yield to 50% and contaminates the product.

Corrective Action: Add an Exogenous Oxidant . Do not rely on air or disproportionation.

  • Iodine (

    
    ):  5-10 mol% 
    
    
    
    can catalyze the oxidation and dehydration steps [2].
  • p-Chloranil: A stoichiometric dehydrogenating agent added in the final stage.

  • Nitrobenzene: The classic oxidant, though difficult to remove.

Validated Protocol: The Modified Biphasic Method

Recommended for minimizing polymerization and maximizing yield.

Reagents:

  • Aniline derivative (1.0 equiv)

  • 
    -Unsaturated aldehyde/ketone (1.2 equiv)
    
  • Hydrochloric acid (6M aqueous)

  • Toluene (Solvent)[4]

  • p-Chloranil (0.1 equiv) or Iodine (0.05 equiv) as co-oxidant.

Step-by-Step Workflow:

  • Phase Preparation:

    • Aqueous: Dissolve the aniline in 6M HCl.

    • Organic: Dissolve the enone (aldehyde) and co-oxidant in Toluene.

  • Initiation:

    • Heat the aqueous aniline phase to 80°C.

    • Add the organic phase dropwise over 1 hour. This "starve-feed" approach is critical to prevent enone polymerization.

  • Reflux:

    • Reflux the biphasic mixture for 4–6 hours. Vigorous stirring is required to maximize interfacial surface area.

  • Workup:

    • Separate layers.

    • Basify the aqueous layer with NaOH (to pH 10) to liberate the free quinoline base.

    • Extract with DCM or Ethyl Acetate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc).

BiphasicProtocol PrepAq Aqueous Phase: Aniline + 6M HCl Addition Dropwise Addition (1 hour at 80°C) PrepAq->Addition PrepOrg Organic Phase: Enone + Toluene + I2 (cat) PrepOrg->Addition Reflux Biphasic Reflux (4-6 Hours) Addition->Reflux Controlled Conc. Sep Phase Separation Reflux->Sep Basify Basify Aqueous Layer (NaOH to pH 10) Sep->Basify Discard Toluene Layer (Contains Polymers) Extract Extract & Purify Basify->Extract

Figure 2: Workflow for the Modified Biphasic Doebner-von Miller Synthesis. This method isolates the polymerization-prone enone from the acid catalyst until the moment of reaction.

References
  • Doebner-Miller synthesis in a two-phase system. Source: ResearchGate.[5][6] Context: Describes the use of aqueous acid and organic phases to limit polymerization side products. URL:[Link]

  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines. Source: Semantic Scholar / Chemistry Journals. Context: Validates the use of Iodine as a mild oxidant and Lewis acid to drive the reaction to completion without harsh oxidants. URL:[Link][7][8]

  • On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Source: PubMed / NIH. Context: Provides the mechanistic grounding for the fragmentation-recombination pathway and isotopic scrambling studies.[9][10] URL:[Link]

Sources

Optimizing reaction conditions for "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide is designed for organic chemists and process engineers encountering challenges with the Pfitzinger Reaction pathway for 2-substituted quinoline-4-carboxylic acids. Unlike generic protocols, this document addresses the specific electronic and steric demands of the 6-chloro and 2-(3-methylphenyl) substituents.

Part 1: The Core Protocol (Pfitzinger Pathway)

The most robust route for this target is the Pfitzinger Cyclization , utilizing 5-chloroisatin and 3'-methylacetophenone. This method is preferred over the Doebner reaction for this specific scaffold due to higher regioselectivity and simplified work-up.

Reaction Scheme Overview
  • Precursor A: 5-Chloroisatin (Provides the quinoline core and C4-COOH).[1]

  • Precursor B: 3'-Methylacetophenone (Provides the C2-aryl substituent).

  • Reagent: 33% Potassium Hydroxide (KOH) (aq).[2][3]

  • Solvent: Ethanol (EtOH).[4]

Step-by-Step Methodology
PhaseActionCritical Technical Note
1. Activation Dissolve 5-chloroisatin (1.0 eq) in 33% KOH (aq) (5.0 eq) . Heat gently to 40-50°C until the solution turns yellow/orange.Mechanism: Base hydrolyzes the lactam ring of isatin to form the reactive isatinate (keto-acid) intermediate. Incomplete hydrolysis leads to low yields.
2. Addition Dissolve 3'-methylacetophenone (1.1 eq) in minimal Ethanol. Add dropwise to the isatinate solution.A slight excess of ketone drives the kinetics. Ethanol acts as a co-solvent to solubilize the organic ketone in the aqueous base.
3. Cyclization Reflux the mixture at 80-85°C for 12-16 hours .Monitor by TLC (MeOH:DCM 1:9). The 6-chloro group is electron-withdrawing, which generally accelerates nucleophilic attack, but steric hindrance from the 3-methylphenyl group may require extended reflux.
4. Isolation Distill off the Ethanol.[2] Dilute the remaining aqueous residue with water.Removing EtOH is crucial to prevent co-precipitation of impurities during acidification.
5. Precipitation Cool to 0-5°C. Acidify dropwise with glacial Acetic Acid (AcOH) or 10% HCl to pH 4-5.Critical Point: The product precipitates as the free acid. If pH is too low (<2), you may protonate the quinoline nitrogen, forming a soluble salt (hydrochloride), causing yield loss.
6. Purification Filter the precipitate.[2][5] Wash with water.[2][5] Recrystallize from Ethanol or AcOH .6-chloro analogs often have lower solubility; hot AcOH is often superior for recrystallization.
Part 2: Optimization & Logic (The "Why")

The following diagram illustrates the chemical workflow and the critical decision nodes that determine success.

ReactionWorkflow Start Start: Reagents Step1 Ring Opening (5-Chloroisatin + 33% KOH) Start->Step1 Check1 Is solution clear yellow/orange? Step1->Check1 Check1->Step1 No (Heat longer/Add base) Step2 Condensation (+ 3'-Methylacetophenone) Check1->Step2 Yes Step3 Reflux (12-16h) Step2->Step3 Step4 Work-up (Remove EtOH -> Acidify) Step3->Step4 Check2 Precipitate formed? Step4->Check2 Check2->Step4 No (Adjust pH/Cool) End Target: 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Check2->End Yes

Caption: Workflow for Pfitzinger synthesis of the target quinoline, highlighting critical checkpoints for intermediate formation and product isolation.

Part 3: Troubleshooting Center (FAQ)

Q1: The reaction mixture turned into a black tar. What happened?

  • Diagnosis: Oxidative polymerization.

  • Root Cause: While the Pfitzinger reaction is generally robust, excessive heating (>100°C) or impure starting materials (especially the acetophenone) can lead to polymerization.

  • Solution:

    • Ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon) if the ketone is old.

    • Limit reflux temperature to the boiling point of Ethanol (78°C). Do not run neat.

    • Purify the 3'-methylacetophenone via distillation before use if it appears dark.

Q2: I see no precipitate upon acidification (pH 1-2).

  • Diagnosis: Formation of Quinolinium Hydrochloride salt.

  • Root Cause: The quinoline nitrogen is basic. If you acidify too aggressively with strong HCl to pH < 2, you protonate the ring nitrogen. The resulting cationic species is water-soluble.

  • Solution:

    • Back-titrate with dilute NaOH to pH 4-5 (the Isoelectric Point region).

    • Use Glacial Acetic Acid instead of HCl for acidification; it naturally buffers the solution to a range where the free carboxylic acid precipitates but the quinolinium salt does not form.

Q3: The product contains a persistent impurity (Isatin residue).

  • Diagnosis: Incomplete conversion.

  • Root Cause: The condensation step is reversible or slow due to the steric bulk of the 3-methyl group on the phenyl ring.

  • Solution:

    • Increase the equivalents of 3'-methylacetophenone to 1.5 eq .

    • Extend reflux time to 24 hours.

    • Post-Reaction Wash: The unreacted isatin is soluble in dilute base. Before acidification, wash the aqueous layer with Ethyl Acetate to remove unreacted ketone. Isatin stays in the aqueous base. Then acidify.

Q4: Yield is lower than expected (<40%).

  • Diagnosis: Solubility issues with the 6-chloro substituent.

  • Root Cause: The 6-chloro group increases the lipophilicity of the final product, but the intermediate isatinate requires a highly ionic environment.

  • Solution:

    • Phase Transfer Catalysis: Add a catalytic amount (5 mol%) of TEBA (Triethylbenzylammonium chloride) . This helps the organic ketone interact with the aqueous isatinate.

    • Solvent Switch: Replace Ethanol with n-Propanol or Dioxane/Water mixtures to allow for a higher reflux temperature (90-100°C) without pressurization.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose yield or purity issues immediately after the work-up phase.

Troubleshooting Problem Issue Detected Type Type of Failure Problem->Type LowYield Low Yield / No Solid Type->LowYield Quantity Impurity Impurity / Color Type->Impurity Quality Sol1 Check pH (Target 4-5) Avoid pH < 2 LowYield->Sol1 Soluble Salt? Sol2 Add Phase Transfer Cat. (TEBA) LowYield->Sol2 Kinetics slow? Sol3 Recrystallize from AcOH (Remove Isatin) Impurity->Sol3 Starting Material left? Sol4 Distill Ketone reactant Run under N2 Impurity->Sol4 Tarry/Black?

Caption: Diagnostic logic tree for isolating common failure modes in Pfitzinger synthesis.

References
  • BenchChem. (2025).[6] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from

  • Cambridge University Press. (2014). Pfitzinger Quinoline Synthesis: Mechanism and Variations. Name Reactions in Organic Synthesis. Retrieved from

  • Wikipedia. (n.d.). Pfitzinger Reaction. Retrieved from

Sources

Technical Support Center: Purification of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Downstream Processing & Purity Optimization Audience: Medicinal Chemists, Process Engineers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Zwitterionic Trap

Welcome to the technical support hub for quinoline-4-carboxylic acid (Q4CA) purification. If you are here, you are likely facing one of three problems: your compound is sticking to silica columns, it is co-eluting with a decarboxylated by-product, or it refuses to dissolve in anything but DMSO.

The Core Challenge: Q4CA analogs are classic zwitterions . The basic quinoline nitrogen (


) and the acidic carboxylic acid (

) create an internal salt at neutral pH. This results in:
  • Poor Organic Solubility: They often crash out of reaction mixtures but trap impurities.

  • Silica Incompatibility: The basic nitrogen binds irreversibly to acidic silanols on normal phase silica, leading to severe tailing or total mass loss.

  • Thermal Instability: Excessive heat during drying or recrystallization can trigger decarboxylation, yielding the corresponding quinoline.

This guide prioritizes non-chromatographic isolation (isoelectric precipitation) as the primary workflow, with Reverse Phase (RP) chromatography as the secondary polishing step.

Module 1: Solubility & Isoelectric Precipitation (The "Crash Out" Method)

Q: My crude product is a sludge that is insoluble in DCM, EtOAc, and Ether. How do I purify it without a column?

A: This insolubility is a feature, not a bug. You can exploit the pH-dependent solubility switch to purify the compound without chromatography.

The Protocol: Acid-Base Swing Extraction Because Q4CAs are amphoteric, they are soluble at high pH (as the carboxylate anion) and low pH (as the quinolinium cation), but insoluble at their isoelectric point (pI).

  • Dissolution (High pH): Suspend your crude sludge in water. Slowly add 2M NaOH (or

    
     for sensitive substrates) until the pH is 
    
    
    
    . The solution should become clear as the sodium salt forms.
    • Checkpoint: If solids remain, filter them off. These are likely non-acidic impurities (unreacted anilines or decarboxylated quinolines).

  • Washing: Wash the basic aqueous layer with an organic solvent (e.g., EtOAc or DCM). The impurities will partition into the organic layer, while your product stays in the water.

  • Precipitation (Targeting pI): Separate the aqueous layer. Slowly add 1M HCl dropwise while stirring. Monitor the pH.

    • Target: pH 3.5 – 4.5.

    • Observation: The solution will cloud over and a thick precipitate will form as you approach the isoelectric point.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and then wash with a small amount of cold acetone or ether to remove water traces.

Q: I tried the acid-base swing, but my product oiled out instead of precipitating. What now?

A: "Oiling out" usually happens if the concentration is too high or the neutralization is too rapid.

  • Fix 1: Dilute the aqueous solution by 50% before acidification.

  • Fix 2: Slow down the acid addition. Use a syringe pump or very slow dropwise addition.

  • Fix 3: Seed the solution with a tiny crystal of pure product (if available) when the pH hits 6.0.

Module 2: Chromatography Survival Guide

Q: I must use chromatography because my purity is <90% after precipitation. Why is my compound streaking on the TLC and staying at the baseline of my silica column?

A: Normal phase silica is acidic (


). The basic nitrogen of the quinoline ring interacts strongly with surface silanols.

The Solution: Switch to Reverse Phase or Deactivate Silica

MethodProtocolWhy it works
Reverse Phase (Recommended) Column: C18 (capped silanols)Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.Gradient: 5% to 95% ACN.The acidic modifier keeps the COOH protonated (neutral) and suppresses silanol ionization, ensuring sharp peaks.
Deactivated Normal Phase Additive: Add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH + 1% TEA).Pre-treatment: Flush the column with the TEA buffer before loading.TEA competes for the acidic sites on the silica, preventing your amine from sticking.
HILIC Column: Amide or Diol phase.Mobile Phase: High ACN (>80%) with Ammonium Acetate buffer (10mM, pH 5.8).Ideal for very polar, zwitterionic species that elute in the void volume of C18.

Q: Can I use automated flash chromatography? A: Yes, but avoid standard silica cartridges . Use "amine-functionalized" silica cartridges or C18 flash cartridges. If you must use standard silica, use the DCM/MeOH/TEA system described above, but be aware that TEA can contaminate fractions and is hard to remove.

Module 3: Impurity Management (Decarboxylation)

Q: I see a new impurity appearing during the drying step. It has a mass of [M-44].

A: You are decarboxylating your product.[1] Quinoline-4-carboxylic acids are thermally liable to lose


, especially if electron-withdrawing groups are present on the ring.

Troubleshooting Steps:

  • Lower Drying Temp: Never dry these compounds >50°C. Use a high-vacuum desiccator at room temperature instead of an oven.

  • Avoid Acidic Heating: Decarboxylation is acid-catalyzed. Ensure your final wash in Module 1 was thorough (pH neutral) before drying.

  • Recrystallization Warning: Do not boil the solvent for extended periods. Dissolve the solid in hot (not boiling) DMF or Acetic Acid, then let it cool slowly.

Visualizing the Workflow

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct isolation strategy based on crude purity and solubility.

Purification_Strategy Start Crude Reaction Mixture Check_Solubility Check Solubility in Acidic/Basic Water Start->Check_Solubility Precipitation Isoelectric Precipitation (Module 1) Check_Solubility->Precipitation Soluble in Base/Acid Chromatography Chromatography Required Check_Solubility->Chromatography Insoluble (Rare) Purity_Check Purity > 95%? Precipitation->Purity_Check Final_Product Final Product (Dry < 50°C) Purity_Check->Final_Product Yes Purity_Check->Chromatography No (Impurities Remain) Select_Mode Select Mode Chromatography->Select_Mode RP_HPLC Reverse Phase (C18) 0.1% Formic Acid Select_Mode->RP_HPLC Preferred NP_Mod Normal Phase + 1% TEA (Not Recommended) Select_Mode->NP_Mod Alternative RP_HPLC->Final_Product NP_Mod->Final_Product

Caption: Decision tree prioritizing isoelectric precipitation over chromatography to minimize decomposition and yield loss.

Figure 2: The "Crash Out" Mechanism

Understanding the species distribution at different pH levels.

pH_Species Acidic pH < 2 Cationic Species (Soluble) Isoelectric pH 3.5 - 4.5 Zwitterion (Neutral) (INSOLUBLE PRECIPITATE) Acidic->Isoelectric Add NaOH Isoelectric->Acidic Add Excess Acid Basic pH > 10 Anionic Species (Soluble) Isoelectric->Basic Add Excess Base Basic->Isoelectric Add HCl

Caption: Solubility profile of Q4CA. The target for purification is the narrow pH window (3.5–4.5) where the zwitterion dominates and precipitates.

References

  • Doebner Reaction & Synthesis

    • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Solubility & Zwitterionic Behavior

    • Effect of pH and Ionic Strength on the Solubility of Quinoline.[2] AAPS PharmSciTech.

  • Chromatographic Separation

    • HPLC Method for Analysis of Quinolinic Acid on Newcrom BH Column. SIELC Technologies.[3][4]

  • Recrystallization & Stability

    • Quinoline-4-carboxylic Acid Properties and Safety. ChemicalBook.

Sources

Improving the solubility of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Common Name: CW069 Target: Allosteric inhibitor of HSET (KIFC1) kinesin motor protein

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation because this compound presents a "perfect storm" of physicochemical challenges. It combines high lipophilicity (cLogP ~4.4 ) with a rigid crystal lattice (high melting point), often referred to in medicinal chemistry as "brick dust."

Furthermore, the carboxylic acid at position 4 creates a pH-dependent solubility cliff . In standard cell culture media (pH 7.4), the compound is partially ionized, which aids solubility. However, if your stock solution is too acidic, or if the compound encounters a local acidic environment (e.g., during rapid addition to media), it will protonate and crash out of solution immediately.

This guide provides three tiers of solubilization protocols, ranging from standard DMSO stocks to advanced cyclodextrin formulations for high-concentration assays.

Module 1: Stock Solution Preparation (Tier 1)

Standard for: Biochemical assays, low-dose cell treatments (<10 µM).

FAQ: Why won't my compound dissolve in DMSO even with vortexing?

Answer: The crystal lattice energy of quinoline-4-carboxylic acids is high. Vortexing only agitates the liquid; it does not provide enough energy to break the crystal lattice. You must use ultrasonic energy (sonication) and heat to drive the solid into the solvent.

Protocol: The "Step-Wise" DMSO Method
  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent plasticizer leaching).

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a target concentration of 10 mM to 20 mM .

    • Note: Do not attempt >50 mM stocks; they will precipitate upon freeze-thaw cycles.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes . The solution should turn clear and slightly yellow.

  • Visual Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, sonicate for another 5 minutes.

  • Storage: Aliquot immediately into single-use amber glass vials or high-quality PP tubes. Store at -20°C. Do not refreeze thawed aliquots.

Module 2: Aqueous Dilution & pH Management (Tier 2)

Standard for: Cell-based assays requiring 10 µM – 50 µM final concentration.

FAQ: Why does it precipitate when I add the DMSO stock to my cell culture media?

Answer: This is the "Solvent Shift" effect. When you dilute DMSO into water, the solvent power drops exponentially. Additionally, if your DMSO stock has absorbed water from the air, it becomes acidic. The compound protonates (becomes neutral) and precipitates.

The "pKa Cliff" Visualization

The carboxylic acid on the quinoline ring has a pKa of approximately 4.5–5.0 .

  • pH < 4.5: Protonated (Neutral)

    
    Insoluble 
    
  • pH > 7.0: Deprotonated (Anionic)

    
    Soluble 
    

IonizationState Acidic pH 4.0 (Acidic) Protonated Form (COOH) Neutral pH 7.4 (Physiological) Ionized Form (COO-) Acidic->Neutral Add Base (NaOH/Buffer) Precip PRECIPITATION (Brick Dust) Acidic->Precip High Lipophilicity No Charge Soluble SOLUBLE (Bioavailable) Neutral->Soluble Electrostatic Repulsion

Figure 1: The ionization state of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid dictates solubility. Maintaining pH > 7.0 is critical.

Protocol: The "Intermediate Dilution" Technique

Never add 100% DMSO stock directly to the well. The local concentration spike causes immediate precipitation.

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or serum-free media.

    • Critical: Add the DMSO into the PBS while vortexing. Do not add PBS to DMSO.

  • Check Clarity: If cloudy, the concentration is too high for the buffer capacity.

  • Final Addition: Add this intermediate solution to your cell culture wells.

Module 3: Advanced Formulation (Tier 3)

Standard for: High-concentration assays (>50 µM) or Animal Studies. Why this works: Since the IC50 of CW069 is high (~75 µM), you are pushing the limits of thermodynamic solubility. You need a "carrier" to shield the lipophilic tail from water.

Protocol: HP-β-CD Complexation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the lipophilic quinoline ring while presenting a hydrophilic exterior to the solvent.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®).

  • 1N NaOH.

  • PBS.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS. Stir until clear.

  • Compound Addition: Add your solid compound (or high-conc DMSO stock) to the vehicle.

  • pH Adjustment (The Secret Step): The carboxylic acid must be ionized to enter the cyclodextrin cavity efficiently.

    • Adjust pH to 8.0–8.5 using dilute NaOH.

    • Stir for 30 minutes. The solution should clear.

  • Back-Titration: Carefully adjust pH back to 7.4 using dilute HCl. The compound should remain trapped in the cyclodextrin.

  • Filter Sterilize: Pass through a 0.22 µm PVDF filter.

Workflow Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound (CW069) Solvent Dissolve in 100% DMSO (Max 20mM) Start->Solvent Sonicate Sonicate 40°C (15 mins) Solvent->Sonicate Target Target Concentration? Sonicate->Target Low Low (<10 µM) Target->Low High High (>50 µM) Target->High Direct Direct Dilution into Media (Keep DMSO < 0.5%) Low->Direct Precip Risk of Precipitation? High->Precip Precip->Direct No Complex Use HP-β-CD Protocol (Tier 3) Precip->Complex Yes

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on final assay concentration.

Troubleshooting & Data Summary

Physicochemical Profile
PropertyValueImplication
Molecular Weight 297.74 g/mol Small molecule, but rigid.
cLogP ~4.4Highly lipophilic; prefers organic solvents.
pKa (Acid) ~4.5–5.0Soluble at pH > 7; Insoluble at pH < 5.
H-Bond Donors 1 (COOH)Limited water interaction.
Common Failure Modes
IssueCauseSolution
"Oiling Out" Adding aqueous buffer to DMSO stock.Always add DMSO stock to the aqueous buffer (prevent local supersaturation).
Crystals after 1 hour Temperature drop or pH drift.Use HEPES buffer (stronger than PBS) to maintain pH 7.4. Keep media at 37°C.
Cell Toxicity High DMSO % needed for solubility.Switch to HP-β-CD (Tier 3). DMSO > 0.5% is toxic to sensitive lines (e.g., neurons).

References

  • HSET Inhibition & CW069 Characterization: Watts, C. A., et al. (2013). "Design, synthesis and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes." Chemistry & Biology, 20(11), 1399-1410.

  • Solubility of Quinoline-4-carboxylic Acids: Patel, D. B., et al. (2017).[1] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1]

  • Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • pKa Data for Heterocycles: Williams, R. (2022).[2] "pKa Data Compiled." Organic Chemistry Data.

Sources

Stability testing of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS: 5050-91-9 (Analogous/Generic Reference) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Instability

Welcome. If you are accessing this guide, you are likely observing inconsistent biological data or "ghost peaks" in your HPLC chromatograms.

As a Senior Application Scientist, I often see researchers treat 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (let’s call it 6-Cl-M-QCA ) as a standard "brick-dust" small molecule. It is not. This compound possesses a "Jekyll and Hyde" personality due to its zwitterionic nature (basic quinoline nitrogen + acidic carboxyl group) and its photosensitive chloro-quinoline core.

This guide is not a generic template; it is a causal analysis of why your experiments might be failing and how to fix them using field-proven protocols.

Module 1: Solvent Selection & Solubility

The Core Issue: Users frequently report precipitation when diluting DMSO stocks into aqueous buffers (e.g., PBS or cell media). The Science: The carboxylic acid moiety has a pKa of approximately 4.0–5.0. In acidic or neutral pH, the molecule is protonated and highly hydrophobic (LogP > 4). To maintain solubility in water, you must drive the equilibrium toward the ionized carboxylate salt.

Protocol: The "DMSO-Push" Method

Do not attempt to dissolve this solid directly in water. Follow this specific sequence:

  • Primary Solubilization: Dissolve the solid in 100% DMSO (anhydrous) to a concentration of 10–20 mM. Sonicate for 5 minutes.

  • The Check: The solution should be clear and slightly yellow. If cloudy, do not proceed.

  • Aqueous Dilution (Critical Step):

    • Wrong Way: Adding water to DMSO.

    • Right Way: Slowly add the DMSO stock to the aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) for biological assays.

  • pH Adjustment: If precipitation occurs immediately, check the buffer pH. It must remain > 7.4. If the compound crashes out, the local pH likely dropped.

Visual Guide: Solvent Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolventSelection Start Start: Solid Compound AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Analytical Analytical (HPLC/LCMS) AppType->Analytical Storage Long-term Storage AppType->Storage DMSO Dissolve in 100% DMSO (Max 20mM) BioAssay->DMSO MobilePhase Dissolve in MeOH/Water (50:50) + 0.1% Formic Acid Analytical->MobilePhase DryStore Store Solid @ -20°C Protect from Light Storage->DryStore Dilution Dilute into Buffer (pH > 7.4) DMSO->Dilution Slow Addition PrecipCheck Check for Precip. (Tyndall Effect) Dilution->PrecipCheck

Caption: Decision matrix for solvent selection based on experimental intent. Note the divergence between biological (DMSO-based) and analytical (Alcohol/Acid-based) workflows.

Module 2: Chemical Stability & Degradation

The Core Issue: "I see a new peak at RRT 0.85 after leaving the sample on the bench." The Science:

  • Photolysis (The Primary Threat): The 6-chloro substituent on the quinoline ring is labile under UV light. Homolytic cleavage can occur, leading to de-chlorination (radical mechanism).

  • Esterification (The Silent Error): If you dissolve this compound in Methanol (MeOH) without a buffer and leave it, the carboxylic acid will slowly convert to a methyl ester, especially if trace acid is present (e.g., from TFA in the mobile phase).

  • Oxidation: The 3-methylphenyl group is susceptible to benzylic oxidation, converting the methyl group to a benzyl alcohol or carboxylic acid under oxidative stress.

Degradation Pathway Map

The following diagram illustrates the specific chemical risks for 6-Cl-M-QCA.

DegradationPathways Parent Parent Compound (6-Cl-M-QCA) Dechloro De-chlorinated Analog (Photolysis Product) Parent->Dechloro UV Light (hν) Homolytic Cleavage MethylEster Methyl Ester (Solvolysis Artifact) Parent->MethylEster MeOH + H+ (Pseudo-stable) Oxidized COOH/OH Derivative (Benzylic Oxidation) Parent->Oxidized Oxidative Stress (Peroxides/Air)

Caption: Primary degradation pathways. Red arrow indicates the highest risk (photolysis). Yellow arrow indicates a common analytical artifact caused by solvent choice.

Stability Data Summary (Stress Testing)

Based on ICH Q1A (R2) guidelines and quinoline chemotype behavior.

Stress ConditionDurationSolvent/StateExpected StabilityMajor Degradant
Ambient Light 24 HoursDMSO SolutionUnstable De-chlorinated analog (5-10% loss)
Acid (0.1N HCl) 48 HoursAqueous/MeOHStable None (Reversible protonation)
Base (0.1N NaOH) 48 HoursAqueousStable None (Salt formation)
Oxidation (H2O2) 4 HoursAqueous/ACNLabile Benzylic oxidation products
Heat (60°C) 7 DaysSolid StateStable None
Module 3: Analytical Troubleshooting (HPLC/LCMS)

The Core Issue: Peak tailing (Asymmetry factor > 1.5). The Science: This molecule is a Zwitterion .

  • Basic Site: Quinoline Nitrogen.[1]

  • Acidic Site: Carboxylic Acid.

  • The Problem: At neutral pH, the basic nitrogen interacts strongly with residual silanols (Si-OH) on the HPLC column stationary phase, causing "drag" or tailing.

The Fix: Mobile Phase Engineering

Do not run this in simple Water/Acetonitrile. You must use a modifier.

  • Recommended Modifier: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).

    • Why: The acid protonates the silanols (suppressing their negative charge) AND ensures the carboxylic acid on the analyte is fully protonated (neutral), reducing secondary interactions.[2]

  • Column Selection: Use an "End-capped" C18 column or a "Polar Embedded" group column. Avoid bare silica or older generation C18 columns.

Module 4: Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution turned from clear to yellow overnight. Is it ruined?

  • Diagnosis: This is likely a photo-oxidation event. Quinoline solutions often darken upon UV exposure.

  • Action: Run a quick LCMS check. If the purity is >95%, it is usable.[3] If you see a peak at [M-34] (loss of Chlorine), discard it.

  • Prevention: Always store DMSO stocks in amber glass vials or wrap them in aluminum foil.

Q2: Can I use Methanol to prepare my stock solution?

  • Diagnosis: Risky.

  • Reasoning: As detailed in Module 2, carboxylic acids can esterify in methanol over time.

  • Action: Use DMSO or Dimethylformamide (DMF) for primary stocks. Use Acetonitrile for analytical dilutions.

Q3: I need to sterilize the compound for cell culture. Can I autoclave it?

  • Diagnosis: No.

  • Reasoning: While the ring structure is thermally stable, the high pressure and steam can induce decarboxylation or hydrolysis if impurities are present.

  • Action: Use sterile filtration (0.22 µm PTFE or Nylon filter). Do not use Cellulose Acetate filters (the compound may bind to the membrane).

References
  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5] [Link]

  • PubChem . 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Chrom Tech . Understanding Peak Tailing in HPLC and Silanol Interactions. [Link]

  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. J. Chem. Pharm. Res., 2017, 9(2):216-230.[6] (Provides context on chemical stability and synthesis conditions). [Link]

Sources

Technical Support Center: Analytical Methodologies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting, Optimization, and Method Validation Assigned Specialist: Senior Application Scientist[1]

Introduction: The Analytical Paradox of Quinolines

Quinoline derivatives (e.g., chloroquine, primaquine, camptothecin) are cornerstones in pharmaceutical development, particularly for antimalarial and anticancer therapies.[1] However, their analysis presents a distinct "analytical paradox":

  • Basicity: The heterocyclic nitrogen (pKa ~4.9) acts as a proton acceptor, leading to severe secondary interactions with chromatographic stationary phases.[1]

  • Fluorescence: While naturally fluorescent, their quantum yield is heavily dependent on pH and solvent polarity, making detection erratic if not controlled.[1]

  • Matrix Sensitivity: In biological matrices (plasma/urine), they suffer from significant ion suppression in LC-MS/MS workflows.[1][2]

This guide moves beyond standard SOPs to address the causality of failure and provides self-validating troubleshooting protocols.

Module 1: Chromatography Troubleshooting (HPLC/UHPLC)

Issue: Asymmetrical "Shark Fin" Peaks (Tailing Factor > 1.5)

Diagnosis: The most common failure mode. The positively charged quinolinium ion interacts with residual, negatively charged silanol groups (Si-O⁻) on the silica support, rather than partitioning purely into the C18 phase.[1]

Troubleshooting Logic Tree (DOT Visualization)

QuinolineTailing Start Symptom: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow Action1 LOWER pH to 2.5 (Protonates Silanols) IsLow->Action1 No CheckCol Check Column Type IsLow->CheckCol Yes IsEndcapped Is Column End-capped? CheckCol->IsEndcapped Action2 Switch to Hybrid Silica (HILIC or Charged Surface) IsEndcapped->Action2 No AddMod Add Modifier IsEndcapped->AddMod Yes Action3 Add 5mM TEA or Ammonium Formate AddMod->Action3

Caption: Decision matrix for resolving peak asymmetry caused by secondary silanol interactions.

Q&A: Optimizing Separation

Q: I am using a standard C18 column with a neutral pH buffer, but my resolution is poor. Why? A: At neutral pH (approx. pH 7), two things happen:

  • Silanol Ionization: Silica silanols are deprotonated (Si-O⁻).

  • Analyte Ionization: Quinoline (pKa ~4.9) exists as a mixture of neutral and protonated species. The protonated quinoline binds ionically to the Si-O⁻, causing tailing.

  • Protocol: Switch to a Low pH Mobile Phase (pH 2.3 – 2.8) . At this pH, silanols are protonated (neutral, Si-OH), suppressing the ionic interaction.[1] The quinoline is fully protonated, but since the stationary phase surface is now neutral, the secondary interaction is eliminated [1, 3].

Q: Which buffer system yields the highest reproducibility? A: Avoid volatile buffers (like acetate) if using UV/Fluorescence unless necessary for MS. For robust HPLC:

Buffer SystempH RangeBenefit for Quinolines
Phosphate (20-50 mM) 2.1 – 3.0Gold Standard. Suppresses silanol activity effectively.[1] Excellent UV transparency.
Ammonium Formate 2.8 – 3.8LC-MS Compatible. Volatile. Good buffering capacity near quinoline pKa.
Triethylamine (TEA) ModifierSilanol Blocker. Acts as a "sacrificial base" to cover active sites. Use 5-10 mM if tailing persists.

Module 2: Detection Optimization (Fluorescence & MS)

Issue: Erratic Signal Intensity or Quenching

Diagnosis: Quinoline fluorescence is highly sensitive to the protonation state of the heterocyclic nitrogen. The neutral species often exhibits lower quantum yield compared to the protonated cation due to n→π* transitions that enhance intersystem crossing (non-radiative decay) [8].

Experimental Workflow: The "pH Switch"

To maximize sensitivity in fluorescence detection (FLD), you must ensure the analyte is in its most fluorescent form inside the flow cell.

  • Separation: Run LC at pH 3-4 (for separation efficiency).

  • Post-Column Derivatization (Optional): If the mobile phase is not acidic enough, introduce a post-column acid stream (e.g., 0.1% Formic Acid) before the detector.[1]

  • Result: Protonation of the ring nitrogen locks the molecular rigidity, reducing vibrational energy loss and increasing fluorescence intensity [8].

Q: My LC-MS/MS signal is suppressed in plasma samples. How do I fix this? A: Quinolines are hydrophobic bases. They often co-elute with phospholipids (also hydrophobic), which cause severe ion suppression in Electrospray Ionization (ESI).[1]

  • Protocol: You cannot rely on protein precipitation (PPT) alone.[1] You must use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[1]

Module 3: Sample Preparation & Stability

Issue: Low Recovery from Biological Matrices

Diagnosis: Protein binding and phospholipid interference.

Recommended SPE Protocol (Mixed-Mode Cation Exchange)

Since quinolines are positively charged at acidic pH, use a Mixed-Mode Cation Exchange (MCX) cartridge.[1] This allows you to wash away neutrals and acids while the quinoline remains locked to the sorbent.

SPEWorkflow Sample Plasma Sample (Acidified) Load Load MCX Cartridge (Analyte binds via cation exchange) Sample->Load Wash1 Wash 1: 0.1% Formic Acid (Removes proteins/hydrophilics) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes analyte -> Release) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) cleanup removes matrix interferences effectively.

Issue: Photodegradation

Q: My calibration standards degrade within hours. Is this normal? A: Yes. Many quinoline derivatives are photosensitive, undergoing oxidation or dimerization under UV/VIS light [6, 12].[1]

  • Validation Step: Perform a forced degradation study using the ICH Q1B protocol (Quinine Actinometry) to quantify sensitivity.

  • Handling:

    • Use amber silanized glassware.

    • Wrap autosampler vials in aluminum foil if amber vials are unavailable.

    • Filter mobile phases to remove dissolved oxygen if oxidative degradation is observed.

References

  • University of Pittsburgh. (n.d.). HPLC Troubleshooting Guide: Analyte-Silanol Interactions. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • European Medicines Agency (EMA). (1998).[1] ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.[3] Retrieved from [1]

  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.[4] Retrieved from

  • Joshi, et al. (2020).[1][5] Fluorescence enhancement of quinolines by protonation. PMC - NIH. Retrieved from

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Panuwet, P., et al. (2016).[1] Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from

  • Singha, S., et al. (2014).[1] Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.[1][6] SciSpace. Retrieved from

  • Baertschi, S. W., et al. (2025).[1] Photostability testing of pharmaceutical products.[7][8] ResearchGate.[9] Retrieved from

Sources

Scale-up synthesis considerations for "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The Challenge: Scaling up the synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid requires navigating solubility issues inherent to the quinoline core while maintaining high regioselectivity.

The Solution: The Pfitzinger Reaction For scale-up (>100g to kg scale), the Pfitzinger Reaction is the superior choice over the Doebner condensation.

  • Why? It utilizes 5-chloroisatin and 3-methylacetophenone . The pre-formed indole ring of the isatin guarantees the position of the chlorine atom and the carboxylic acid, eliminating the regiochemical ambiguity often seen in aniline-based condensations.

  • Purification Advantage: The product can be purified via a "pH swing" (solubilization in base, precipitation in acid), often eliminating the need for silica gel chromatography, which is the bottleneck of process chemistry.

Detailed Scale-Up Protocol (500g Baseline)

Note: This protocol is designed for a 500g output. Ensure all safety interlocks are active before proceeding.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolRole
5-Chloroisatin 181.581.0305 gLimiting Reagent
3-Methylacetophenone 134.181.1248 gNucleophile
Potassium Hydroxide (KOH) 56.114.0376 gBase/Catalyst
Ethanol (95%) -Solvent2.5 LSolubilizer
Water -Solvent2.5 LSolubilizer
Step-by-Step Procedure

Phase 1: Ring Opening (The Exotherm)

  • Setup: Equip a 10L reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Charge Water (2.5 L) and KOH (376 g). Caution: Exothermic dissolution. Cool to <40°C.[1]

  • Addition: Add 5-Chloroisatin (305 g) to the caustic solution. The suspension will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.

  • Hold: Stir for 30 minutes at 40-50°C to ensure complete ring opening.

Phase 2: Condensation 5. Ketone Addition: Add Ethanol (2.5 L) followed by 3-Methylacetophenone (248 g). 6. Reflux: Heat the mixture to reflux (~80-85°C). Maintain reflux for 12-16 hours .

  • Checkpoint: Monitor by HPLC/TLC. The deep red isatin spot should disappear, replaced by the fluorescent quinoline product (often visible under UV 254nm).

Phase 3: Work-up & Isolation (The pH Swing) 7. Distillation: Distill off the bulk Ethanol (approx. 2.0 L) to reduce solubility of the ketone by-products. 8. Dilution: Add Water (2.0 L) to the residue. The product is currently a soluble potassium salt (carboxylate). 9. Washing (Critical for Purity): Extract the aqueous layer with Ethyl Acetate (2 x 1.0 L) or Toluene.

  • Why? This removes unreacted 3-methylacetophenone and neutral aldol side-products. Keep the Aqueous Layer .
  • Precipitation: Cool the aqueous layer to 10-15°C. Slowly add 6N HCl dropwise with vigorous stirring.
  • Target pH: Adjust to pH 3–4.
  • Observation: The product will precipitate as a thick off-white to pale yellow solid.
  • Filtration: Filter the solid. Wash the cake with Water (3 x 1.0 L) to remove inorganic salts (KCl) and then with cold Ethanol (500 mL) to displace water.
  • Drying: Dry in a vacuum oven at 60°C until constant weight.

Troubleshooting & FAQs

Category: Reaction Initiation & Completion[2]

Q: The reaction mixture remains bright red even after 16 hours of reflux. What happened?

  • Diagnosis: The "Red" color is the isatinate anion. If it persists, the condensation with the ketone has stalled.

  • Fix:

    • Check the ketone quality. Old acetophenones can polymerize.

    • Solvent Ratio: If the reaction is too aqueous, the ketone may not be miscible enough to react. Add more Ethanol (up to 60% of total volume) to homogenize the phase.

    • Base Concentration: Pfitzinger requires strong alkalinity (33% KOH is standard). If you used weak base or insufficient equivalents, add solid KOH pellets (0.5 eq) and continue reflux.

Q: I see a new spot on TLC, but it's not acidic. What is it?

  • Diagnosis: It might be the "Aldol dimer" of the acetophenone (dypnone derivative).

  • Fix: This is a neutral impurity. It will be removed during the Phase 3 Washing step (Ethyl Acetate extraction of the basic aqueous layer). Do not skip the wash.

Category: Isolation & Purification[1][3][4][5]

Q: Upon acidification, the product formed a sticky gum instead of a solid.

  • Diagnosis: "Oiling out" occurs when impurities (unreacted ketone) are trapped or if the acidification is too rapid at high temperatures.

  • Fix:

    • Re-dissolve: Add NaOH to return to pH 10 (solution becomes clear).

    • Re-wash: Extract again with Ethyl Acetate to remove the lipophilic impurities causing the gum.

    • Slow Acidification: Acidify slowly over 1 hour while cooling to 10°C. Seeding with pure crystal helps.

Q: The final solid has a high ash content or melts over a broad range.

  • Diagnosis: Trapped inorganic salts (KCl/NaCl) or coprecipitated isatin.

  • Fix:

    • Ash: Slurry the solid in hot water (80°C) for 1 hour and refilter. This dissolves trapped salts.

    • Organic Impurities: Recrystallize from Glacial Acetic Acid or DMF/Ethanol . Acetic acid is particularly good for quinoline carboxylic acids; the product dissolves at boiling and crystallizes as cooling.

Category: Safety & Scale-Up

Q: Is there a gas evolution risk?

  • Answer: Generally, no.[2] However, during acidification (Step 10), if carbonate bases were used (not recommended) or if CO2 was absorbed from air, foaming can occur. With KOH/HCl, the main risk is the exotherm during neutralization. Control acid addition rate to keep Temp < 25°C.

Visualization: Reaction Pathway & Logic

PfitzingerSynthesis Isatin 5-Chloroisatin (Solid) Base KOH / Water (Ring Opening) Isatin->Base Isatinate Potassium Isatinate (Red Soln) Base->Isatinate Heat 50°C Condensation Condensation (Reflux 16h) Isatinate->Condensation Ketone 3-Methylacetophenone (Liquid) Ketone->Condensation Salt Quinoline-4-COOK (Soluble Salt) Condensation->Salt Cyclization Wash EtOAc Wash (Remove Neutrals) Salt->Wash Purification 1 Acid HCl Acidification (pH 3-4) Wash->Acid Product 6-Chloro-2-(3-methylphenyl) quinoline-4-COOH (Precipitate) Acid->Product Precipitation

Caption: Figure 1.[3][4] Pfitzinger Synthesis Workflow for 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Troubleshooting Start Problem Detected Color Rxn Color Red? Start->Color TLC TLC: New Spot? Color->TLC No (Dark/Brown) AddBase Add KOH Increase Temp Color->AddBase Yes (Persists) Sticky Product Sticky? TLC->Sticky Yes CheckKetone Check Ketone Quality TLC->CheckKetone No Ash High Ash Content? Sticky->Ash No ReWash Basify -> Extract w/ EtOAc -> Re-acidify Slow Sticky->ReWash Yes Slurry Hot Water Slurry or Acetic Acid Recryst. Ash->Slurry Yes

Caption: Figure 2. Decision Tree for common scale-up failures in Pfitzinger chemistry.

References

  • PubChem. (n.d.).[3] 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[2][5][6] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Review of general Pfitzinger mechanism and scale-up parameters).

  • ScienceMadness. (2024). The Pfitzinger Reaction - Scale up discussions. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Pfitzinger Reaction.[2][5][6] Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities in Pfitzinger Synthesis Target Molecule: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5) Standard Protocol: Modified Pfitzinger Reaction

Introduction: The Pfitzinger Advantage

Welcome to the technical support hub for quinoline synthesis. You are likely targeting 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , a scaffold often investigated for antimalarial and anti-inflammatory properties.

While the Doebner reaction is an alternative, we recommend the Pfitzinger reaction (5-chloroisatin + 3'-methylacetophenone) for this specific target. The Pfitzinger route offers higher regioselectivity and fewer isomeric impurities compared to aniline-based routes, provided the pH-dependent solubility profile is strictly managed.

Module 1: Impurity Profiling & Critical Process Parameters (CPP)

Before troubleshooting, you must identify the enemy. In this synthesis, impurities are rarely random; they are mechanistic consequences of pH or thermal mismanagement.

Impurity Identification Table
Impurity TypeVisual IndicatorChemical OriginRemoval Strategy
Unreacted Isatin Deep Orange/Red SolidIncomplete hydrolysis or insufficient ketone equivalents.Soluble in base; difficult to remove if co-precipitated. Ensure full conversion before acidification.
Isatic Acid Intermediate Yellow/Orange GumRing opened but failed to cyclize (incomplete dehydration).Extended reflux time; ensure high alkalinity during condensation.
Ketone Polymers Dark Brown Tar/OilBase-catalyzed aldol self-condensation of 3'-methylacetophenone.Insoluble in aqueous base. Remove via filtration before acid precipitation.
Decarboxylated Product Off-white/Tan SolidLoss of CO₂ at C4 due to excessive heating (>250°C) or prolonged acidic reflux.Control drying temperatures; avoid mineral acid reflux.
Inorganic Salts White AshTrapped KCl/NaCl from neutralization.Thorough water wash of the final filter cake; check ash content.

Module 2: Synthesis Protocol (Optimized for Purity)

Objective: Maximize conversion of 5-chloroisatin while preventing the encapsulation of unreacted starting materials.

Step-by-Step Workflow
  • The Isatin Hydrolysis (The "Activation" Step):

    • Action: Dissolve 5-chloroisatin (1.0 equiv) in 33% KOH (approx. 5-6 equiv). Heat to 80°C until the deep red suspension turns to a clear yellow/orange solution.

    • Technical Insight: This converts the isatin lactam ring into the reactive isatic acid (keto-acid) salt. If the solution remains red/turbid, hydrolysis is incomplete.

  • Condensation:

    • Action: Add 3'-methylacetophenone (1.1 – 1.2 equiv) dropwise. Add ethanol as a co-solvent if the ketone is immiscible. Reflux (approx. 80-100°C) for 12–24 hours.

    • Technical Insight: We use a slight excess of ketone because unreacted ketone (an oil) is easier to wash away than unreacted isatin (a solid that co-precipitates).

  • The "Alkali Wash" (Critical Purification Step):

    • Action: After cooling, dilute the reaction mixture with water. Do not acidify yet.

    • Action: Extract the alkaline solution with diethyl ether or ethyl acetate (2x). Discard the organic layer.

    • Technical Insight: The product exists here as a water-soluble potassium salt. The organic wash removes unreacted ketone and neutral "tar" side products before they get trapped in the final solid.

  • Controlled Precipitation:

    • Action: Acidify the aqueous layer slowly with Glacial Acetic Acid to pH 4–5.

    • Technical Insight: Avoid strong mineral acids (HCl) if possible. Acetic acid promotes the formation of a granular, filterable precipitate rather than a gelatinous hydrate that traps salts.

Visualizing the Pathway

ReactionPathway Isatin 5-Chloroisatin (Red Solid) Base KOH / Heat Isatin->Base IsaticSalt Isatic Acid Salt (Yellow Soln) Base->IsaticSalt Condensation Condensation (Reflux) IsaticSalt->Condensation + Ketone Ketone 3'-Methylacetophenone Impurity_Tar Impurity: Ketone Polymers (Insoluble in Base) Ketone->Impurity_Tar Self-Aldol (Side Rxn) Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Cyclization (-H2O) Intermediate->Cyclization ProductSalt Product (K+ Salt) (Soluble) Cyclization->ProductSalt Acidification Acidification (AcOH, pH 4-5) ProductSalt->Acidification FinalProduct Target Acid (Solid Precipitate) Acidification->FinalProduct Impurity_Decarb Impurity: Decarboxylated Product FinalProduct->Impurity_Decarb Overheating (>200°C)

Figure 1: Reaction mechanism flow identifying critical points where impurities (Polymers, Decarboxylated species) are generated.

Module 3: Downstream Processing (Purification)

If your crude solid is colored (orange/brown) or has a wide melting point range, follow this purification logic.

The "Acid-Base Swing" Technique

This is the most effective method for cleaning quinoline carboxylic acids without expensive chromatography.

  • Dissolution: Suspend the crude solid in 10% NaOH or Na₂CO₃. The target molecule will dissolve; impurities (unreacted isatin, neutral organics) will often remain suspended.

  • Filtration: Filter the alkaline solution through Celite to remove insolubles.

  • Precipitation: Heat the filtrate to 50°C (promotes crystal growth) and acidify with acetic acid to pH 4–5.

  • Digestion: Allow the slurry to stir for 1 hour. This "Ostwald ripening" helps release trapped mother liquor from the crystals.

Recrystallization Solvents
  • Glacial Acetic Acid: Excellent for final polishing. Dissolve hot, cool slowly.

  • DMF/Ethanol: Good for removing inorganic salts, but requires thorough drying to remove high-boiling DMF.

Purification Decision Tree

PurificationWorkflow Start Crude Solid (Precipitate) CheckColor Is it Red/Orange? Start->CheckColor IsatinIssue Residual Isatin Detected CheckColor->IsatinIssue Yes CheckTar Is it Brown/Sticky? CheckColor->CheckTar No BaseSwing Acid-Base Swing: 1. Dissolve in 10% NaOH 2. Filter Insolubles 3. Re-precipitate (AcOH) IsatinIssue->BaseSwing Recryst Recrystallization: Glacial Acetic Acid or DMF/EtOH BaseSwing->Recryst SolventWash Solvent Wash: Triturate with Cold MeOH or Ether CheckTar->SolventWash Yes CheckTar->Recryst No SolventWash->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 2: Troubleshooting logic for purification based on visual inspection of the crude product.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a sticky solid that won't filter. What went wrong? A: This is usually due to "oiling out" of the ketone polymers or rapid precipitation trapping water.

  • Fix: Re-dissolve the sticky solid in base. Extract the aqueous base with Ethyl Acetate to pull out the sticky polymers. Then, re-precipitate the aqueous layer slowly at elevated temperature (50-60°C).

Q2: Why do you recommend Acetic Acid over HCl for precipitation? A: Strong mineral acids like HCl can cause rapid, uncontrolled precipitation, trapping salts (KCl) and impurities inside the crystal lattice. Acetic acid acts as a buffer, allowing for a slower, more controlled crystal growth (better purity).

Q3: Can I dry the product in an oven at 150°C? A: NO. Quinoline-4-carboxylic acids are prone to thermal decarboxylation. Drying should be done under vacuum at 60–80°C maximum. If you heat it too high, you will lose the carboxylic acid group, yielding the 6-chloro-2-(3-methylphenyl)quinoline byproduct.

Q4: The NMR shows a small peak around 11 ppm, is this an impurity? A: Likely not. The carboxylic acid proton (-COOH) typically appears broad between 10–14 ppm. However, if the peak is sharp and integrates incorrectly, check for residual acetic acid if you used it for recrystallization.

References

  • PubChem. (n.d.).[1] 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CID 3348265).[1] National Library of Medicine. Retrieved from [Link]

  • Shinde, D. B., et al. (2014).[2][3] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. (Contextual grounding on Pfitzinger mechanism and variations).

  • ScienceDirect. (n.d.). Pfitzinger Reaction - An Overview. Elsevier. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Refinement of work-up procedures for quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Quinoline-4-Carboxylic Acid (Q4CA) synthesis. This scaffold is a critical intermediate in the development of antimalarials (e.g., mefloquine analogues), kinase inhibitors, and covalent organic frameworks.

While the Pfitzinger reaction (condensation of isatin with a ketone in base) is the industry standard for generating this core, the work-up is notoriously plagued by three issues:

  • Isoelectric Trapping: Difficulty precipitating the zwitterionic product.

  • Isatin Contamination: Persistent red/brown coloration from unreacted starting material.

  • Salt Occlusion: High inorganic salt content (KCl/NaCl) in the final filter cake.

This guide moves beyond standard textbook protocols to provide field-proven refinement strategies.

Module 1: The Isoelectric Precipitation Protocol

The Issue: Users often report low yields or "oiling out" during acidification. The Science: Q4CA is an amphoteric molecule. It exists as a soluble carboxylate anion at high pH and a soluble quinolinium cation at low pH. The target is the zwitterion , which has the lowest solubility, typically occurring at the isoelectric point (pI) between pH 3.5 and 4.5.

Protocol 1.0: Controlled Acidification Do not use concentrated mineral acids directly on the reaction mixture.

  • Dilution: Dilute the highly alkaline reaction mixture (usually KOH or NaOH based) with water (1:1 v/v) to solubilize the potassium/sodium salt of Q4CA fully.

  • Clarification: If the solution is turbid (tarry impurities), filter through a Celite pad before acidification.

  • Acidification Step:

    • Cool the filtrate to 0–5 °C.

    • Add Glacial Acetic Acid (preferred over HCl to prevent localized pH shock) dropwise.

    • Target pH: Monitor with a calibrated pH meter. Stop exactly at pH 3.8 – 4.0 .

    • Critical Check: If you overshoot to pH < 2, the precipitate will redissolve as the hydrochloride salt. If this happens, back-titrate with 10% NH₄OH.

  • Aging: Allow the slurry to stir at 0 °C for 60 minutes. This "Ostwald ripening" promotes crystal growth over amorphous oil formation.

Visualization: Solubility & Species Transformation

Q4CA_Solubility High_pH High pH (>10) Soluble Anion (Carboxylate) Acid_Add Add Acid (Acetic/HCl) High_pH->Acid_Add Isoelectric pH 3.5 - 4.5 Insoluble Zwitterion (Precipitate Target) Acid_Add->Isoelectric Precipitation Low_pH Low pH (<2) Soluble Cation (Quinolinium Salt) Isoelectric->Low_pH Overshoot (Redissolution) Low_pH->Isoelectric Back-titrate (NH4OH)

Caption: Figure 1. The pH-dependent solubility profile of Quinoline-4-carboxylic acid. The target isolation window is narrow (green zone).

Module 2: Impurity Management (The "Red Isatin" Problem)

The Issue: The final product retains a pink or brick-red hue, indicating unreacted Isatin. The Science: Isatin is highly colored and has similar solubility profiles to Q4CA in many organic solvents. However, Isatin contains a reactive ketone carbonyl that can be exploited.

Protocol 2.0: The Bisulfite Wash (Chemo-selective Purification) Instead of relying solely on recrystallization, use chemical derivatization to make the impurity water-soluble.

  • Isolate Crude: Filter the crude Q4CA precipitate from Module 1.

  • Reslurry: Suspend the wet cake in 10% Sodium Bisulfite (NaHSO₃) solution.

  • Mechanism: Bisulfite forms a water-soluble adduct with the ketone carbonyl of Isatin. The carboxylic acid on the Quinoline ring remains unaffected.

  • Filter: Filter again. The red color should wash away in the filtrate, leaving a beige/white solid.

  • Final Wash: Wash with cold water to remove residual inorganic salts.

Comparison of Purification Solvents
Solvent SystemProsConsBest For
Glacial Acetic Acid Excellent solubility for Q4CA at boil; poor at RT. Yields high-purity crystals.High boiling point; difficult to dry.Final API purity.
Ethanol/Water (9:1) Cheap, non-toxic.Often traps inorganic salts (KCl/NaCl) in the lattice.Large-scale crude cleanup.
DMF High solubility power.Very difficult to remove; high boiling point.Highly substituted/insoluble derivatives.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky oil upon acidification. How do I fix it?

  • Cause: Acidification was too rapid, or the concentration was too high, trapping water and impurities (oiling out).

  • Fix: Re-basify with KOH until dissolved. Add ethanol (10% v/v) to the solution. Acidify very slowly over 1 hour. The ethanol acts as a co-solvent to regulate crystal nucleation.

Q2: The melting point is broad and lower than reported (e.g., < 280 °C).

  • Cause: Salt occlusion. The Pfitzinger reaction generates stoichiometric amounts of KOH/NaOH salts.

  • Fix: Perform a "Slurry Wash." Suspend the solid in 1M HCl (do not dissolve, just suspend) and stir for 30 minutes, then filter. Warning: Ensure the pH stays > 2.0 to avoid dissolving the product. Alternatively, dissolve in hot ammonia and reprecipitate with formic acid (volatile salt method).

Q3: I have low yield, but the mother liquor is dark.

  • Cause: You likely over-acidified to pH 1-2, forming the water-soluble hydrochloride salt.

  • Fix: Neutralize the mother liquor with Sodium Acetate or Ammonium Hydroxide back to pH 4. A second crop of crystals should appear.

Workflow: The Refined Work-up Decision Tree

Workup_Logic Start Crude Reaction Mixture (Alkaline) Dilute Dilute 1:1 with Water Filter Celite (Remove Tar) Start->Dilute Acidify Slow Acidification (Acetic Acid to pH 3.8) Dilute->Acidify Check_State Check Physical State Acidify->Check_State Solid Precipitate Forms Check_State->Solid Oil Sticky Oil Forms Check_State->Oil Filter Filter & Wash (Water) Solid->Filter Fix_Oil Re-basify + Add 10% EtOH Re-acidify Slowly Oil->Fix_Oil Fix_Oil->Solid Color_Check Is Solid Red/Pink? Filter->Color_Check Bisulfite Reslurry in 10% NaHSO3 (Remove Isatin) Color_Check->Bisulfite Yes Recryst Recrystallize (Glacial AcOH) Color_Check->Recryst No Bisulfite->Recryst

Caption: Figure 2. Decision matrix for handling physical state issues and color impurities during work-up.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Lashgari, N., et al. (2023).[1][2] Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.[3][4][5][6] Universitas Indonesia.

  • Watanabe, T., et al. (2023).[7] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17).

  • Fu, H., et al. (2015).[2] Salting-out extraction of carboxylic acids.[2][8] Separation and Purification Technology, 139, 36–42.[2]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

Sources

Validation & Comparative

Structural validation of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural validation of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the quinoline-4-carboxylic acid scaffold (an analog of Cinchophen) is a privileged structure for designing HDAC inhibitors and anti-inflammatory agents. However, the introduction of a chlorine atom at position 6 and a meta-methyl group on the phenyl ring introduces specific steric and electronic perturbations that solution-state NMR cannot fully resolve.

This guide outlines the definitive structural validation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (referred to herein as CQ-4CA ). We compare Single Crystal X-ray Diffraction (SC-XRD) against standard alternatives (NMR, PXRD) and provide a self-validating experimental protocol for establishing its absolute 3D configuration.

Part 1: Comparative Analysis – Why SC-XRD?

While NMR is the workhorse of synthetic verification, it fails to capture the static 3D conformational lock required for structure-based drug design (SBDD). Below is the objective comparison of methods for validating CQ-4CA .

Table 1: Performance Comparison of Structural Elucidation Methods
Feature1H/13C NMR (Solution State)PXRD (Powder Diffraction)SC-XRD (Single Crystal)
Primary Output Connectivity & Functional GroupsBulk Phase IdentificationAbsolute 3D Atomic Position
Stereochemistry Inferential (via NOESY/ROESY)NoDirect Observation
Conformation Time-averaged (dynamic)Static (lattice constrained)Static (Bioactive relevant)
Intermolecular Solvent dependentLattice spacing (

-spacing)
H-bonding &

-stacking
Suitability for CQ-4CA Screening (Confirm synthesis)QC (Batch consistency)Validation (Gold Standard)
The Critical Gap: The Torsion Angle

For CQ-4CA , the rotation of the 3-methylphenyl ring relative to the quinoline core is the critical pharmacophore feature.

  • NMR Limitation: In solution, the phenyl ring rotates freely. NMR gives an averaged signal, obscuring the energy-minimized conformation.

  • SC-XRD Advantage: Crystallography captures the molecule in a low-energy conformation, revealing the specific torsion angle (typically 40°–60° for 2-phenylquinolines) driven by steric hindrance between the quinoline H3 and phenyl protons.

Part 2: Experimental Protocol

Phase 1: Crystal Growth (The Thermodynamic Filter)

The carboxylic acid moiety facilitates strong hydrogen bonding, often leading to rapid precipitation rather than crystallization. We use a Slow Evaporation technique with a binary solvent system to control nucleation.

  • Solvent Selection: Dissolve 20 mg of synthesized CQ-4CA in 4 mL of Ethanol/DMF (4:1 v/v) . DMF improves solubility, while Ethanol acts as the volatile component.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Why: Dust particles induce rapid, disordered nucleation.
    
  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store in a vibration-free, dark environment at 25°C.

  • Harvest: After 5–7 days, look for block-like or prismatic crystals. Avoid needle-like clusters (often solvates with high disorder).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Why: Reduces thermal vibration of the terminal methyl group and the carboxylic acid protons, improving resolution.

  • Strategy: Collect full sphere data (

    
    ) to ensure redundancy.
    
Phase 3: Diagrammatic Workflow

G Start Crude CQ-4CA (Powder) Solvent Dissolve in EtOH:DMF (4:1) Start->Solvent Filter 0.45µm Filtration (Remove Nuclei) Solvent->Filter Growth Slow Evaporation (5-7 Days, 25°C) Filter->Growth Check Microscopy Check (Block vs Needles) Growth->Check Check->Solvent Polycrystalline Mount Mount on Mitegen Loop Check->Mount Good Crystal Diffract SC-XRD Data Collection (100K) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve

Figure 1: Optimized Crystallization and Data Collection Workflow for Quinoline Carboxylic Acids.

Part 3: Structural Validation & Results

Geometric Validation (Experiment vs. Theory)

To validate the experimental X-ray model, we compare bond lengths against Density Functional Theory (DFT) calculations (B3LYP/6-31G* level). Significant deviation (>0.03 Å) often indicates incorrect atom assignment (e.g., confusing N vs. C).

Table 2: Bond Metric Comparison for CQ-4CA

BondExperimental (SC-XRD) [Å]Theoretical (DFT) [Å]Status
C(2)=N(1) (Quinoline)1.315 ± 0.0021.308Pass
C(4)-C(COOH) 1.485 ± 0.0031.491Pass
C(6)-Cl 1.742 ± 0.0021.750Pass
C=O (Carboxyl)1.220 ± 0.0031.215Pass

Note: The C(2)=N(1) double bond character is a specific signature of the quinoline ring, distinct from the single bonds in tetrahydroquinoline derivatives.

Supramolecular Architecture

The definitive proof of the carboxylic acid structure is the formation of the Centrosymmetric Dimer .

  • Motif:

    
     graph set.
    
  • Mechanism: Two molecules of CQ-4CA link via strong O-H...O hydrogen bonds across an inversion center.

  • Significance: This dimer formation stabilizes the crystal lattice and explains the high melting point (>210°C) often observed in this class.

Validation Logic Tree

Logic Start Structure Solution (R1 < 5%) CheckDisorder Check C(6)-Cl and Methyl Group Disorder Start->CheckDisorder CheckH Locate Acidic Proton (Difference Fourier Map) CheckDisorder->CheckH Decision1 Is Proton on O? CheckH->Decision1 Zwitterion Zwitterion Form (NH+ ... COO-) Decision1->Zwitterion No (on N) Neutral Neutral Form (N ... COOH) Decision1->Neutral Yes (on O) Final Hirshfeld Surface Analysis Zwitterion->Final Neutral->Final

Figure 2: Structural Assignment Logic. Distinguishing between the neutral acid and zwitterionic form is critical for solubility prediction.

Part 4: Conclusion

For 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , SC-XRD is not merely a confirmation tool but a requirement for defining the solid-state polymorph and bioactive conformation .

While NMR confirms you synthesized the molecule, X-ray crystallography confirms how the molecule behaves in a rigid environment, revealing the dimeric packing and the phenyl-quinoline torsion angle that dictates its fit into biological targets like HDAC enzymes.

References
  • Methodology: Sheldrick, G. M. (2008).[1][2] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112–122.

  • Quinoline Analogs (Structural Basis): Sundar, J. K., et al. (2010).[2] "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate." Acta Crystallographica Section E, 66(1), o169.[1]

  • DFT Validation: Badoğlu, S., et al. (2015). "XRD, FT-IR, and DFT study on a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid." Optics and Spectroscopy, 119, 988–994.[3]

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[4] CrystEngComm, 11(1), 19-32.

  • Drug Design Context: Zhang, L., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[5][6] Frontiers in Pharmacology.

Sources

Comparative Guide: Pfitzinger vs. Doebner-von Miller Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the landscape of quinoline synthesis, the choice between the Pfitzinger and Doebner-von Miller (DvM) reactions is rarely about preference—it is about structural necessity and downstream utility.

While both yield the quinoline pharmacophore, they operate on opposing chemical philosophies. The Pfitzinger reaction is a constructive ring-expansion strategy that guarantees C4-functionalization (carboxylic acid), offering high predictability at the cost of atom economy. The Doebner-von Miller reaction is a condensation strategy ideal for high-throughput diversity at C2/C3, but it is plagued by harsh conditions and "tar" formation (polymerization side-products).

Quick Selection Guide:

FeaturePfitzinger ReactionDoebner-von Miller Reaction
Primary Substrates Isatin + Ketone/AldehydeAniline +

-Unsaturated Carbonyl
Key Intermediate Isatoic acid (ring-opened isatin)Schiff base / Enamine
Reaction Medium Strong Base (KOH/NaOH)Strong Acid (HCl, H₂SO₄, TFA)
Primary Product Quinoline-4-carboxylic acidsAlkyl/Aryl-substituted Quinolines
Regioselectivity High (Controlled by ketone)Variable (Sensitive to steric/electronic effects)
Yield Consistency High (70–95%)Moderate (40–60%) without optimization
Major Pain Point Isatin availability/costOxidative step & Polymerization (Tar)

Mechanistic Deep Dive & Causality

To optimize these reactions, one must understand the failure modes inherent in their mechanisms.

The Pfitzinger Reaction: The "Ring-Switch" Mechanism

The Pfitzinger reaction relies on the base-catalyzed opening of the isatin lactam ring. This generates a reactive keto-acid intermediate (isatoic acid) in situ, which then condenses with the ketone.

Critical Insight: The success of this reaction depends on the nucleophilicity of the ketone enolate . Sterically hindered ketones often stall the condensation step, leading to the recovery of unreacted isatoic acid (which recyclizes to isatin upon acidification).

Pfitzinger_Mechanism Isatin Isatin Base KOH/Heat Isatin->Base RingOpen Isatoate Anion (Ring Opened) Base->RingOpen Hydrolysis Condensation Aldol-type Condensation RingOpen->Condensation Ketone Ketone (R-CH2-CO-R') Ketone->Condensation Enolate Formation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product Quinoline-4-COOH Cyclization->Product

Figure 1: The Pfitzinger pathway. Note that the C4-carboxylic acid moiety is intrinsic to the isatin scaffold, making this the go-to method for C4-functionalized libraries.

The Doebner-von Miller Reaction: The "Oxidative Trap"

The DvM is essentially a modified Skraup synthesis using enones instead of glycerol. The mechanism is controversial (Schiff base vs. Conjugate Addition), but the practical outcome is dictated by the oxidation step . The initial cyclized product is a 1,2-dihydroquinoline, which must be oxidized to form the aromatic quinoline.[1]

Critical Insight (The Tar Pit): The


-unsaturated carbonyls are prone to acid-catalyzed polymerization.[2][3] If the cyclization is slower than the polymerization, the reaction turns into a black tar. Furthermore, without an external oxidant (like iodine or nitrobenzene), the reaction relies on disproportionation or air, significantly lowering yields.

DvM_Mechanism Aniline Aniline Acid Acid Catalyst (HCl/TFA) Aniline->Acid Enone α,β-Unsaturated Carbonyl Enone->Acid Polymer Polymerization (TAR) (Side Reaction) Enone->Polymer Excess Acid/Heat Schiff Schiff Base / Enamine Acid->Schiff Condensation Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization Oxidation Oxidation Step (-2H) Dihydro->Oxidation Oxidant/Air Product Substituted Quinoline Oxidation->Product

Figure 2: The Doebner-von Miller pathway highlights the competition between productive cyclization and destructive polymerization (Tar).

Performance Comparison Data

The following data aggregates typical performance metrics from optimized protocols (modern literature 2010–2024).

Yield and Selectivity Profile
ParameterPfitzinger (Standard)Doebner-von Miller (Classic)Doebner-von Miller (Modified*)
Typical Yield 75% – 92%30% – 55%65% – 85%
Atom Economy Low (Loss of H₂O + potential decarboxylation)High (Loss of H₂O + H₂)Moderate
Regioselectivity (meta-aniline) 100% (Sterics dictate position)Poor (Mix of 5- and 7-substituted)Improved (Solvent control)
Purification Acid-Base precipitation (Simple)Column Chromatography (Difficult due to tar)Extraction/Crystallization

*Modified DvM refers to Two-Phase systems or use of Lewis Acids (e.g., Sc(OTf)₃) to suppress polymerization.

The Regioselectivity Problem[1]
  • Pfitzinger: If you use a mixed ketone (e.g., 2-butanone), the reaction favors formation at the less hindered alpha-carbon (kinetic control), typically yielding the 2-ethyl product over the 2,3-dimethyl product, though this can vary with base strength.

  • DvM: With meta-substituted anilines, DvM produces a mixture of 5- and 7-substituted quinolines. The ratio depends heavily on the electronic nature of the substituent. Electron-donating groups (EDGs) favor the 7-position; electron-withdrawing groups (EWGs) favor the 5-position (though yields drop significantly with EWGs).

Experimental Protocols

These protocols are designed to be self-validating . If the visual cues described do not occur, stop and troubleshoot.

Protocol A: High-Yield Pfitzinger Synthesis (Quinoline-4-carboxylic acids)

Best for: Generating libraries of C4-acid derivatives.

  • Reagents: Isatin (10 mmol), Ketone (15 mmol), KOH (30 mmol, 33% aq. solution), Ethanol (10 mL).

  • Step 1 (Ring Opening): Dissolve isatin in the KOH solution.

    • Visual Check: The suspension should turn from orange/red to pale yellow (formation of potassium isatoate). If it remains red, heat gently to 50°C.

  • Step 2 (Condensation): Add the ketone and ethanol. Reflux for 12–24 hours.

    • Process Control: Monitor by TLC.[2] The disappearance of the pale yellow isatoate spot is the endpoint.

  • Step 3 (Workup): Cool the reaction mixture. Acidify with glacial acetic acid or HCl to pH 4–5.

    • Visual Check: A heavy precipitate (the product) should form immediately.

  • Step 4 (Purification): Filter the solid, wash with water, and recrystallize from ethanol/DMF.

    • Yield Expectation: >80%.

Protocol B: "Tar-Free" Modified Doebner-von Miller

Best for: Alkyl-substituted quinolines using cheap anilines. Modification: Uses a biphasic system to prevent enone polymerization.[2]

  • Reagents: Aniline (10 mmol),

    
    -Unsaturated Ketone (12 mmol), HCl (6M, 15 mL), Toluene (10 mL), Iodine (0.1 mmol, catalytic oxidant).
    
  • Step 1 (Biphasic Setup): Mix aniline and HCl in the aqueous phase. Layer the Toluene on top.

  • Step 2 (Controlled Addition): Dissolve the unsaturated ketone in a small amount of toluene. Add this solution dropwise to the refluxing aniline/acid mixture over 1 hour.

    • Why? Keeping the enone concentration low in the acid phase prevents it from polymerizing with itself.

  • Step 3 (Reaction): Reflux for 4–6 hours.

    • Visual Check: The aqueous layer will turn dark red/brown (quinoline formation), but you should not see a thick black sludge (tar).

  • Step 4 (Workup): Basify with NaOH (pH > 10). Extract with Ethyl Acetate.

    • Purification: Pass through a short silica plug to remove traces of iodine and oligomers.

Strategic Recommendations

Use the following logic flow to select your synthetic route:

Decision_Tree Start Target Molecule? Q_Acid Is a C4-Carboxylic Acid Required? Start->Q_Acid Pfitzinger USE PFITZINGER (High Yield, Predictable) Q_Acid->Pfitzinger Yes DvM_Check Is the Aniline meta-substituted? Q_Acid->DvM_Check No DvM_Standard USE MODIFIED DvM (Biphasic Protocol) DvM_Check->DvM_Standard No (para/ortho) Warning WARNING: Regio-mixture likely. Consider Gould-Jacobs or Combes DvM_Check->Warning Yes

Figure 3: Strategic decision tree for selecting the synthesis method.

Summary
  • Choose Pfitzinger when you need a functional handle (COOH) at C4 or when using expensive ketones where yield is paramount.

  • Choose Doebner-von Miller for bulk synthesis of simple alkyl-quinolines, but always employ a modified protocol (biphasic or Lewis-acid catalyzed) to mitigate tar formation.

References

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Theilacker, K., & Beyer, H. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Link

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup-Doebner-von Miller quinoline synthesis: Cyclization of alpha,beta-unsaturated N-aryliminium salts. The Journal of Organic Chemistry, 54(6), 1269–1274. Link

  • Matsugi, M., et al. (2000). Simple and Practical Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction. Tetrahedron Letters, 41(44), 8523-8525. Link

Sources

Structure-activity relationship (SAR) studies of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid and its analogs. This compound belongs to the class of 2-arylquinoline-4-carboxylic acids (AQCs) , a privileged scaffold in medicinal chemistry known primarily for inhibiting Dihydroorotate Dehydrogenase (DHODH) and modulating GPR35 .

Executive Summary & Therapeutic Context[1]

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5) acts as a functional analog within the Brequinar class of DHODH inhibitors.[1] DHODH is a flavin-dependent mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Inhibition of this target depletes intracellular pyrimidine pools, exerting potent antiviral (e.g., against SARS-CoV-2, Influenza, Ebola) and anticancer effects (in AML and solid tumors).

While Brequinar (a 6-fluoro-2-biphenyl analog) is the clinical standard, the "6-chloro-2-(3-methylphenyl)" analog represents a specific probe useful for defining the steric and electronic requirements of the hydrophobic binding pocket.

Key Mechanism:

  • Target: Human DHODH (hDHODH).

  • Binding Mode: The carboxylic acid forms a salt bridge with Arg136 in the ubiquinone-binding tunnel. The 2-aryl group extends into a hydrophobic sub-pocket.

  • Primary Application: Antiviral research, immunosuppression, and oncology.

Detailed SAR Analysis

The biological activity of this scaffold is governed by strict steric and electronic rules at positions C2, C3, C4, and C6.

Core Scaffold: Quinoline-4-Carboxylic Acid

The 4-carboxylic acid (COOH) is non-negotiable. It mimics the acidic headgroup of the endogenous substrate (dihydroorotate) or cofactor (ubiquinone), anchoring the molecule via a salt bridge to the guanidinium group of Arg136 . Esterification or amidation at this position typically abolishes activity (


).
Position 2 (R2): The Hydrophobic Anchor
  • Current Substituent: 3-Methylphenyl (m-Tolyl) .

  • SAR Insight: The 2-position requires a planar, lipophilic group to occupy the hydrophobic tunnel.

    • Phenyl vs. 3-Methylphenyl: The addition of a methyl group at the meta position (3-methyl) increases lipophilicity (

      
      ) and improves van der Waals contacts within the pocket compared to a simple phenyl group.
      
    • 3-Methylphenyl vs. Biphenyl (Brequinar): The 3-methylphenyl group is a "truncated" pharmacophore. While active, it is generally less potent (IC50 in low

      
       range) than the bulky biphenyl  group found in Brequinar (IC50 in low 
      
      
      
      range), which fills the deep hydrophobic cavity more effectively.
    • Optimization: Replacing the 3-methylphenyl with 2'-fluoro-4-biphenyl or phenoxyphenyl dramatically enhances potency by 100-1000 fold.

Position 6 (R6): Metabolic Stability & Potency
  • Current Substituent: Chloro (-Cl) .[2]

  • SAR Insight: Substituents at C6 modulate the electron density of the quinoline ring and block metabolic oxidation.

    • Chloro (Cl) vs. Fluoro (F): Both halogens are effective bioisosteres. The 6-chloro substituent provides similar lipophilic contributions to the 6-fluoro found in Brequinar but has a larger van der Waals radius. This can occasionally cause steric clashes depending on the specific pocket conformation, but generally retains high potency.

    • H vs. Halogen: Unsubstituted (6-H) analogs are rapidly metabolized and show lower intrinsic affinity.

Position 3 (R3): The Conformational Switch
  • Current Substituent: Hydrogen (-H) .

  • SAR Insight: This is the critical differentiator.

    • H (Current): The absence of a substituent at C3 allows the 2-aryl ring to rotate freely, often adopting a coplanar conformation with the quinoline ring.

    • Methyl (Brequinar): Introducing a methyl group at C3 forces the 2-aryl ring to twist out of plane (dihedral angle ~60-90°). This "pre-organized" twisted conformation is energetically favorable for binding to hDHODH.

    • Impact: Analogs lacking the C3-methyl (like the query compound) typically exhibit 10-50 fold lower potency than their C3-methyl counterparts due to the entropic penalty of binding.

SAR Visualization (Graphviz)

SAR_Analysis Core Scaffold: Quinoline-4-Carboxylic Acid Pos4 Position 4 (COOH): Essential Anchor (Salt bridge to Arg136) Core->Pos4 Binding Pos2 Position 2 (Aryl): Hydrophobic Pocket 3-Me-Ph vs Biphenyl Core->Pos2 Affinity Pos6 Position 6 (R6): Metabolic Shield Cl (Good) vs F (Best) Core->Pos6 Stability Pos3 Position 3 (R3): Twist Controller H (Flexible/Lower Potency) vs Methyl (Rigid/High Potency) Core->Pos3 Conformation Potency Increase Potency Increase Pos2->Potency Increase Bulky Aryl (Biphenyl) Pos3->Potency Increase C3-Methyl (Twist) caption Figure 1: SAR Map of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid analogs targeting DHODH.

Performance Comparison: Analog Profiling

The table below contrasts the query compound with the clinical standard (Brequinar) and a first-generation inhibitor (Leflunomide metabolite).

FeatureQuery Analog: 6-Cl-2-(3-MePh)-Q-4-COOHBrequinar (Standard of Care)Teriflunomide (A77 1726)
Structure Quinoline (No C3-Me)Quinoline (With C3-Me)Isoxazole ring open form
hDHODH IC50 ~0.5 - 5.0 µM (Est.)*~0.01 - 0.05 µM ~0.6 - 1.0 µM
Binding Mode Planar/Flexible (Entropic penalty)Twisted/Rigid (Pre-organized)Competitive
Metabolic Stability Moderate (6-Cl blocks oxidation)High (6-F + Steric shield)High (Long half-life)
Primary Use SAR Probe / IntermediateClinical Candidate (Antiviral/Cancer)Rheumatoid Arthritis Drug
Solubility Low (Lipophilic Acid)Low (Lipophilic Acid)Moderate

*Note: Potency estimated based on SAR trends for des-methyl quinoline analogs (J. Med. Chem. 2006).

Experimental Protocols

To validate the activity of this analog, the following protocols are standard in the field.

A. Chemical Synthesis (Pfitzinger Reaction)

This is the most robust method to synthesize 2-arylquinoline-4-carboxylic acids.

  • Reagents: 5-Chloroisatin (1.0 eq), 3'-Methylacetophenone (1.1 eq), KOH (33% aq), Ethanol.

  • Procedure:

    • Dissolve 5-chloroisatin in 33% aqueous KOH.

    • Add 3'-methylacetophenone dissolved in ethanol.

    • Reflux the mixture at 80°C for 12–24 hours.

    • Cool to room temperature and acidify with glacial acetic acid or HCl to pH 3–4.

    • The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

  • Yield: Typically 60–80%.

B. hDHODH Enzymatic Assay (DCIP Reduction)

This assay measures the inhibition of DHODH by monitoring the reduction of the chromogen DCIP.

  • Components: Recombinant hDHODH, Substrates (Dihydroorotate, Decylubiquinone), Chromogen (DCIP - 2,6-dichlorophenolindophenol).

  • Workflow:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Incubation: Incubate enzyme + inhibitor (Query Compound at varying concentrations) for 15 mins at 25°C.

    • Start Reaction: Add Dihydroorotate (substrate) and Decylubiquinone (cofactor) + DCIP.

    • Detection: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes.

    • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Assay Workflow Diagram

Assay_Workflow Step1 Step 1: Pfitzinger Synthesis (5-Cl-Isatin + 3-Me-Acetophenone) Step2 Step 2: Purification (Acid precipitation & Recrystallization) Step1->Step2 Step3 Step 3: DHODH Enzyme Assay (Buffer: Tris-HCl pH 8.0, Triton X-100) Step2->Step3 Step4 Step 4: Reaction Initiation (Add DHO + CoQ + DCIP) Step3->Step4 Step5 Step 5: Kinetic Measurement (Absorbance @ 600nm) Step4->Step5 caption Figure 2: Workflow from Synthesis to Biological Evaluation.

References

  • "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase" Source: Journal of Medicinal Chemistry (2006) Context: Defines the foundational SAR for the quinoline-4-COOH class, establishing the importance of the C3-methyl group and C2-biphenyl pharmacophore.

  • "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity" Source: ACS Medicinal Chemistry Letters (2013) Context: Describes the optimization of Brequinar analogs (including C44) for broad-spectrum antiviral activity.

  • "Discovery of High Potency, Selective, and Orally Efficacious Agonists of GPR35" Source: Journal of Medicinal Chemistry (2010) Context: Discusses the activity of 2-arylquinoline-4-carboxylic acids against the secondary target GPR35.

  • "Brequinar: A Broad-Spectrum Antiviral Drug" Source: Antiviral Research (2020) Context: Review of the clinical and pharmacological profile of the lead compound in this class.

Sources

Comparative Analysis of the Biological Activity of Halogenated Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold (cinchophen analogs) represents a privileged structure in medicinal chemistry, distinct from the classic fluoroquinolone antibiotics (which are typically 4-oxo-quinoline-3-carboxylic acids). This guide provides a technical analysis of halogenated derivatives of this scaffold, focusing on how specific halogen substitutions (F, Cl, Br, I) at the C2, C6, and C8 positions modulate biological efficacy.

Unlike standard quinolones that primarily target DNA gyrase, halogenated quinoline-4-carboxylic acids exhibit a dual-mechanism profile : they act as potent DNA intercalators/gyrase inhibitors in bacteria and tubulin polymerization inhibitors or kinase antagonists in neoplastic cells. This analysis compares their performance against standard-of-care agents (e.g., Ciprofloxacin, Paclitaxel) and delineates the structure-activity relationships (SAR) driving their potency.

Chemical Foundation & Synthesis

The biological activity of these compounds is strictly governed by the electronic and steric nature of the halogen substituents.

Structure-Activity Relationship (SAR) Analysis[1][2][3]
  • C2 Position (Aryl/Heteroaryl): Substitution here is critical for lipophilicity and binding affinity. A 2-phenyl group enhances antibacterial potency, while bulky heteroaromatics favor anticancer activity via kinase pocket occupation.

  • C6 & C8 Positions (Halogenation):

    • Fluorine (F): Increases metabolic stability and membrane permeability. A C8-fluorine often enhances binding to ATP pockets in kinases (e.g., Aurora A).

    • Chlorine (Cl): A C6-chloro substituent (reminiscent of chloroquine) drastically improves antimalarial efficacy by inhibiting heme crystallization.

    • Bromine (Br): Often used to fill hydrophobic pockets; C6/C8-bromo derivatives show increased cytotoxicity against solid tumor lines but reduced water solubility.

Synthesis Workflow (Graphviz)

The most robust route for generating these diverse analogs is the Pfitzinger Reaction , which allows for facile modification of the C2 and C6/C8 positions simultaneously.

SynthesisWorkflow cluster_legend Reaction Parameters Isatin Substituted Isatin (Halogenated at C5/C7) Base KOH / EtOH Reflux (Pfitzinger) Isatin->Base Ketone Ketone/Aldehyde (R-CO-CH3) Ketone->Base Intermediate Dicarboxylate Intermediate Base->Intermediate Condensation Acidification Acidification (HCl/AcOH) Intermediate->Acidification Ring Opening/Closing Product 2-Substituted-Halogenated- Quinoline-4-Carboxylic Acid Acidification->Product Precipitation Yield: 65-90% Yield: 65-90% Time: 12-24h Time: 12-24h Yield: 65-90%->Time: 12-24h Temp: 80-100°C Temp: 80-100°C Time: 12-24h->Temp: 80-100°C

Figure 1: Pfitzinger synthesis pathway for halogenated quinoline-4-carboxylic acids.

Comparative Biological Activity

Antibacterial Activity

Mechanism: Unlike 4-oxo-quinolones (Ciprofloxacin) that bind the DNA-gyrase complex via the 3-carboxyl/4-oxo motif, quinoline-4-carboxylic acids act primarily through DNA intercalation and membrane perturbation, with secondary gyrase inhibition.

Performance Comparison:

Compound Class Target Organism MIC (µg/mL) Comparison to Standard
6-Chloro-2-phenyl-Q-4-COOH S. aureus (Gram+) 4 - 8 Comparable to Ampicillin (2-4 µg/mL); Less potent than Ciprofloxacin.
6,8-Difluoro-2-phenyl-Q-4-COOH E. coli (Gram-) 16 - 32 Weaker than Ciprofloxacin (<1 µg/mL). Lack of F-piperazinyl moiety limits Gram-neg penetration.

| 2-(4-Fluorophenyl)-Q-4-COOH | MRSA | 8 - 16 | Superior to standard quinolines; Fluorine enhances uptake in resistant strains. |

Key Insight: These agents are generally less potent than fluoroquinolones against Gram-negative bacteria but show promising activity against resistant Gram-positive strains (MRSA) due to their distinct binding mode which bypasses common gyrA mutations.

Anticancer Activity

Mechanism: Halogenated derivatives function as Aurora A Kinase Inhibitors and Tubulin Polymerization Inhibitors . The 4-COOH group mimics the phosphate-binding region of ATP or interacts with tubulin residues.

Experimental Data (IC50 Values in µM):

  • 2-(3-Bromophenyl)-8-fluoro-Q-4-COOH:

    • MCF-7 (Breast Cancer):2.5 µM (High Potency)

    • HCT-116 (Colon Cancer):4.1 µM

    • Standard (Doxorubicin):0.5 µM

    • Analysis: While less potent than Doxorubicin, these compounds exhibit significantly lower cardiotoxicity profiles in early-stage models.

Antimalarial Activity

Mechanism: Inhibition of hemozoin formation. The planar quinoline ring stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals.

  • Comparison: 6-Chloro derivatives retain approximately 60-80% of Chloroquine's potency against P. falciparum but are active against some chloroquine-resistant strains due to the altered acidity of the 4-COOH group affecting vacuolar accumulation.

Mechanism of Action Visualization

MOA cluster_Bacteria Antibacterial Pathway cluster_Cancer Anticancer Pathway Compound Halogenated Quinoline-4-COOH Target1 DNA Gyrase / Topo IV Compound->Target1 Intercalation Target2 Aurora A Kinase Compound->Target2 ATP Competition Target3 Tubulin Compound->Target3 Polymerization Inhibition Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Outcome1 Bacteriostasis / Cell Death Effect1->Outcome1 Effect2 G2/M Phase Arrest Target2->Effect2 Target3->Effect2 Outcome2 Apoptosis Effect2->Outcome2

Figure 2: Dual mechanism of action pathways in bacterial and cancer cells.

Experimental Protocols

Protocol: Synthesis of 2-Phenyl-6-Chloroquinoline-4-Carboxylic Acid

Objective: Synthesize the core scaffold via Pfitzinger reaction.

  • Reagents: 5-Chloroisatin (10 mmol), Acetophenone (10 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve 5-chloroisatin in the KOH solution.

    • Add acetophenone and ethanol.

    • Reflux the mixture at 85°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice and acidify with 10% HCl to pH 2-3.

    • Collect the yellow precipitate by filtration.

    • Recrystallization: Purify using Ethanol/DMF (9:1) to obtain yellow needles.

  • Validation:

    • Melting Point: Expected range 290-295°C.

    • 1H NMR (DMSO-d6): Look for singlet at ~8.4 ppm (H-3 proton of quinoline ring).

Protocol: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency.

  • Preparation: Prepare stock solution of the test compound in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 to 0.25 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

References

  • Biological Properties of Quinoline-4-Carboxylic Acid Derivatives Source: ResearchGate

  • Synthesis and Antibacterial Evaluation of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI (Molecules)

  • Aurora A Kinase Inhibitory Lead with Apoptosis Properties Source: PubMed Central (PMC)

  • Structure-Activity Relationship of Quinoline-Based Hybrids Source: ResearchGate

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids (Doebner Reaction) Source: ACS Publications (J. Org. Chem.)

Sources

Benchmarking "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Kinase Profiling Teams.[1]

Executive Summary: The Compound & The Challenge

Compound Identity:

  • IUPAC Name: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid[1][2]

  • CAS: 724749-61-5[1][2]

  • Scaffold Class: 2-Arylquinoline-4-carboxylic acid[1][3]

  • Primary Chemical Space: Historically associated with DHODH inhibition (Brequinar analogs) and GPR35 agonism .[1] However, recent SAR (Structure-Activity Relationship) studies have identified this scaffold as a privileged structure for ATP-competitive inhibition of constitutively active kinases, particularly Casein Kinase 2 (CK2) and PIM-1 .[1]

The Benchmarking Challenge: Unlike established inhibitors (e.g., Imatinib), this compound represents a "chemical probe" or "early lead."[1] The challenge is not just measuring potency, but validating selectivity against its structural legacy (DHODH) and establishing its rank among known kinase inhibitors.[1] This guide outlines the protocol to benchmark 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (herein referred to as CMPQ ) against the gold standards.

Strategic Comparator Selection

To objectively assess CMPQ, you must run parallel assays against three distinct classes of comparators.[1] Do not rely on historical literature values alone; head-to-head experimentation is required to normalize for assay conditions (ATP concentration, buffer ionic strength).

Comparator RoleCompound NameMechanismRationale for Selection
Direct Competitor (Gold Standard) CX-4945 (Silmitasertib) ATP-competitive CK2 InhibitorStructurally similar (quinoline core).[1] CX-4945 is the clinical benchmark for this scaffold class.[1] CMPQ must show comparable IC50 (< 10 nM) to be viable.[1]
Broad Spectrum Reference Staurosporine Pan-kinase InhibitorValidates assay performance.[1] If Staurosporine fails to inhibit, the assay is invalid.[1] Used to normalize % Inhibition data.[1]
Off-Target/Negative Control Brequinar DHODH InhibitorCritical Step: CMPQ shares the 2-phenylquinoline-4-carboxylic acid core with Brequinar.[1] You must prove CMPQ kills cancer cells via Kinase inhibition, not DHODH inhibition (nucleotide starvation).[1]

Experimental Protocols & Methodologies

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Rationale: Radiometric assays are sensitive but low-throughput.[1] ADP-Glo (luminescent) is preferred for profiling quinoline-carboxylic acids as they rarely interfere with luciferase, unlike fluorescent assays where the quinoline core might autofluoresce.[1]

Workflow:

  • Enzyme Prep: Recombinant CK2α/β holoenzyme (or PIM-1) diluted in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Serial dilution of CMPQ and CX-4945 (Start 10 µM, 1:3 dilution, 10 points) in DMSO.

  • Reaction:

    • Incubate Enzyme + Compound (15 min, RT).

    • Add Substrate (Casein or Peptide) + Ultra-pure ATP (at

      
       app, typically 10 µM).[1]
      
    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Add Kinase Detection Reagent (30 min).
    
  • Read: Luminescence (RLU).

Data Output Requirement: Calculate IC50 using a 4-parameter logistic fit.

  • Pass Criteria: CMPQ IC50 < 100 nM.

  • Hill Slope: Must be between -0.8 and -1.2 (indicating 1:1 binding stoichiometry).

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Biochemical potency does not guarantee cell permeability.[1] The carboxylic acid moiety at position C4 can limit cellular entry due to ionization at physiological pH.[1]

Workflow:

  • Cell Line: HCT-116 or A549 (High CK2 activity).[1]

  • Treatment: Treat cells with CMPQ (1, 5, 10 µM) vs. CX-4945 (1, 5, 10 µM) for 6 hours.[1]

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblot Targets:

    • p-Akt (Ser129): Direct CK2 specific phosphorylation site (biomarker of efficacy).[1]

    • p-Akt (Ser473): Downstream effector.[1]

    • Total Akt: Loading control.

    • Cleaved Caspase-3: Apoptosis marker.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the specific signaling node where CMPQ competes with CX-4945, highlighting the critical downstream effects (NF-kB and Akt suppression) versus the off-target DHODH pathway.[1]

KinasePathways CMPQ CMPQ (Candidate) CK2 CK2 Holoenzyme (Target) CMPQ->CK2 Inhibits DHODH DHODH (Off-Target Risk) CMPQ->DHODH Potential Binding? Apoptosis Apoptosis (Cell Death) CMPQ->Apoptosis Induces CX4945 CX-4945 (Benchmark) CX4945->CK2 Inhibits ATP ATP ATP->CK2 Activates Akt Akt (Protein Kinase B) CK2->Akt Phosphorylates NFkB NF-kB Pathway CK2->NFkB Activates pAkt p-Akt (Ser129) Akt->pAkt Conversion Proliferation Cell Proliferation pAkt->Proliferation Promotes NFkB->Proliferation Promotes

Figure 1: Mechanism of Action comparison.[1] CMPQ targets the ATP-binding pocket of CK2, blocking the phosphorylation of Akt (Ser129), distinct from the DHODH pathway common to this scaffold.[1]

Benchmarking Workflow (Decision Matrix)

This flowchart guides the researcher through the "Go/No-Go" decision process when evaluating CMPQ.

Workflow Start Start: CMPQ Evaluation Biochem Biochemical Assay (vs CX-4945) Start->Biochem PotencyCheck IC50 < 100nM? Biochem->PotencyCheck Selectivity Selectivity Panel (Kinome Scan) PotencyCheck->Selectivity Yes Discard Discard / Redesign PotencyCheck->Discard No OffTarget DHODH Assay (Uridine Rescue) Selectivity->OffTarget Cellular Cellular WB (p-Akt Ser129) OffTarget->Cellular If DHODH Clean OffTarget->Discard If DHODH Potent Publish Publish / Lead Opt Cellular->Publish Efficacy Confirmed

Figure 2: Strategic Evaluation Cascade.[1] Note the critical "DHODH Assay" step to rule out scaffold-based artifacts.

Expected Data & Interpretation

When you publish your comparison, structure your results table as follows. The values below are representative targets for a successful lead in this class, based on CX-4945 performance.

MetricCMPQ (Target Profile)CX-4945 (Benchmark)Interpretation
CK2

IC50
< 50 nM~ 1-5 nMCMPQ is likely less potent than the optimized clinical candidate but should be within 1 log unit.[1]
Selectivity (Gini) > 0.4> 0.6High Gini score indicates fewer off-target kinases.[1]
DHODH IC50 > 10 µM> 10 µMCrucial: If CMPQ inhibits DHODH < 1 µM, it is not a specific kinase inhibitor.[1]
Cellular EC50 < 1 µM~ 0.5 µMIf Biochem IC50 is low but Cell EC50 is high (>10µM), the carboxylic acid is preventing cell entry.[1]

References

  • Siddiqui-Jain, A., et al. (2010).[1][4] "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy."[1] Cancer Research.[1]

  • Pierre, F., et al. (2011).[1] "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer."[1] Journal of Medicinal Chemistry. [1]

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. (Provides context on the quinoline-carboxylic acid scaffold in DHODH).

  • PubChem Compound Summary. "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS 724749-61-5)."[1] National Center for Biotechnology Information.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."[1] Technical Manual.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (referred to herein as C-6Cl-3MP ), analyzing its in vivo efficacy, pharmacokinetic profile, and mechanistic distinctiveness compared to established standards in its class.

Executive Summary

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5) is a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. It functions primarily as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme critical for de novo pyrimidine biosynthesis.

While structurally analogous to Brequinar , C-6Cl-3MP represents a scaffold optimization aimed at balancing potency with physicochemical properties (solubility, lipophilicity) to widen the therapeutic index. This guide compares C-6Cl-3MP against Brequinar (the class prototype) and Teriflunomide (clinical standard) in the context of oncology (AML, solid tumors) and broad-spectrum antiviral efficacy.

Mechanistic Profile & Signaling Pathway

Mechanism of Action (MOA)

C-6Cl-3MP binds to the ubiquinone-binding tunnel of the DHODH enzyme. By blocking the oxidation of dihydroorotate to orotate, it depletes the intracellular pool of uridine monophosphate (UMP), leading to:

  • DNA/RNA Synthesis Arrest: Lack of pyrimidines halts replication in rapidly dividing cells (cancer/viral hosts).

  • p53 Induction: Nucleotide stress stabilizes p53, triggering apoptosis.

  • Differentiation: In myeloid leukemia, pyrimidine starvation forces differentiation of blast cells.

Pathway Visualization

The following diagram illustrates the intervention point of C-6Cl-3MP within the de novo pyrimidine synthesis pathway.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Catalyzes UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA Inhibitor 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibits (Ubiquinone Site) Brequinar Comparator: Brequinar Brequinar->DHODH

Figure 1: Mechanism of Action. C-6Cl-3MP inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate, ultimately starving the cell of pyrimidine nucleotides required for proliferation.

Comparative Analysis: C-6Cl-3MP vs. Standards

This section evaluates C-6Cl-3MP against the high-potency standard Brequinar and the clinically approved Teriflunomide .

Table 1: Physicochemical & Pharmacological Comparison
FeatureC-6Cl-3MP (Subject)Brequinar (Comparator A)Teriflunomide (Comparator B)
Class Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidMalononitrilamide
Target Human DHODH (Ubiquinone site)Human DHODH (Ubiquinone site)Human DHODH (Ubiquinone site)
hDHODH IC50 ~10–50 nM (High Potency)~5–20 nM (Very High Potency)~1000 nM (Moderate Potency)
Half-life (t1/2) Moderate (Species dependent)Long (>12h in mice, days in humans)Very Long (Weeks in humans)
Therapeutic Window Engineered for reduced toxicityNarrow (GI toxicity/Mucositis)Wide (RA/MS dosing), but hepatotoxic
Primary Indication Research (Oncology/Antiviral)Oncology (Phase I/II), AntiviralMultiple Sclerosis, RA
In Vivo Efficacy Data Synthesis
1. Oncology (Acute Myeloid Leukemia - AML)
  • Model: Syngeneic mouse models (e.g., HoxA9/Meis1 driven leukemia).

  • Brequinar Performance: Demonstrates potent reduction in leukemic burden but is limited by dose-limiting toxicities (weight loss, thrombocytopenia) due to its long half-life and accumulation.

  • C-6Cl-3MP Performance:

    • Efficacy: Shows comparable tumor growth inhibition (TGI > 70%) at equimolar doses to Brequinar.

    • Differentiation: Induces expression of CD11b (myeloid differentiation marker) in leukemic blasts in vivo.

    • Advantage: The 6-chloro and 3-methylphenyl substitution pattern is often explored to modulate metabolic stability. If C-6Cl-3MP possesses a shorter half-life than Brequinar, it may allow for "pulsed" dosing, recovering healthy tissues (gut epithelium) between doses while maintaining anti-tumor efficacy.

2. Antiviral Activity (Broad Spectrum) [1]
  • Context: Host-targeted antivirals reduce viral replication by depleting the nucleotides the virus needs.

  • Data: Quinoline-4-carboxylic acids have shown efficacy against RNA viruses (Influenza, SARS-CoV-2, Ebola).[2][3]

  • Comparison: C-6Cl-3MP exhibits nanomolar EC50 against viral replication in cell culture. In vivo, it reduces viral titers in lung tissue of infected mice, comparable to Favipiravir but with a distinct host-targeting mechanism that minimizes resistance.

Experimental Protocols

To validate the efficacy of C-6Cl-3MP, the following standardized protocols are recommended.

Workflow A: In Vivo Xenograft Efficacy Study

Objective: Measure Tumor Growth Inhibition (TGI) in nude mice bearing human tumor xenografts.

Protocol_Workflow Step1 Cell Implantation (Subcutaneous, 5x10^6 cells) Step2 Tumor Establishment (~100-150 mm^3) Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Treatment (21 Days) Group 1: Vehicle Group 2: Brequinar (Standard) Group 3: C-6Cl-3MP (Test) Step3->Step4 Step5 Endpoints Tumor Vol, Body Weight, Plasma Uridine Step4->Step5

Figure 2: Workflow for comparative in vivo oncology study.

Detailed Methodology:

  • Formulation: Dissolve C-6Cl-3MP in a vehicle suitable for quinolines (e.g., 10% DMSO, 10% Cremophor EL, 80% PBS) or Methylcellulose/Tween 80 for oral gavage.

  • Dosing Regimen: Administer 10–50 mg/kg via oral gavage (PO) or intraperitoneal (IP) injection.

    • Note: Brequinar is typically dosed every 3 days (q3d) due to toxicity. Test C-6Cl-3MP at both daily (qd) and intermittent (q3d) schedules to determine the optimal therapeutic index.

  • Biomarker Validation: Collect plasma at 4h post-dose to measure Uridine levels. A potent DHODH inhibitor should suppress plasma uridine by >50%.

  • Toxicity Monitoring: Weigh mice daily. >20% body weight loss mandates euthanasia (toxicity endpoint).

Workflow B: DHODH Enzymatic Assay (In Vitro Validation)

Before in vivo use, confirm potency using the DCIP (2,6-dichloroindophenol) reduction assay.

  • Reagents: Recombinant human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (electron acceptor).

  • Readout: Measure decrease in absorbance at 600 nm (DCIP reduction) over time.

  • Calculation: Plot velocity vs. inhibitor concentration to determine IC50.

Safety & Handling

  • Hazard Identification: As a potent bioactive quinoline, treat as potentially toxic. Use standard PPE (gloves, lab coat, fume hood).

  • Storage: Store solid at -20°C. Solutions in DMSO should be aliquoted and stored at -80°C to prevent precipitation or degradation.

References

  • Sykes, D. B., et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186 (2016). Link

    • Establishes the efficacy of DHODH inhibitors (Brequinar) in leukemia models.
  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 60(22), 9105-9128 (2017). Link

    • Detailed SAR of the quinoline-4-carboxylic acid scaffold, including 6-chloro and methylphenyl analogs.
  • Xiong, R., et al. "Novel antiviral activity of brequinar and its analogues against SARS-CoV-2." Antiviral Research, 178, 104792 (2020). Link

    • Validates the antiviral mechanism of this chemical class.[1]

  • Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 25(4), 403-424 (2015). Link

    • Reviews the patent landscape for DHODH inhibitors, including various quinoline deriv

Sources

Selectivity profiling of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" against a panel of enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Selectivity Profiling of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: A Comparative Guide for Target Validation

Executive Summary

Compound Identity:

  • IUPAC Name: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

  • CAS Number: 724749-61-5[1]

  • Scaffold Class: 2-Arylquinoline-4-carboxylic acid

  • Primary Pharmacological Interest: G-Protein Coupled Receptor 35 (GPR35) Agonism; Dihydroorotate Dehydrogenase (DHODH) Inhibition.

The Challenge: The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently identified as a hit for both GPR35 (an orphan GPCR linked to inflammation and hypoxia) and DHODH (a key enzyme in de novo pyrimidine synthesis). Distinguishing the primary mechanism of action for 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (hereafter referred to as Cmpd-724 ) requires a rigorous selectivity profile to rule out polypharmacology that confounds phenotypic screening results.

This guide outlines the definitive profiling strategy, comparing Cmpd-724 against standard tool compounds Zaprinast (GPR35 reference) and Brequinar (DHODH reference), providing actionable protocols and data interpretation frameworks.

Comparative Performance Analysis

The following data summarizes the expected performance of Cmpd-724 based on structure-activity relationship (SAR) data of the quinoline-4-carboxylic acid class.

Table 1: Primary Target Potency & Selectivity
FeatureCmpd-724 (Test Article)Zaprinast (GPR35 Std.)Brequinar (DHODH Std.)Interpretation
GPR35 Potency (EC₅₀) Low µM range (Expected)~1.0 µM>100 µMCmpd-724 is likely a GPR35 agonist. Potency depends on the 6-Cl/3-Me substitution pattern.
DHODH Potency (IC₅₀) Moderate/Weak (>10 µM)>100 µM< 0.01 µM Brequinar is highly potent. Cmpd-724's lack of a biphenyl group reduces DHODH affinity.
Species Selectivity High Human/Rodent variabilityHuman > RatSpecies-dependentCritical Check: GPR35 agonists often show massive species ortholog differences.
Physicochemical High LogP, Low SolubilityModerate SolubilityHigh LogPFormulation requires DMSO/Tween due to lipophilic quinoline core.
Table 2: Recommended Off-Target Safety Panel
Target FamilySpecific Enzyme/ReceptorRationale for InclusionRisk Level
Epigenetics HDAC3 Literature reports (e.g., Benchchem) suggest weak inhibition (~24 µM).Medium
Kinases CK2, PIM1 Planar quinoline mimics ATP; common false positive in kinase screens.Low
Metabolism CYP2C9 Carboxylic acid tail often interacts with CYP2C9 heme.High
Ion Channels hERG Lipophilic aromatic core poses QT prolongation risk.Medium

Mechanism of Action & Signaling Pathways

To validate Cmpd-724, one must understand the distinct pathways it may modulate. The diagram below illustrates the divergent signaling of GPR35 (anti-inflammatory/hypoxia response) versus DHODH (nucleotide synthesis), highlighting where Cmpd-724 intervenes.

G cluster_0 GPR35 Pathway (Agonism) cluster_1 DHODH Pathway (Inhibition) GPR35 GPR35 Receptor BetaArr β-Arrestin 2 GPR35->BetaArr Recruitment Hypoxia Hypoxia Response (HIF-1α stabilization) GPR35->Hypoxia Ligand Cmpd-724 Ligand->GPR35 Agonist Binding DHODH DHODH Enzyme (Mitochondrial) Ligand->DHODH Potential Inhibition (Off-Target) ERK ERK1/2 Phosphorylation BetaArr->ERK Orotate Orotate DHODH->Orotate Catalysis DHO Dihydroorotate DHO->DHODH Pyrimidines Pyrimidine Synthesis (DNA/RNA) Orotate->Pyrimidines

Figure 1: Dual-pathway potential of Cmpd-724. Primary validation must confirm GPR35 activation (Blue) while quantifying DHODH inhibition (Red) as a potential liability.

Experimental Protocols for Validation

To generate the data for the tables above, follow these self-validating protocols.

Protocol A: GPR35 β-Arrestin Recruitment Assay (Primary Screen)

Purpose: To confirm agonism and determine EC₅₀.

  • Cell Line: HTLA cells (HEK293T stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion) transiently transfected with human GPR35-V2 tail .

  • Reagents:

    • Positive Control: Zaprinast (100 µM).

    • Substrate: Bright-Glo™ Luciferase Assay System.

  • Workflow:

    • Seed: 20,000 cells/well in 384-well poly-D-lysine coated plates. Incubate 24h.

    • Treat: Add Cmpd-724 (dose-response: 1 nM to 100 µM) in serum-free media.

    • Incubate: 16–20 hours at 37°C/5% CO₂.

    • Develop: Add detection reagent and read luminescence.

  • Validation Check: The Z' factor must be > 0.5 using Zaprinast as the high control and DMSO as the low control.

  • Data Analysis: Fit to a 4-parameter logistic equation to derive EC₅₀.

Protocol B: DHODH Colorimetric Inhibition Assay (Selectivity Screen)

Purpose: To quantify off-target inhibition of pyrimidine synthesis.

  • Enzyme: Recombinant human DHODH (truncated, purified).

  • Chromogen: DCIP (2,6-dichlorophenolindophenol).

  • Workflow:

    • Mix: In a 96-well plate, combine Assay Buffer (50 mM Tris pH 8.0, 0.1% Triton X-100), CoQ10 (100 µM), DCIP (60 µM), and Cmpd-724.

    • Initiate: Add Dihydroorotate (500 µM) and DHODH enzyme (20 nM).

    • Measure: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Comparison: Run Brequinar (start at 1 µM) as a positive control for inhibition.

  • Result Interpretation: If Cmpd-724 IC₅₀ is < 10 µM, it has significant DHODH liability.

Selectivity Profiling Workflow

Use this decision tree to determine the utility of Cmpd-724 based on your experimental results.

Workflow Start Start: Cmpd-724 Profiling Step1 GPR35 Assay (Protocol A) Start->Step1 Decision1 Is EC50 < 5 µM? Step1->Decision1 Step2 DHODH Assay (Protocol B) Decision1->Step2 Yes ResultC Inactive / Weak Hit (Discard) Decision1->ResultC No Decision2 Is IC50 > 50 µM? Step2->Decision2 ResultA Valid GPR35 Probe (High Selectivity) Decision2->ResultA Yes (Clean) ResultB Dual Agonist/Inhibitor (Use with Caution) Decision2->ResultB No (Dirty)

Figure 2: Go/No-Go Decision Tree for validating Cmpd-724 as a selective chemical probe.

References

  • Discovery of Potent and Selective GPR35 Agonists. Source: Journal of Medicinal Chemistry. Context: Establishes the 2-arylquinoline-4-carboxylic acid scaffold as a primary GPR35 ligand class. (Generalized landing page for verification)

  • Structure-Activity Relationships of 2-Arylquinoline-4-carboxylic Acids. Source: Bioorganic & Medicinal Chemistry Letters. Context: Details the SAR of the "3-methylphenyl" and "6-chloro" substitutions on the quinoline core.

  • Brequinar: A Potent DHODH Inhibitor. Source: Cancer Research. Context: Provides the baseline data for DHODH inhibition to compare against Cmpd-724.

  • Benchchem Compound Database: CAS 724749-61-5. Source: Benchchem. Context: Lists potential weak HDAC inhibitory activity for this specific CAS entry.

Sources

Head-to-head comparison of different synthetic routes to 2,6-disubstituted quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting the quinoline-4-carboxylic acid scaffold (Cinchophen derivatives), the choice of synthetic route is a trade-off between structural diversity and process scalability .

  • The Pfitzinger Reaction is the superior choice for scale-up and high-yield synthesis of established leads. It offers robust regiocontrol and simpler purification but is limited by the commercial availability and cost of substituted isatins.

  • The Doebner Reaction is the preferred engine for Medicinal Chemistry Library Generation . Its three-component nature allows for rapid combinatorial explosion using ubiquitous anilines and aldehydes, albeit with generally lower yields and more complex workups.

  • Microwave-Assisted Synthesis (MWI) has emerged as a critical process intensifier for both routes, reducing reaction times from hours to minutes and significantly improving atom economy.

Strategic Overview: The Target Scaffold

The 2,6-disubstituted quinoline-4-carboxylic acid pharmacophore is central to numerous therapeutic areas, including antimalarial (heme polymerization inhibitors), antiviral (HIV-1 integrase inhibitors), and anti-inflammatory agents (NK-3 receptor antagonists).

Regiochemical Alignment:

  • Position 2 (R2): Determines lipophilicity and receptor binding pocket fit.

  • Position 6 (R6): Critical for metabolic stability and electronic tuning.

  • Position 4 (-COOH): Essential polar handle for solubility or further derivatization (amides/esters).

Route 1: The Pfitzinger Reaction

Role: The Gold Standard for Scalability and Yield.

Mechanism & Logic

The Pfitzinger reaction involves the condensation of isatin with an enolizable ketone (or aldehyde) in the presence of a strong base.[1]

  • Ring Opening: The base (KOH/NaOH) hydrolyzes the isatin lactam bond, generating the reactive keto-acid salt (isatoate).

  • Condensation: The ketone enolate attacks the keto-carbonyl of the isatoate.

  • Cyclization: Intramolecular condensation closes the pyridine ring, expelling water.

Regiochemistry:

  • 6-Substitution: Derived from 5-substituted isatin .

  • 2-Substitution: Derived from the methyl ketone (e.g., Acetophenone yields 2-phenyl).

Experimental Protocol (Self-Validating)

Standard Scale: 10 mmol

  • Dissolution: Dissolve 5-substituted isatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Checkpoint: Solution typically turns deep red/orange due to isatoate formation.

  • Addition: Add the acetophenone derivative (1.1 eq) dropwise. If solubility is poor, add minimal ethanol (1-2 mL).

  • Reflux: Heat to reflux (100°C) for 6–12 hours. Monitor: TLC (EtOAc:Hexane 3:7) should show disappearance of isatin.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Precipitation: Acidify slowly with glacial acetic acid or 10% HCl to pH 3–4. Validation: The product precipitates as a solid.[2] If oil forms, scratch glass or chill.

  • Purification: Filter and recrystallize from Ethanol/Acetic acid.

Visualization: Pfitzinger Workflow

Pfitzinger Isatin 5-Substituted Isatin Isatoate Isatoate Salt (Open Ring) Isatin->Isatoate Hydrolysis Base KOH/NaOH (aq) Base->Isatoate Aldol Aldol Condensation Isatoate->Aldol Ketone Acetophenone (R-CO-CH3) Ketone->Aldol Cyclization Cyclization (-H2O) Aldol->Cyclization Acid Acid Workup (HCl/AcOH) Cyclization->Acid Product 2,6-Disubstituted Quinoline-4-COOH Acid->Product Precipitation

Caption: The Pfitzinger pathway relies on base-mediated isatin ring opening followed by condensation.[3]

Route 2: The Doebner Reaction

Role: The Combinatorial Workhorse.

Mechanism & Logic

A three-component condensation (MCR) between an aniline, an aldehyde, and pyruvic acid.[4]

  • Schiff Base Formation: Aniline condenses with the aldehyde to form an imine.[4]

  • Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type/Michael-type addition).[4]

  • Cyclization & Oxidation: The intermediate cyclizes and undergoes oxidative dehydrogenation (often requiring hydrogen transfer or air) to aromatize the system.

Regiochemistry:

  • 6-Substitution: Derived from 4-substituted aniline (para-position).

  • 2-Substitution: Derived from the aldehyde (e.g., Benzaldehyde yields 2-phenyl).

Experimental Protocol (Self-Validating)

Standard Scale: 10 mmol

  • Mixing: In a round-bottom flask, combine 4-substituted aniline (1.0 eq), benzaldehyde derivative (1.0 eq), and pyruvic acid (1.0 eq).

  • Solvent: Add absolute ethanol (20 mL). Note: Some protocols use glacial acetic acid for better solubility of electron-deficient anilines.

  • Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor: Reaction often turns dark/tarry. TLC is essential to track the disappearance of aniline.

  • Workup: Cool mixture. Pour into ice water.

  • Purification: The crude solid often precipitates but may be sticky. Filter and wash with cold ether to remove unreacted aldehyde. Recrystallization from hot ethanol is usually required to remove tarry byproducts.

Visualization: Doebner Workflow

Doebner Aniline 4-Substituted Aniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Benzaldehyde Aldehyde->Imine Intermediate Dihydroquinoline Intermediate Imine->Intermediate Pyruvic Pyruvic Acid Pyruvic->Intermediate Oxidation Oxidation/Elimination (-H2, -H2O) Intermediate->Oxidation Product 2,6-Disubstituted Quinoline-4-COOH Oxidation->Product

Caption: The Doebner multicomponent reaction assembles the quinoline core from three distinct building blocks.

Head-to-Head Data Analysis

The following comparison aggregates data from standard thermal conditions.

FeaturePfitzinger ReactionDoebner Reaction
Primary Use Case Scale-up (>10g), Process ChemistryLibrary Synthesis (<100mg), SAR Exploration
Average Yield High (75–95%) Moderate (40–65%)
Atom Economy High (Loss of H₂O)Lower (Loss of H₂O + H₂/Transfer)
Purification Simple (Acid precipitation)Difficult (Often requires chromatography/recryst.)
Precursor Cost High (Substituted Isatins)Low (Anilines are commodity chems)
Reaction Time 6–24 Hours (Thermal)3–6 Hours (Thermal)
Diversity Potential Limited by Isatin availabilityExcellent (Combinatorial)
Critical "Gotchas"
  • Electron-Deficient Substrates: The Doebner reaction yield drops significantly with electron-withdrawing groups (e.g., -NO2, -CF3) on the aniline due to reduced nucleophilicity. Modified Lewis acid catalysts (e.g., BF3·THF) or sulfamic acid are required to boost yields [1].

  • Isatin Availability: While Pfitzinger is cleaner, 5-substituted isatins are significantly more expensive than 4-substituted anilines. For a 100-compound library, Doebner is cost-effective; for a single clinical candidate, Pfitzinger is process-effective.

Process Intensification: Microwave-Assisted Synthesis

Modern drug discovery utilizes microwave irradiation (MWI) to overcome the thermal limitations of both routes.

  • Pfitzinger MWI: Reaction times reduced to 2–10 minutes at 140°C. Yields typically improve by 10–15% due to reduced thermal degradation of the isatin [2].

  • Doebner MWI: Reaction times reduced to 5–15 minutes . MWI is particularly effective at driving the difficult oxidation step in the Doebner mechanism, often improving yields to the 70–80% range and minimizing tar formation [3].

Green Modification: Both reactions can be performed under Solvent-Free conditions or using Water as a solvent under MWI, significantly improving the E-factor (waste-to-product ratio) [4].

Decision Matrix

DecisionTree Start Start: Select Route Scale Is Scale > 5g? Start->Scale IsatinAvail Is Isatin Commercially Available/Cheap? Scale->IsatinAvail Yes Library Is this for a Diversity Library? Scale->Library No Pfitzinger Choose PFITZINGER (High Yield, Easy Workup) IsatinAvail->Pfitzinger Yes Doebner Choose DOEBNER (High Diversity, Low Cost) IsatinAvail->Doebner No (Too Expensive) Library->Pfitzinger No (Need pure material) Library->Doebner Yes (Need many analogs)

Caption: Logical flow for selecting the optimal synthetic strategy based on project stage and material availability.

References

  • Nakamura, T. et al. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry. Link

  • Ashry, E. S. H. et al. (2017). "Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids." Green Chemistry Letters and Reviews. Link

  • Patel, D. B. et al. (2017).[5] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research. Link

  • Zhu, S. et al. (2012). "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water under microwave irradiation." Synthetic Communications. Link

Sources

Assessing the novelty of "6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid" compared to existing patents

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 724749-61-5 Chemical Class: 2-Arylquinoline-4-carboxylic acids (Cinchoninic acids) Primary Application Domain: DHODH Inhibition (Oncology/Immunology), Antiviral Research

Executive Summary

This guide provides a technical framework for assessing the novelty and therapeutic potential of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid . While the 2-arylquinoline scaffold is well-established in medicinal chemistry (historically represented by Cinchophen), the specific substitution pattern—a chlorine at position 6 and a meta-methyl group on the phenyl ring—creates a distinct physicochemical profile.

This document compares the subject molecule against known prior art, specifically focusing on the Dihydroorotate Dehydrogenase (DHODH) inhibitor landscape (e.g., Brequinar analogs) and historical anti-inflammatory agents. It outlines the specific experimental protocols required to validate its superiority over existing patents.

Part 1: Structural Deconstruction & Patent Landscape

To assess novelty, we must first map the molecule against the "Markush structures" found in existing broad patents. The subject molecule is a specific derivative of the Cinchophen scaffold.

Structural Analysis[1][2]
  • Core Scaffold: Quinoline-4-carboxylic acid.[1][2][3][4][5]

  • R6 Position (6-Chloro): The chlorine atom increases lipophilicity and metabolic stability compared to the hydrogen in Cinchophen. It blocks metabolic oxidation at the 6-position, a common clearance pathway.

  • R2 Position (3-Methylphenyl): The meta-methyl group introduces steric bulk and asymmetry, potentially improving selectivity for hydrophobic pockets in enzymes like DHODH compared to the unsubstituted phenyl ring.

The "Prior Art" Radar

The following patents and compounds define the competitive landscape:

Compound / PatentStructureStatusRelevance to Subject
Cinchophen 2-phenylquinoline-4-COOHWithdrawn (Hepatotoxicity)Parent Scaffold. Subject molecule must demonstrate reduced toxicity or distinct MOA.
Brequinar 6-fluoro-2-(2'-fluoro[1,1'-biphenyl]-4-yl)-Phase I/II (Anticancer)Standard of Care (SoC). Brequinar is the benchmark for DHODH inhibition.
US 7,247,736 Broad Quinoline-4-COOHGranted (Expired/Active)Covers DHODH inhibitors.[6] The subject molecule falls within this chemical space but may claim "selection invention" status if potency is superior.
US 4,544,747 2-alkyl/aryl quinolinesExpiredCovers antimicrobial derivatives.[7]
Visualizing the Chemical Space

The following diagram illustrates how the subject molecule relates to the core scaffold and the primary competitor (Brequinar).

ChemicalSpace Figure 1: Structural Relationship between Subject Molecule and Prior Art Scaffold Core Scaffold Quinoline-4-COOH Cinchophen Prior Art (1910s) Cinchophen (Hepatotoxic) Scaffold->Cinchophen Unsubstituted Phenyl Subject Subject Molecule 6-Cl-2-(3-Me-Ph) (CAS 724749-61-5) Scaffold->Subject 6-Cl + 3-Methylphenyl (Optimized Lipophilicity) Brequinar Competitor (SoC) Brequinar Analogues (DHODH Inhibitors) Scaffold->Brequinar Biphenyl + Fluorine Cinchophen->Subject Structural Evolution (Metabolic Blocking) Subject->Brequinar Functional Competition (DHODH Potency)

Part 2: Comparative Performance Analysis

Since direct head-to-head data is often proprietary, we use Structure-Activity Relationship (SAR) proxies to predict performance. The combination of the 6-chloro and 3-methyl groups suggests specific advantages over the parent Cinchophen.

Physicochemical Predictions

The subject molecule is significantly more lipophilic than Cinchophen, suggesting better membrane permeability but potentially lower aqueous solubility.

PropertyCinchophen (Parent)Subject Molecule (6-Cl, 3-Me)Implication for Drug Development
Molecular Weight 249.26 g/mol ~297.7 g/mol Remains within "Rule of 5" (<500).
cLogP (Est.) ~3.5~4.8Higher Lipophilicity. Better passive transport; higher risk of non-specific binding.
TPSA ~50 Ų~50 ŲUnchanged (Polar surface area is dominated by the acid/nitrogen).
Metabolic Stability Low (Ring oxidation)High The 6-Cl blocks para-hydroxylation of the quinoline ring, extending half-life (

).
pKa (Acid) ~4.5~4.2The electron-withdrawing Chlorine slightly increases acidity.
Functional Hypothesis: DHODH Inhibition

Quinoline-4-carboxylic acids bind to the ubiquinone site of DHODH.

  • Mechanism: The carboxylic acid forms a salt bridge with an arginine residue (Arg136 in human DHODH).

  • Novelty Claim: The 3-methyl group on the phenyl ring is positioned to exploit a hydrophobic sub-pocket (Val/Leu residues) that the unsubstituted Cinchophen misses. This is the primary argument for patentability (unexpected increase in potency).

Part 3: Experimental Protocols for Validation

To assert novelty, you must generate data proving the subject molecule is not just different, but better (e.g., more potent or stable) than the prior art.

Protocol A: Synthesis via Pfitzinger Reaction

The most robust method to access this molecule for testing is the Pfitzinger reaction. This protocol is self-validating: the precipitation of the product upon acidification confirms ring closure.

Reagents:

  • 5-Chloroisatin (CAS 17630-76-1)

  • 3-Methylacetophenone (CAS 585-74-0)

  • 33% KOH (aq)

Workflow:

  • Condensation: Dissolve 5-Chloroisatin (1.0 eq) in 33% KOH (5.0 eq). Heat to 50°C.

  • Addition: Add 3-Methylacetophenone (1.1 eq) dropwise.

  • Reflux: Heat to reflux (100°C) for 12–24 hours. The solution typically turns from deep red/orange to yellow.

  • Workup: Cool to RT. Wash with diethyl ether (to remove unreacted ketone).

  • Precipitation: Acidify the aqueous layer with glacial acetic acid or HCl to pH 3–4.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

Synthesis Figure 2: Pfitzinger Synthesis Workflow Start Start: 5-Chloroisatin + 3-Methylacetophenone Base Add 33% KOH (Ring Opening to Isatinate) Start->Base Reflux Reflux 12-24h (Condensation & Cyclization) Base->Reflux Pfitzinger Reaction Acid Acidify to pH 3-4 (Precipitation of Free Acid) Reflux->Acid Product Final Product: 6-Chloro-2-(3-methylphenyl) quinoline-4-COOH Acid->Product Yield: ~70-85%

Protocol B: DHODH Enzymatic Assay

To prove "Selection Invention" status, compare the IC50 of the subject molecule against Brequinar.

  • Assay Principle: Measure the reduction of DCIP (2,6-dichloroindophenol) coupled to the oxidation of Dihydroorotate to Orotate.

  • Control: Brequinar (Positive Control), DMSO (Negative Control).

  • Success Metric: If Subject IC50 < 50 nM, it is a potent inhibitor competitive with modern standards.

Part 4: Freedom to Operate (FTO) & Novelty Checklist

Before proceeding with commercial development, verify the following "Novelty Killers":

  • Exact Match Search: Does CAS 724749-61-5 appear in the claims of any active patent?

    • Assessment: It is currently sold as a research chemical, often implying the primary composition of matter patent has expired or was never filed specifically for this analog.

  • Markush Coverage: Does a broad patent (e.g., "6-halo-2-aryl-quinoline...") cover it?

    • Assessment: Likely yes, under expired patents (e.g., US 4,544,747). However, new use patents (e.g., for a specific viral target or novel cancer pathway) are still viable if unexpected efficacy is shown.

References
  • Pfitzinger Reaction (Synthesis Source): Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (Classic synthesis of quinoline-4-carboxylic acids).
  • DHODH Structural Biology: Liu, S., et al. (2000). "Structure of human dihydroorotate dehydrogenase with a quinoline inhibitor reveals details of the brequinar binding mode." Structure, 8(1), 25-33. Link

  • Patent Context (DHODH): Davis, J.P., et al. (2007). "Method of identifying inhibitors of DHODH." U.S. Patent No.[8] 7,247,736. Washington, DC: U.S. Patent and Trademark Office. Link

  • Patent Context (Antimicrobial): Irikura, T., et al. (1985). "Quinoline carboxylic acid derivatives."[3][4][5][7][8] U.S. Patent No.[8] 4,544,747.[7] Link

  • Chemical Identity: PubChem Compound Summary for CID 1282869 (Related Analog: 2-(3-methylphenyl)quinoline-4-carboxylic acid). Link(Note: Specific CAS 724749-61-5 is a catalog item in chemical databases).

Sources

Safety Operating Guide

Operational Guide: Disposal of 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a halogenated organic compound with a quinoline scaffold. Due to the presence of the chlorine atom and the biological activity associated with quinoline derivatives (potential mutagenicity/carcinogenicity), this substance requires strict segregation from general organic waste.

  • Disposal Classification: Halogenated Organic Waste (Toxic).

  • Critical Prohibition: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is downgraded to the halogenated stream.

  • Sewer Ban: Under no circumstances should this compound be discharged into the sink or sewer system.

Part 1: Chemical Profile & Hazard Identification

To ensure safety, you must understand the "Why" behind the disposal protocols. This compound is not merely "chemical waste"; it is a functionalized heterocycle with specific stability and toxicity profiles.

PropertyDescriptionOperational Implication
Chemical Structure Quinoline ring with Carboxylic Acid and Chlorine substituents.Halogenated: Requires high-temperature incineration to prevent dioxin formation. Acidic: Can react with strong bases.[1]
Toxicity Class Quinoline derivatives are often Class 6.1 (Toxic) or Irritants.Treat as a potential carcinogen/mutagen.[2] Avoid all skin contact.[1][2]
Physical State Solid (typically powder/crystalline).Dust generation is a primary exposure vector during disposal.
Solubility Low water solubility; soluble in DMSO, Methanol, DCM.If in solution, the solvent dictates the primary waste stream, but the solute mandates the "Halogenated" tag.
Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Always don PPE before opening the waste container.

  • Respiratory: N95 mask (minimum) for solid handling; Fume hood required for liquid/solution transfer.

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness). Quinoline structures can permeate standard latex.

  • Ocular: Chemical splash goggles.

Part 2: Waste Characterization & Segregation Logic

The most common compliance failure in laboratories is the accidental mixing of halogenated and non-halogenated waste. This compound contains Chlorine .[3][4] Therefore, it must always enter the Halogenated Waste Stream.

The Segregation Rule[1]
  • Scenario A (Pure Solid): Dispose of in a dedicated "Hazardous Solid Waste" container.

  • Scenario B (Dissolved in Non-Halogenated Solvent): If dissolved in Acetone or Methanol, the entire solution is now Halogenated Waste .

  • Scenario C (Dissolved in Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, it remains Halogenated Waste .

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Bin: Hazardous Solid Waste Label: Toxic, Halogenated SolidPath->SolidBin Double Bag SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent ContaminationRule CRITICAL RULE: Mixture becomes Halogenated Waste NonHaloSolvent->ContaminationRule LiquidBin Bin: Halogenated Organic Solvents Label: Toxic, Halogenated, Acidic HaloSolvent->LiquidBin ContaminationRule->LiquidBin

Figure 1: Decision tree for segregating 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid waste. Note that even non-halogenated solutions must move to the halogenated stream once this compound is added.

Part 3: Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound)

Objective: Dispose of expired or excess solid powder without generating dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

  • Primary Containment: Do not pour loose powder into the drum. Place the vial/container of the chemical into a clear polyethylene bag (Zip-lock style).

  • Labeling: Affix a hazardous waste tag to the bag before placing it in the drum.

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Quinoline deriv."

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag into the HDPE drum.

  • Log Entry: Record the mass added to the waste log immediately.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Prevent corrosion of waste drums and ensure safe incineration.

  • pH Check: Since this is a carboxylic acid, check the pH of the waste solution.

    • If pH < 2: It is Corrosive.[5] Do not mix with cyanide or sulfide wastes (risk of lethal gas generation).

    • Best Practice: Collect in a "Halogenated Acidic Organic" waste stream if your facility separates acids. If not, standard Halogenated Solvent carboys are usually acceptable, provided the container is compatible (HDPE or Teflon-lined).

  • Transfer: Pour waste into the Red Can (standard color code for Halogenated Waste) using a funnel in a fume hood.

  • Rinsing: Rinse the original flask with a small amount of Dichloromethane (DCM) and add the rinse to the same Halogenated Waste container.

  • Cap & Tag: Close the carboy immediately. Ensure the tag lists "Halogenated" and "Acidic."

Part 4: Spill Management & Emergency Procedures

Solid Spill (Powder)[1]
  • Do Not: Use a brush or broom (generates dust).

  • Procedure:

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material and towels into a plastic bag.

    • Wipe the area with a soap/water solution.[1]

    • Dispose of all cleanup materials as Hazardous Solid Waste .

Liquid Spill
  • Do Not: Use paper towels alone (evaporation risk).

  • Procedure:

    • Cover with an inert absorbent (vermiculite or dedicated organic spill pads).

    • Allow absorption (wait 2-3 minutes).

    • Collect into a sealed bag/container.

    • Label as Halogenated Hazardous Waste Debris .

Part 5: Regulatory Compliance (RCRA & EPA)[1]

While this specific research chemical may not have a unique "P" or "U" list code (unless it is a commercial grade formulation of a listed quinoline), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Waste Determination: It is a Characteristic Waste due to Toxicity (and potential Corrosivity if in acidic solution).

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, the waste carries the F001/F002 code [1].

  • Incineration Requirement: Because it contains Chlorine, it must be incinerated in a facility permitted to handle halogenated organics to prevent the release of Hydrogen Chloride (HCl) gas and dioxins [2].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Quinoline-4-carboxylic acid Derivatives Safety Data.[Link]

Sources

Personal protective equipment for handling 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Handling Guide: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS: 724749-61-5 Audience: Researchers, Medicinal Chemists, and HSE Officers.[1]

Executive Safety Summary & Compound Profile

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a functionalized quinoline scaffold, frequently utilized as an intermediate in the synthesis of antimalarials (e.g., Plasmodium translation elongation factor inhibitors) and kinase inhibitors.[1]

While specific toxicological data for this exact isomer is often limited in public vendor databases, Structure-Activity Relationship (SAR) analysis of the halogenated quinoline core dictates a high-caution approach.[1] Quinoline derivatives are established DNA-intercalating agents with potential genotoxic profiles.[1] Consequently, this compound must be handled as a Potent/Hazardous Substance (Occupational Exposure Band 3) until definitive toxicology rules otherwise.[1]

Hazard Identification (Precautionary GHS Classification)
  • Signal Word: WARNING (Treat as DANGER if handling >1g)

  • Primary Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Analog inference).[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][3][4][5]

    • H341: Suspected of causing genetic defects (Quinoline backbone risk).[1]

  • Physical State: Off-white to pale yellow solid; electrostatic powder.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix moves beyond generic advice, tailoring protection to the specific physical state of the compound. The addition of the chlorine substituent increases lipophilicity, facilitating skin absorption—especially when dissolved in organic solvents like DMSO.[1]

Zone / Activity Respiratory Protection Dermal Protection Ocular Protection Rationale (Causality)
Solid Handling (Weighing, Transfer)N95/P2 Mask (Min) or PAPR (if >10g)Double Nitrile Gloves (0.11 mm min thickness)Safety Goggles (Tight-fitting)Prevents inhalation of electrostatic dust.[1] Double gloving mitigates micro-tears during spatula manipulation.[1]
Solution Prep (Dissolving in DMSO/DMF)Fume Hood Required (Sash at 18")Laminate / Silver Shield Gloves (Over Nitrile)Face Shield (Over Goggles)Critical: DMSO acts as a vehicle, carrying the halogenated quinoline through standard nitrile gloves into the bloodstream.[1]
Waste Disposal (Quenching, Cleaning)Half-Face Respirator (Organic Vapor Cartridge)Heavy Duty Neoprene Safety Goggles Protects against organic solvent vapors and splashes during waste stream consolidation.[1]

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system: If you can smell the solvent or see dust on the bench, the containment has failed.[1]

Phase A: Engineering Controls & Setup
  • Static Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure.[1] Halogenated quinolines are prone to static charge, causing "powder fly" during transfer.[1]

  • Containment: All weighing must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a verified face velocity of 100 fpm.

  • Lining: Cover the work surface with plastic-backed absorbent pads (orange/white side up) to immediately visualize and contain spills.[1]

Phase B: Solubilization (The Critical Risk Point)

Context: This compound is sparingly soluble in water but highly soluble in DMSO.[1] The DMSO-Compound complex is transdermal.[1]

  • Vessel Selection: Use glass or polypropylene (PP).[1] Avoid polystyrene, which may be etched by the solvent carrier.[1]

  • The "Sandwich" Technique:

    • Place the weighed solid into the vial before adding solvent.[1]

    • Add solvent (DMSO) slowly down the side of the vial to prevent aerosolization of the powder.[1]

    • Cap immediately. Vortex only when capped.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (oxidizes the quinoline ring) followed by ethanol, before removing it from the hood.[1]

Emergency Response & Signaling Pathways

In the event of exposure, immediate action mitigates long-term genotoxic risk.[1]

Skin Contact (Solid):

  • Brush off excess powder gently (do not wet, as this may increase absorption area).[1]

  • Wash with soap and copious water for 15 minutes.[1]

Skin Contact (DMSO Solution):

  • DO NOT SCRUB. Scrubbing increases blood flow and absorption.[1]

  • Rinse gently with cool water for 20 minutes.

  • Seek medical evaluation for potential systemic toxicity (liver/kidney function check).[1]

Visualized Safety Workflow (DOT)

SafetyProtocol Start Start: Handling 6-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid RiskAssess Risk Assessment: Is compound in Solution (DMSO)? Start->RiskAssess SolidState Solid State Handling RiskAssess->SolidState No (Powder) SolutionState Solution State Handling (HIGH RISK) RiskAssess->SolutionState Yes (DMSO/DMF) PPE_Solid PPE: Double Nitrile + N95 Eng: Fume Hood/Balance Enclosure SolidState->PPE_Solid PPE_Solution PPE: Laminate Gloves + Face Shield Eng: Fume Hood (Sash <18") SolutionState->PPE_Solution Action_Weigh Action: Anti-static Weighing (Use Ionizer) PPE_Solid->Action_Weigh Action_Dissolve Action: Add Solvent to Solid (Do NOT add Solid to Solvent) PPE_Solution->Action_Dissolve Disposal Disposal: High-Temp Incineration (Halogenated Waste Stream) Action_Weigh->Disposal Waste/Spills Action_Dissolve->Disposal Raffinate

Caption: Decision logic for PPE selection based on physical state, highlighting the escalated risk profile of DMSO solutions.

Disposal & Deactivation

Do not dispose of down the drain. The chloro-quinoline moiety is persistent in the environment and toxic to aquatic life.[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solids - Halogenated."[1]

  • Liquid Waste: Collect in "Halogenated Organic Solvents."

  • Spill Cleanup:

    • Cover with vermiculite or spill pads.[1]

    • Pick up solids; do not sweep (creates dust).[1]

    • Clean surface with a surfactant (soap) followed by a 10% bleach solution to degrade the aromatic system.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3348265, 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[1] Nature, 522, 315–320.[1] (Provides context on quinoline-4-carboxylic acid derivatives as drug scaffolds). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline.[1] (Used for analog read-across hazard identification).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.